molecular formula C10H17N7O5 B12306203 neo-Saxitoxin

neo-Saxitoxin

カタログ番号: B12306203
分子量: 315.29 g/mol
InChIキー: PPEKGEBBBBNZKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neo-Saxitoxin is a useful research compound. Its molecular formula is C10H17N7O5 and its molecular weight is 315.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H17N7O5

分子量

315.29 g/mol

IUPAC名

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate

InChI

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)

InChIキー

PPEKGEBBBBNZKS-UHFFFAOYSA-N

正規SMILES

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O

製品の起源

United States

Foundational & Exploratory

Neo-Saxitoxin: A Technical Guide to Discovery and Isolation from Marine Dinoflagellates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of neo-saxitoxin (neo-STX), a potent neurotoxin belonging to the paralytic shellfish toxin (PST) group. Produced by various marine dinoflagellates, neo-STX and its analogs are of significant interest to researchers in toxicology, pharmacology, and drug development due to their specific interaction with voltage-gated sodium channels. This document details the scientific background, experimental protocols for isolation and purification, and quantitative data on toxin production.

Introduction to this compound and its Marine Origins

This compound is a naturally occurring neurotoxin and a structural analog of saxitoxin (B1146349) (STX).[1][2] These toxins are produced by several species of marine dinoflagellates, most notably from the genera Alexandrium, Gymnodinium, and Pyrodinium.[1][3] The accumulation of these toxins in shellfish that filter-feed on these dinoflagellates can lead to paralytic shellfish poisoning (PSP) in humans.[1][4]

The discovery that dinoflagellates are the primary marine producers of saxitoxins, including neo-STX, was a significant advancement, dispelling earlier theories of symbiotic bacterial production.[1][5] Genetic studies have since identified the nuclear-encoded genes responsible for saxitoxin biosynthesis in dinoflagellates, providing definitive evidence of their endogenous production capabilities.[4][5][6] Neo-STX differs from saxitoxin by the presence of a hydroxyl group on the nitrogen at position 1 (N1) of the tetrahydropurine skeleton.[2] This structural variation, along with other substitutions, gives rise to a suite of over 50 related toxins.[1]

Quantitative Data: Toxin Production in Dinoflagellates

The production of neo-STX and other PSTs can vary significantly between different dinoflagellate species and even between different strains of the same species. Environmental factors such as nutrient availability, temperature, and salinity also play a crucial role in modulating toxin synthesis.[3][7] The following tables summarize representative quantitative data on PST content in various dinoflagellate cultures.

Dinoflagellate SpeciesStrainToxin Analogs DetectedCellular Toxin Content (pg/cell)Reference
Alexandrium fundyenseCCMP1719STX, neo-STX, C1/C20.1 - 0.5[5]
Alexandrium minutumCCMP113STX, neo-STX, C1/C20.1 - 0.5[5]
Alexandrium andersoniSZN 12STX, neo-STXNot specified[8][9]
Gymnodinium catenatumMultipleSTX, dcSTX, GTXs, GC toxinsNot specified[10]

Table 1: Cellular Content of Paralytic Shellfish Toxins in Selected Dinoflagellate Species.

Analytical MethodDetection Limit for neo-STXReference
Liquid Chromatography-Mass Spectrometry (LC-MS)~0.1 pg/cell[5][6]
High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionVaries by analog (e.g., 0.07 µg STXeq/100g for C1/C3)[4]

Table 2: Detection Limits of Common Analytical Methods for PSTs.

Experimental Protocols for Isolation and Purification

The isolation and purification of neo-STX from dinoflagellate cultures is a multi-step process that requires careful attention to detail to minimize toxin degradation and inter-conversion.[11] The following protocols are compiled from established methodologies.

Culturing of Dinoflagellates
  • Culture Media: Dinoflagellate species such as Alexandrium spp. are typically cultured in GSe or L1 media.[4][6]

  • Growth Conditions: Cultures are maintained at a temperature of 16-20°C under a 12:12 hour light:dark cycle with a photon irradiance of approximately 100 µmol photons m⁻² s⁻¹.[4][6]

  • Harvesting: Cells are harvested during the late exponential growth phase by centrifugation (e.g., 1000 x g for 1 minute) or tangential flow filtration to obtain a cell pellet.[6][8] The pellet is typically stored at -20°C until extraction.[8]

Extraction of this compound

The choice of extraction solvent is critical to ensure efficient recovery of toxins while preventing their chemical conversion. Acidic conditions are generally preferred.

  • Acetic Acid Extraction:

    • Resuspend the dinoflagellate cell pellet in 0.05 M to 0.17 M acetic acid.[12]

    • Disrupt the cells using ultrasonication in an ice bath. This is typically done in several short bursts to prevent overheating.[12]

    • Repeat the sonication process multiple times (e.g., three times) to ensure complete cell lysis.[12]

    • Centrifuge the homogenate at a moderate speed (e.g., 1500 x g for 15 minutes) to pellet the cell debris.

    • Collect the supernatant containing the water-soluble toxins.[13]

  • Hydrochloric Acid Extraction:

    • Alternatively, 0.1 M hydrochloric acid can be used as the extraction solvent, often in a boiling water bath.[14][15] However, stronger HCl concentrations (0.03–1.0 N) can cause the conversion of C-toxins to gonyautoxins.[16]

Purification of this compound

A combination of chromatographic techniques is employed to purify neo-STX from the crude extract.

  • Solid-Phase Extraction (SPE):

    • The crude extract can be cleaned up using a C18 (reversed-phase) SPE cartridge to remove non-polar impurities.[12][13]

    • For more specific cleanup of PSTs, an ENVI-Carb cartridge can be used. The cartridge is activated with an acetonitrile/water mixture and equilibrated with ammonium (B1175870) hydroxide. The crude extract is then loaded, and after washing, the toxins are eluted.[14]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purification is achieved using preparative HPLC.[13]

    • A C18 column is commonly used for initial fractionation. Hydrophilic toxins like neo-STX will elute in the early, aqueous fractions, while more lipophilic compounds are retained.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating the highly polar PSTs.[12]

  • Analytical Chromatography and Characterization:

    • The purity of the isolated neo-STX is confirmed using analytical HPLC with post-column oxidation and fluorescence detection (HPLC-FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][17]

    • These methods allow for the identification and quantification of neo-STX and other PSTs by comparing their retention times and mass-to-charge ratios with certified reference materials.[18]

Visualizing Workflows and Pathways

Experimental Workflow for Neo-STX Isolation

The following diagram illustrates the general workflow for the isolation and purification of neo-STX from marine dinoflagellates.

G cluster_0 Cell Culture & Harvesting cluster_1 Toxin Extraction cluster_2 Purification cluster_3 Analysis & Characterization Culture Dinoflagellate Culture (e.g., Alexandrium sp.) Harvest Harvest Cells (Centrifugation) Culture->Harvest Extraction Cell Lysis & Extraction (Acetic Acid & Sonication) Harvest->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Toxin Extract Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 or Carb Cleanup) Supernatant->SPE Prep_HPLC Preparative HPLC (Reversed-Phase or HILIC) SPE->Prep_HPLC Analysis Analytical HPLC-FLD or LC-MS/MS Prep_HPLC->Analysis Pure_neoSTX Pure this compound Analysis->Pure_neoSTX G cluster_enzymes Key Enzymes (sxt gene products) Arginine Arginine Intermediate_2 Claisen Condensation Product Arginine->Intermediate_2 SxtA Acetyl_CoA Acetyl-CoA Intermediate_1 Propionyl-ACP Acetyl_CoA->Intermediate_1 SxtA SAM S-adenosyl methionine (SAM) SAM->Intermediate_1 Intermediate_1->Intermediate_2 Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 SxtG STX Saxitoxin (STX) Intermediate_3->STX Multiple Steps (SxtB, Hydroxylases, etc.) SxtA SxtA SxtG SxtG (Amidinotransferase) SxtB SxtB (Cyclase) Hydroxylases Hydroxylases, etc.

References

An In-depth Technical Guide to the Mechanism of Action of Neo-Saxitoxin on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] Like its parent compound, saxitoxin (B1146349) (STX), neoSTX exerts its toxic effect by targeting voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons and myocytes.[1] This technical guide provides a comprehensive overview of the mechanism of action of neoSTX on Nav channels, with a focus on quantitative data, experimental methodologies, and visual representations of the core concepts.

Core Mechanism of Action: Pore Blockade

NeoSTX, like STX and tetrodotoxin (B1210768) (TTX), is a pore-blocking toxin that binds to site 1 on the extracellular side of the α-subunit of Nav channels.[1][3] This binding physically occludes the ion-conducting pore, thereby preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of action potentials.[4] The interaction is reversible and characterized by high affinity and specificity for certain Nav channel isoforms.[1]

The key structural difference between neoSTX and STX is the presence of a hydroxyl group on the N1 position of the purine (B94841) skeleton in neoSTX.[1] This modification has been shown to influence the binding affinity and potency of the toxin, often making neoSTX a more potent blocker of Nav channels than STX.[5][6] The binding of neoSTX is also pH-dependent, with changes in pH affecting the protonation state of both the toxin and the channel, thereby influencing their interaction.[7][8][9][10] The 7,8,9 guanidinium (B1211019) group of neoSTX has been identified as the biologically active group primarily responsible for its blocking activity.[7]

Signaling Pathway of Nav Channel Blockade by this compound

The following diagram illustrates the direct blocking effect of neoSTX on the voltage-gated sodium channel, leading to the inhibition of action potential propagation.

cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) SodiumInflux Sodium Ion Influx (Na+) Nav->SodiumInflux Allows neoSTX This compound (neoSTX) Blockade Pore Blockade neoSTX->Blockade ActionPotential Action Potential Propagation SodiumInflux->ActionPotential Initiates Blockade->Nav Binds to Site 1 Blockade->SodiumInflux Inhibits

Mechanism of neoSTX action on Nav channels.

Quantitative Data: Potency and Affinity of this compound

The potency of neoSTX can vary significantly depending on the specific isoform of the Nav channel and the experimental conditions, such as pH. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound and Saxitoxin on Different Voltage-Gated Sodium Channel Isoforms

ToxinChannel IsoformCell TypeIC50 (nM)Reference(s)
neoSTXHsNav1.4CHO cells0.35 ± 0.06[11]
STXHsNav1.4CHO cells4.3 ± 0.35[11]
STXrNav1.4CHO cells2.8 ± 0.1[12]
STXhNav1.7CHO cells702 ± 53[12]
neoSTXFrog Skeletal MuscleSingle Fibers (pH 6.50)1.6[8][9][10]
neoSTXFrog Skeletal MuscleSingle Fibers (pH 7.25)2.7[8][9][10]
neoSTXFrog Skeletal MuscleSingle Fibers (pH 8.25)17.2[8][9][10]
STXFrog Skeletal MuscleSingle Fibers (pH 6.50)4.9[8][9][10]
STXFrog Skeletal MuscleSingle Fibers (pH 7.25)5.1[8][9][10]
STXFrog Skeletal MuscleSingle Fibers (pH 8.25)8.9[8][9][10]

Table 2: Relative Potency of this compound and Related Toxins

ToxinRelative Potency (STX = 1.0)PreparationReference(s)
neo-STX4.5Frog Sciatic Nerve[6][13]
Gonyautoxin III1.4Frog Sciatic Nerve[6][13]
Gonyautoxin II0.22Frog Sciatic Nerve[6][13]
12 alpha-dihydroSTX0.050Frog Sciatic Nerve[6][13]
12 beta-dihydroSTX0.0014Frog Sciatic Nerve[6][13]

Experimental Protocols

The study of neoSTX's mechanism of action relies on several key experimental techniques. Detailed methodologies for these are outlined below.

Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the cell membrane, allowing for the direct observation of the blocking effect of neoSTX on Nav channels.

Methodology:

  • Cell Preparation: Cells expressing the Nav channel isoform of interest (e.g., CHO or HEK cells) are cultured on glass coverslips.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.

  • Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents in response to depolarizing voltage steps.

  • Toxin Application: A known concentration of neoSTX is applied to the external solution bathing the cell, and the reduction in sodium current is measured to determine the IC50 value.

start Start cell_prep Cell Preparation (e.g., CHO cells expressing Nav1.x) start->cell_prep pipette_prep Micropipette Fabrication and Filling cell_prep->pipette_prep giga_seal Giga-seal Formation (High-resistance seal) pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Sodium Currents whole_cell->baseline_rec toxin_app Apply this compound (various concentrations) baseline_rec->toxin_app post_toxin_rec Record Sodium Currents in Presence of Toxin toxin_app->post_toxin_rec data_analysis Data Analysis (IC50 determination) post_toxin_rec->data_analysis end End data_analysis->end

Workflow for Patch-Clamp Electrophysiology.
Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues within the Nav channel that are crucial for neoSTX binding.

Methodology:

  • Plasmid Preparation: A plasmid containing the cDNA encoding the wild-type Nav channel α-subunit is isolated.

  • Mutagenesis: Using PCR-based methods, specific codons in the Nav channel gene are altered to substitute the desired amino acids at the target site (e.g., in the P-loop regions).

  • Sequencing: The mutated plasmid is sequenced to confirm the desired mutation and the absence of any unintended mutations.

  • Transfection: The mutated plasmid is transfected into a suitable cell line (e.g., CHO or HEK cells).

  • Functional Analysis: Patch-clamp electrophysiology or radioligand binding assays are performed on the cells expressing the mutant channel to assess the effect of the mutation on neoSTX binding and channel function. A significant change in the IC50 or Kd value indicates that the mutated residue is important for toxin interaction.[4][14][15]

Radioligand Binding Assay

This assay is used to quantify the binding of neoSTX to Nav channels and to determine its binding affinity (Kd).

Methodology:

  • Membrane Preparation: Membranes rich in Nav channels are prepared from a suitable source, such as rat brain synaptosomes or cells expressing the channel of interest.

  • Radioligand: A radiolabeled form of a site 1 toxin, typically [3H]-saxitoxin, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled neoSTX.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the Ki (and subsequently the Kd) of neoSTX can be calculated.[16][17]

Binding Site and Molecular Interactions

Site-directed mutagenesis studies have identified several key amino acid residues in the outer vestibule of the Nav channel that are critical for saxitoxin and this compound binding.[4][14][15] These residues are located in the P-loops of the four homologous domains (I-IV) of the α-subunit. The interaction involves a combination of electrostatic interactions between the positively charged guanidinium groups of neoSTX and negatively charged carboxylate residues in the channel pore, as well as other interactions.[4]

The N1-hydroxyl group of neoSTX is thought to form specific interactions with residues in domains I and IV of the channel, contributing to its distinct binding properties compared to STX.[18]

cluster_channel Nav Channel Outer Vestibule DI Domain I P-loop DII Domain II P-loop DIII Domain III P-loop DIV Domain IV P-loop neoSTX This compound neoSTX->DI N1-OH Interaction neoSTX->DII Guanidinium Interaction neoSTX->DIII Guanidinium Interaction neoSTX->DIV N1-OH Interaction

Interactions of neoSTX with Nav channel domains.

Conclusion

This compound is a powerful tool for studying the structure and function of voltage-gated sodium channels. Its mechanism of action as a high-affinity pore blocker at site 1 is well-established, and ongoing research continues to refine our understanding of the specific molecular interactions that govern its binding. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working to understand the intricate pharmacology of Nav channels and to develop novel therapeutics that target these critical ion channels.

References

A Technical Guide to the Biosynthesis of Neo-Saxitoxin in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of neo-saxitoxin, a potent neurotoxin, in cyanobacteria. The document outlines the genetic basis of its production, the enzymatic reactions involved, and the key chemical intermediates. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this complex biological process. This information is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

The sxt Gene Cluster: The Genetic Blueprint for Saxitoxin (B1146349) Synthesis

The biosynthesis of saxitoxin (STX) and its analogs, including this compound (neo-STX), is orchestrated by a cluster of genes known as the sxt gene cluster.[1] First identified in the cyanobacterium Cylindrospermopsis raciborskii T3, this gene cluster spans approximately 35 kilobases and encodes for a suite of enzymes responsible for the intricate assembly of the toxin molecule.[1][2] The presence of this gene cluster is a key determinant of saxitoxin production in various cyanobacterial species.[2]

The table below details the genes within the sxt cluster and their putative functions, which have been inferred from sequence homology and experimental studies.

GenePutative Function
sxtAPolyketide synthase-like enzyme; initiates biosynthesis by catalyzing the Claisen condensation of arginine and acetate.[1][2]
sxtBGeranyl-diphosphate--4-((1'R,2'R)-1',2'-dihydroxycyclopent-3'-en-1'-yl)benzoate synthase
sxtCS-adenosyl-L-methionine-dependent methyltransferase
sxtDRieske-type oxygenase; involved in hydroxylation reactions.
sxtEAmidohydrolase
sxtFMATE (Multidrug and Toxic Compound Extrusion) family transporter; putative toxin export.
sxtGAmidinotransferase; transfers an amidino group from arginine.[2]
sxtHPhenylpropionate dioxygenase; involved in hydroxylation.
sxtIO-carbamoyltransferase; transfers a carbamoyl (B1232498) group.
sxtJCarbamoyl phosphate (B84403) synthetase, large subunit
sxtKCarbamoyl phosphate synthetase, small subunit
sxtLSulfotransferase; involved in the sulfation of saxitoxin analogs.
sxtMMATE family transporter; putative toxin export.
sxtNSulfotransferase; involved in the sulfation of saxitoxin analogs.
sxtOO-carbamoyltransferase, putative
sxtPGNAT family N-acetyltransferase
sxtQAldehyde dehydrogenase
sxtRO-carbamoyltransferase
sxtSShort-chain dehydrogenase/reductase
sxtTPhenylpropionate dioxygenase; involved in hydroxylation.
sxtUShort-chain alcohol dehydrogenase; reduces the terminal aldehyde group of an STX precursor.[3]
sxtVFerredoxin
sxtWFerredoxin reductase
sxtXCephalosporin hydroxylase-like enzyme
sxtYAcyl-CoA N-acyltransferase
sxtZThioesterase
sxtACTAcyl-CoA thioesterase
sxtPerPeroxiredoxin

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with simple precursors and culminates in the formation of the complex tricyclic perhydropurine alkaloid structure. The pathway can be broadly divided into initiation, cyclization, and tailoring reactions.

This compound Biosynthetic Pathway sub Arginine + Acetate + SAM intA Intermediate A sub:e->intA:w Claisen Condensation sxtA SxtA intA->sxtA intB Intermediate B sxtG SxtG intB->sxtG intC Intermediate C sxt_cyclases Sxt Cyclases intC->sxt_cyclases intD Intermediate D sxt_tailoring1 Sxt Tailoring Enzymes (e.g., SxtH/T, SxtU) intD->sxt_tailoring1 dcSTX Decarbamoyl Saxitoxin sxtIJK SxtI/J/K dcSTX->sxtIJK STX Saxitoxin sxt_hydroxylase Hydroxylase STX->sxt_hydroxylase neoSTX This compound sxtA:e->intB:w Amidinotransfer sxtG:e->intC:w Cyclization sxt_cyclases:e->intD:w Further Cyclizations sxt_tailoring1:e->dcSTX:w Tailoring Reactions sxtIJK:e->STX:w Carbamoylation sxt_hydroxylase:e->neoSTX:w Hydroxylation

Caption: The biosynthetic pathway of this compound in cyanobacteria.

The initial step, catalyzed by the polyketide synthase-like enzyme SxtA, involves a Claisen condensation reaction between arginine and acetate, with S-adenosylmethionine (SAM) providing a methyl group.[1][2] This is followed by the transfer of an amidino group from a second arginine molecule, a reaction mediated by the amidinotransferase SxtG.[2] A series of cyclization reactions, catalyzed by several sxt enzymes, then forms the characteristic tricyclic core of the saxitoxin molecule. Subsequent tailoring reactions, including hydroxylations, carbamoylations, and sulfations, lead to the diverse array of saxitoxin analogs. The formation of this compound from saxitoxin is the result of a final hydroxylation step.

Quantitative Data on this compound Production

The production of this compound and other saxitoxin analogs in cyanobacteria is influenced by various environmental factors. The following tables summarize key quantitative data related to toxin production and gene expression.

Table 1: Toxin Production in Cyanobacteria

Cyanobacterial StrainToxinConcentration (µg/L)Reference
Raphidiopsis brookii D9SaxitoxinUp to 193[4]
Dolichospermum circinaleSaxitoxin-[4]
Environmental BloomsSaxitoxin<0.5 (in drinking water)[4]

Table 2: Relative Abundance of Saxitoxin Analogs

Cyanobacterial StrainConditionThis compound (%)Saxitoxin (%)Reference
Cylindrospermopsis raciborskii T3Control873

Table 3: sxt Gene Expression Under Environmental Stress

Cyanobacterial StrainStressorGeneFold Change in ExpressionReference
Raphidiopsis raciborskiiDaphnia gessneri infochemicalssxtIIncreased[5]
Raphidiopsis raciborskiiDaphnia gessneri infochemicalssxtUIncreased[5]
Aphanizomenon gracileHigh Temperature (30 °C)sxtA4.3[6]
Aphanizomenon gracileHigh Temperature (30 °C)sxtM4.1[6]
Aphanizomenon gracileLow Temperature (12 °C)sxtM3.8[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in cyanobacteria.

Cyanobacteria Culturing
  • Strain : Cylindrospermopsis raciborskii T3.

  • Medium : ASM-1 medium, pH 7.4.

  • Culture Conditions :

    • Vessel: 5 L culture bottles.

    • Temperature: 22 ± 1°C.

    • Light: Continuous illumination at an irradiance of 45-50 µmol/m²/s.

    • Aeration: Moderate rate.

  • Harvesting : Cells are grown to the late-exponential growth phase (approximately 3 weeks) and then harvested.

Toxin Extraction and Analysis

4.2.1. Toxin Extraction

  • Lyophilize the cultured cyanobacterial material.

  • Extract the lyophilized cells with 0.1 M acetic acid using ultrasonication.

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant containing the toxins.

4.2.2. HPLC-FLD Analysis

This protocol is adapted from the AOAC Official Method 2005.06 for the analysis of paralytic shellfish toxins.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD).

  • Column : Reversed-phase Zorbax ODS column (250 x 4.6 mm, 5 µm).

  • Mobile Phase :

    • A: 0.1 M ammonium (B1175870) formate, pH 6.

    • B: 95:5 (v/v) 0.1 M ammonium formate/acetonitrile, pH 6.

  • Derivatization : Pre-column oxidation with hydrogen peroxide.

  • Detection :

    • Excitation wavelength: 340 nm.

    • Emission wavelength: 390 nm.

  • Quantification : Based on calibration curves of certified reference standards for saxitoxin and this compound.

4.2.3. LC-MS/MS Analysis

  • Instrumentation : Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) system.

  • Extraction Solvent : 0.1 M hydrochloric acid for mussel samples.

  • Quantification : Standard addition method using reference standards.

Quantification of sxt Genes by qPCR

This method is used to determine the copy number of specific sxt genes as a measure of the potential for toxin production.

  • DNA Extraction :

    • Pellet cyanobacterial cells by centrifugation.

    • Extract total genomic DNA using a modified CTAB (cetyl-trimethyl-ammonium bromide)-based method.

  • Primers : Design specific primers targeting a conserved region of a key sxt gene, such as sxtA. For example, for a fragment of sxtA in Aphanizomenon gracile:

    • sxtaf: GCGTACATCCAAGCTGGACTCG

    • sxtar: GTAGTCCAGCTAAGGCACTTGC

  • qPCR Reaction Mixture (20 µL total volume) :

    • 1 µL genomic DNA

    • 1 µL each of forward and reverse primer (10 µM)

    • 2 µL Qiagen PCR buffer

    • 0.5 µL dNTP mix (10 mM)

    • 0.1 µL Taq DNA polymerase (5 U/µL)

  • Thermal Cycling Protocol (for sxtA fragment) :

    • Initial denaturation: 94°C for 4 minutes.

    • 30 cycles of:

      • 94°C for 10 seconds

      • 55°C for 20 seconds

      • 72°C for 1 minute

  • Quantification : Use a standard curve generated from a serial dilution of a plasmid containing the target sxt gene fragment.

Enzymatic Assay for SxtA (Polyketide Synthase)

This protocol outlines a general approach for assaying the activity of the initial enzyme in the saxitoxin biosynthetic pathway.

  • Enzyme Source : Heterologously expressed and purified SxtA enzyme.

  • Substrates :

    • Arginine

    • Malonyl-CoA (as a source of acetate)

    • S-adenosylmethionine (SAM)

  • Reaction Buffer : A suitable buffer maintaining optimal pH and ionic strength for the enzyme (e.g., Tris-HCl or phosphate buffer).

  • Assay Procedure :

    • Incubate the purified SxtA enzyme with the substrates in the reaction buffer at an optimal temperature (e.g., 25-37°C).

    • Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

  • Product Analysis :

    • Analyze the reaction mixture for the formation of the initial polyketide product using LC-MS/MS.

    • Quantify the product formation to determine the enzyme's kinetic parameters (e.g., Km and Vmax).

Genetic Manipulation of the sxt Cluster

The following workflow describes a general approach for creating a gene knockout of an sxt gene in a cyanobacterium like Cylindrospermopsis raciborskii.

Sxt_Gene_Knockout_Workflow start Start: Identify Target sxt Gene construct Construct Knockout Vector (e.g., in E. coli) start->construct flank Clone flanking regions of target gene into a suicide vector construct->flank antibiotic Insert antibiotic resistance cassette between flanking regions construct->antibiotic transform Transform Cyanobacteria with the knockout vector construct->transform recombination Homologous Recombination (Double Crossover) transform->recombination selection Select for Transformants on antibiotic-containing medium recombination->selection screening Screen Colonies by PCR to confirm gene replacement selection->screening verification Verify Knockout by Sequencing and Southern Blot screening->verification phenotype Phenotypic Analysis: Analyze for loss of toxin production (HPLC-FLD or LC-MS/MS) verification->phenotype complementation Complementation (Optional): Introduce wild-type gene on a plasmid to restore toxin production phenotype->complementation end End: Confirmed sxt Gene Knockout Mutant phenotype->end complementation->end

Caption: Workflow for functional characterization of sxt genes via knockout.

Protocol for sxt Gene Knockout:

  • Vector Construction :

    • Amplify by PCR the upstream and downstream flanking regions (typically 500-1000 bp) of the target sxt gene from cyanobacterial genomic DNA.

    • Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in the cyanobacterium) on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) or chloramphenicol (B1208) resistance).

  • Transformation :

    • Introduce the constructed knockout vector into the cyanobacterial cells. This can be achieved through natural transformation or conjugation, depending on the cyanobacterial species.

  • Selection and Screening :

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic.

    • Isolate individual colonies and screen for the correct gene replacement event by PCR using primers that anneal outside the cloned flanking regions. A successful double crossover event will result in a PCR product of a different size than the wild-type.

  • Verification :

    • Confirm the gene knockout by DNA sequencing of the PCR product and/or by Southern blot analysis.

  • Phenotypic Analysis :

    • Culture the confirmed knockout mutant and analyze its extract for the absence of saxitoxin and its analogs using HPLC-FLD or LC-MS/MS to confirm the gene's role in the biosynthetic pathway.

  • Complementation (Optional) :

    • To further confirm the function of the knocked-out gene, introduce a plasmid carrying the wild-type version of the gene back into the mutant strain.

    • Analyze the complemented strain for the restoration of toxin production.

References

The Pharmacology of Neo-Saxitoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Paralytic Shellfish Toxin and its Therapeutic Potential

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs). These toxins are naturally produced by certain species of dinoflagellates and cyanobacteria and can accumulate in shellfish, posing a significant risk to human health. Despite its toxicity, neo-STX's specific and reversible blockade of voltage-gated sodium channels has garnered significant interest for its therapeutic potential, particularly as a long-acting local anesthetic. This technical guide provides a comprehensive overview of the pharmacology of neo-STX, intended for researchers, scientists, and drug development professionals.

Core Pharmacology

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action of neo-STX is the potent and reversible blockade of voltage-gated sodium channels (VGSCs). These transmembrane proteins are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. Neo-STX, along with its parent compound saxitoxin (B1146349) (STX), binds to site 1 of the alpha subunit of the VGSC, which is located on the extracellular side of the channel pore. This binding physically occludes the pore, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential. The result is a disruption of nerve conduction and, at sufficient concentrations, paralysis.

The interaction of neo-STX with the sodium channel is highly specific and occurs with high affinity, demonstrating a potency that can be a million-fold greater than conventional local anesthetics like lidocaine. Notably, neo-STX exhibits a lower affinity for cardiac sodium channels (specifically the Nav1.5 isoform) compared to neuronal subtypes, which may contribute to a more favorable safety profile in therapeutic applications.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NaChannel Voltage-Gated Sodium Channel (VGSC) Na_in Na+ NeoSTX This compound NeoSTX->NaChannel Binds to Site 1 Na_out Na+ Na_out->NaChannel Influx Blocked

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Studies in rats have provided initial insights into the pharmacokinetic profile of neo-STX. Following subcutaneous administration, plasma concentrations of neo-STX peak rapidly, typically within 10 minutes. The elimination half-life is relatively short, on the order of 46 minutes. When administered in combination with epinephrine, the peak plasma concentration of neo-STX is significantly reduced and delayed, which is a desirable characteristic for a long-acting local anesthetic.

Pharmacodynamic Effects

The pharmacodynamic effects of neo-STX are directly related to its sodium channel blocking activity. In preclinical models, neo-STX produces a potent and long-lasting local anesthetic effect. Clinical trials in humans have confirmed these findings, demonstrating that subcutaneous injection of neo-STX can produce a complete sensory and pain blockade lasting for several hours. The duration of the anesthetic effect can be further prolonged when neo-STX is co-administered with bupivacaine (B1668057) and epinephrine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacology of this compound.

Table 1: Toxicological Data (LD50)

SpeciesRoute of AdministrationLD50 (µg/kg)Reference(s)
RatIntravenous (iv)6.06
RatIntramuscular (im)11.4
RatSubcutaneous (sc)12.41
RatIntraperitoneal (ip)30.35
MouseOral398

Table 2: In Vitro Potency (IC50/EC50)

PreparationParameterValue (nM)pHReference(s)
Frog Skeletal Muscle FiberED50 (Sodium Current Reduction)1.66.50
Frog Skeletal Muscle FiberED50 (Sodium Current Reduction)2.77.25
Frog Skeletal Muscle FiberED50 (Sodium Current Reduction)17.28.25

Table 3: Pharmacokinetic Parameters in Rats (6 µg/kg subcutaneous dose)

ParameterValueReference(s)
Cmax (Peak Plasma Concentration)28 ng/kg
Tmax (Time to Peak Concentration)~10 min
Vd (Volume of Distribution)21.4 L
t1/2 (Elimination Half-life)~46.4 min
Kel (Elimination Rate Constant)0.896/h
AUC (Area Under the Curve)31.25 ng/L*h

Experimental Protocols

Voltage-Clamp Electrophysiology

The vaseline-gap voltage-clamp technique is a common method for studying the effects of neurotoxins on ion channels in isolated nerve or muscle fibers.

Objective: To measure the effect of neo-STX on sodium currents in an isolated excitable cell.

Materials:

  • Isolated single nerve or muscle fiber

  • Multi-chambered bath with vaseline gap seals

  • Voltage-clamp amplifier and data acquisition system

  • Perfusion system for solution exchange

  • Intracellular and extracellular physiological solutions

  • This compound stock solution

Procedure:

  • Dissect and isolate a single nerve or muscle fiber.

  • Mount the fiber across the vaseline gaps in the recording chamber, separating the intracellular and extracellular compartments.

  • Perfuse the intracellular compartment with a solution mimicking the intracellular ionic composition and the extracellular compartment with a physiological saline solution.

  • Establish a stable membrane potential recording.

  • Apply a series of voltage steps to elicit and record baseline sodium currents.

  • Perfuse the extracellular compartment with a solution containing a known concentration of neo-STX.

  • Repeat the voltage-step protocol to record sodium currents in the presence of the toxin.

  • Wash out the toxin with the control extracellular solution and record recovery of the sodium current.

  • Analyze the data to determine the extent of current inhibition and calculate parameters such as the EC50.

cluster_workflow Voltage-Clamp Experimental Workflow A Isolate Nerve/Muscle Fiber B Mount in Vaseline-Gap Chamber A->B C Establish Baseline Sodium Current Recording B->C D Apply this compound C->D E Record Sodium Current in Presence of Toxin D->E F Washout Toxin and Record Recovery E->F G Data Analysis (e.g., EC50 determination) F->G

Caption: Workflow for a vaseline-gap voltage-clamp experiment.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of neo-STX for its receptor site on the sodium channel.

Objective: To determine the binding affinity (Kd) of neo-STX to the voltage-gated sodium channel.

Materials:

  • Rat brain membrane preparation (source of sodium channels)

  • Radiolabeled saxitoxin (e.g., [3H]-STX)

  • Unlabeled this compound standards of known concentrations

  • Assay buffer

  • 96-well microfilter plates

  • Vacuum manifold

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of unlabeled neo-STX.

  • In a 96-well plate, add the rat brain membrane preparation, a fixed concentration of [3H]-STX, and varying concentrations of unlabeled neo-STX (or buffer for total binding and a high concentration of unlabeled STX for non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium.

  • Transfer the contents of the plate to a microfilter plate and wash with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.

  • Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Construct a competition curve by plotting the percentage of specific binding of [3H]-STX against the concentration of unlabeled neo-STX.

  • Analyze the curve to determine the IC50 of neo-STX, from which the binding affinity (Kd) can be calculated.

cluster_workflow Receptor Binding Assay Workflow A Prepare Reagents (Membranes, [3H]-STX, unlabeled neo-STX) B Incubate Reagents in 96-well Plate A->B C Separate Bound and Free Ligand via Filtration B->C D Measure Radioactivity with Scintillation Counter C->D E Construct Competition Curve D->E F Calculate IC50 and Kd E->F

Caption: Workflow for a competitive radioligand receptor binding assay.

In Vivo Toxicity (LD50) Determination

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance.

Objective: To determine the LD50 of neo-STX via a specific route of administration in an animal model (e.g., mice or rats).

Materials:

  • Healthy, adult laboratory animals (e.g., Swiss-Webster mice) of a single sex and defined weight range.

  • This compound solution of known concentration.

  • Appropriate administration equipment (e.g., syringes, gavage needles).

  • Animal housing and monitoring facilities.

Procedure:

  • Acclimatize animals to the laboratory conditions.

  • Divide animals into several dose groups, including a control group receiving the vehicle.

  • Administer a single dose of neo-STX to each animal in the treatment groups via the chosen route (e.g., intraperitoneal, subcutaneous, oral).

  • Observe the animals continuously for the first few hours and then periodically over a set observation period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Record the number of mortalities in each dose group.

  • Analyze the dose-response data using a statistical method (e.g., probit analysis) to calculate the LD50 and its confidence intervals.

cluster_workflow LD50 Determination Workflow A Animal Acclimatization and Grouping B Dose Administration A->B C Observation for Toxicity and Mortality B->C D Data Collection (Mortality per Dose Group) C->D E Statistical Analysis to Calculate LD50 D->E

Caption: General workflow for an in vivo LD50 determination study.

Therapeutic Applications and Future Directions

The most promising therapeutic application for neo-STX is as a long-acting local anesthetic. Its high potency and prolonged duration of action could offer significant advantages over currently available local anesthetics, potentially reducing the need for postoperative opioids. Phase 1 clinical trials have demonstrated that neo-STX, particularly in combination with bupivacaine and epinephrine, has a well-tolerated side effect profile and can produce prolonged cutaneous anesthesia. Further clinical development is ongoing to establish the optimal dose and formulation for various clinical applications.

Conclusion

This compound is a potent paralytic shellfish toxin with a well-defined mechanism of action centered on the blockade of voltage-gated sodium channels. While its inherent toxicity necessitates careful handling and dosing, its unique pharmacological properties make it a promising candidate for the development of novel, long-acting local anesthetics. Continued research into its pharmacology, toxicology, and clinical efficacy will be crucial in realizing its full therapeutic potential.

Stability of neo-Saxitoxin in Acidic Versus Neutral Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of neo-saxitoxin (neo-STX) in aqueous solutions of varying pH, with a focus on acidic versus neutral conditions. The information presented herein is crucial for the accurate preparation, storage, and handling of neo-STX standards and samples in research and drug development settings.

Core Findings on this compound Stability

This compound, a potent neurotoxin and a member of the paralytic shellfish toxin (PST) group, exhibits significant pH-dependent stability. Scientific literature consistently indicates that neo-STX, much like its analog saxitoxin (B1146349) (STX), is more stable in acidic environments. Conversely, in neutral to alkaline solutions, its stability decreases, and it is prone to transformation into other saxitoxin analogs.

One comparative study highlighted that while saxitoxin is remarkably stable in dilute acidic solutions for as long as 18 months, this compound is considered unstable under the same conditions, likely due to its conversion to other toxins.[1] This underscores the critical importance of pH control in maintaining the integrity of neo-STX samples.

Further research on the storage stability of various PSTs provides more specific insights. At a low pH of 3, neo-STX concentrations remained unchanged across different storage temperatures. However, at higher pH levels of 6 and 7, a decrease in neo-STX levels was observed, particularly at a temperature of 25°C.[2]

Quantitative Data on Toxin Stability

The following table summarizes the available quantitative data on the stability of this compound and saxitoxin at different pH values and temperatures.

ToxinpHTemperature (°C)ObservationReference
This compound3-35, 5, 25Remained unchanged[2]
This compound6-725Levels decreased[2]
Saxitoxin3-4-35, 5Most stable[2]
SaxitoxinDilute AcidicNot SpecifiedVery stable for 18 months without loss of potency[1]

Experimental Protocols

The analysis of this compound stability is predominantly carried out using high-performance liquid chromatography with post-column oxidation and fluorescence detection (HPLC-FLD). The following is a generalized experimental protocol based on established methodologies, such as the AOAC Official Method 2005.06.

Protocol: Stability Assessment of this compound via HPLC-FLD

1. Preparation of Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., pH 3.0 acetic acid buffer and pH 7.0 phosphate (B84403) buffer).
  • Prepare a stock solution of this compound in the acidic buffer (e.g., pH 3).
  • Dilute the stock solution with the respective buffers to achieve the desired starting concentration for the stability study.

2. Sample Incubation:

  • Aliquot the this compound solutions into appropriate vials for each time point and storage condition.
  • Store the vials at controlled temperatures (e.g., refrigerated at 4°C and at an elevated temperature of 25°C).
  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), retrieve samples for analysis.

3. Sample Preparation for HPLC Analysis:

  • If necessary, perform a solid-phase extraction (SPE) cleanup of the samples, particularly if they are in a complex matrix.
  • Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

4. HPLC-FLD Analysis:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
  • Column: A reverse-phase C18 column is typically used.
  • Mobile Phase: A gradient elution using a combination of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) is common.
  • Post-Column Oxidation:
  • An oxidizing reagent (e.g., periodic acid) is continuously mixed with the column effluent in a reaction coil.
  • The reaction is stopped with a reducing agent (e.g., acetic acid).
  • Fluorescence Detection: The fluorescent derivatives of the toxins are detected at an excitation wavelength of ~340 nm and an emission wavelength of ~395 nm.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound

This compound exerts its neurotoxic effects by blocking voltage-gated sodium channels (VGSCs) in nerve and muscle cells. This blockage inhibits the influx of sodium ions, which is essential for the propagation of action potentials, leading to paralysis.

neo_saxitoxin_pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in ActionPotential Action Potential Propagation Na_in->ActionPotential Na_out Extracellular Na+ Na_out->VGSC neoSTX This compound neoSTX->VGSC Binds to pore Blockage Blockage Blockage->VGSC Paralysis Paralysis ActionPotential->Paralysis

Mechanism of this compound Action
Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare neo-STX Solutions (Acidic & Neutral Buffers) Incubate Incubate at Controlled Temperatures (e.g., 4°C, 25°C) Prep_Solutions->Incubate Sample Collect Samples at Predetermined Time Points Incubate->Sample Cleanup Sample Cleanup (SPE) Sample->Cleanup HPLC HPLC-FLD Analysis Cleanup->HPLC Quantify Quantify Peak Area HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

This compound Stability Study Workflow

Conclusion

The stability of this compound is highly dependent on the pH of the solution. For optimal stability and to prevent its transformation into other toxins, this compound solutions should be prepared and stored in acidic conditions (pH 3-4). In neutral solutions, particularly at ambient temperatures, this compound is prone to degradation. This information is critical for ensuring the accuracy and reliability of experimental results involving this potent neurotoxin. Further research is warranted to fully elucidate the degradation pathway and identify the specific transformation products of this compound in neutral and alkaline solutions.

References

Neo-Saxitoxin's Binding Affinity to Voltage-Gated Sodium Channel Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins. Like its parent compound, saxitoxin (B1146349) (STX), neoSTX exerts its toxic effect by binding to and blocking voltage-gated sodium channels (Navs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav channel family consists of nine distinct isoforms (Nav1.1–Nav1.9) with varying tissue distribution and physiological roles, making them important targets for therapeutic intervention in conditions such as pain, epilepsy, and cardiac arrhythmias.[2][3] Understanding the binding affinity and selectivity of neoSTX for different Nav channel isoforms is critical for elucidating its mechanism of action and for the development of novel therapeutics with improved specificity and reduced off-target effects.

This technical guide provides a comprehensive overview of the current knowledge on the binding affinity of this compound to various sodium channel isoforms. It includes a summary of quantitative binding data, detailed experimental protocols, and visualizations of key concepts and workflows.

Binding Affinity of this compound and Saxitoxin to Sodium Channel Isoforms

The binding affinity of neoSTX and its analogs to Nav channels is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitory constant (Ki). The available quantitative data for neoSTX and STX binding to different Nav channel isoforms are summarized in the tables below. It is important to note that direct experimental data for neoSTX across all isoforms is limited; therefore, data for the closely related STX are also included for comparative purposes.

Table 1: Binding Affinity of this compound (neoSTX) to Sodium Channel Isoforms

ToxinIsoformSpeciesExperimental SystemAffinity (nM)Reference(s)
neoSTXSkeletal Muscle (Nav1.4)FrogVaseline-gap voltage clampED50: 1.6 (pH 6.50)[4][5]
ED50: 2.7 (pH 7.25)[4][5]
ED50: 17.2 (pH 8.25)[4][5]
neoSTXNav1.4HumanPlanar patch-clampIC50: 0.35[6]

Table 2: Binding Affinity of Saxitoxin (STX) to Sodium Channel Isoforms

ToxinIsoformSpeciesExperimental SystemAffinity (nM)Reference(s)
STXNav1.4RatWhole-cell patch-clampIC50: 2.8[2][7]
STXNav1.7HumanWhole-cell patch-clampIC50: 702[2][7]
STXNav1.8RatWhole-cell patch-clampIC50: ~10,000[8]
STXSkeletal MuscleFrogVaseline-gap voltage clampED50: 4.9 (pH 6.50)[4][5]
ED50: 5.1 (pH 7.25)[4][5]
ED50: 8.9 (pH 8.25)[4][5]
STXNav1.2RatNot specifiedIC50: 1.2 - 2.9[9]
STXNav1.4HumanPlanar patch-clampIC50: 3.0 - 4.3[6]

Note: The affinity of saxitoxin and its analogs can be influenced by the specific experimental conditions, including the expression system, electrophysiological recording parameters, and pH.

Toxin Binding Site and Molecular Interactions

This compound and saxitoxin bind to site 1 on the outer vestibule of the sodium channel alpha subunit.[1] This binding site is a receptor for pore-blocking toxins.[10] The interaction is primarily mediated by electrostatic interactions between the positively charged guanidinium (B1211019) groups of the toxin and negatively charged amino acid residues in the P-loops of the four domains of the channel protein.[10][11] Docking simulations of STX and its analogs with Nav1.4 have identified key amino acid residues involved in binding, including those in the DEKA selectivity filter ring.[11]

The structural difference between neoSTX and STX is the presence of a hydroxyl group on the N1 position of neoSTX.[4] This modification can influence the binding affinity, as demonstrated by the pH-dependent potency of neoSTX on frog skeletal muscle fibers.[4][5]

Experimental Protocols

The determination of this compound binding affinity to sodium channel isoforms relies on various sophisticated experimental techniques. The two primary methods employed are electrophysiological recordings and radioligand binding assays.

Electrophysiological Assays

Electrophysiological techniques directly measure the effect of the toxin on the function of the ion channel. The whole-cell patch-clamp and two-electrode voltage-clamp are the most common methods used.

1. Whole-Cell Patch-Clamp:

This technique allows for the recording of ionic currents from a single cell expressing the sodium channel isoform of interest.

  • Cell Preparation: Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the specific Nav channel alpha subunit.

  • Recording: A glass micropipette filled with an intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is controlled (clamped) by a voltage-clamp amplifier.

  • Toxin Application: The toxin is applied to the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: Sodium currents are elicited by depolarizing voltage steps. The peak inward current is measured before and after the application of the toxin. The concentration-response curve is then generated by plotting the fractional block of the current against the toxin concentration. The IC50 value is determined by fitting the data to a Hill equation.

2. Two-Electrode Voltage-Clamp (TEVC):

This method is typically used with larger cells, such as Xenopus laevis oocytes, which are injected with the cRNA of the target sodium channel.

  • Oocyte Preparation: Oocytes are harvested and injected with the cRNA encoding the desired Nav channel isoform.

  • Recording: Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage.

  • Toxin Perfusion: Solutions containing different concentrations of the toxin are perfused over the oocyte.

  • Data Analysis: Similar to the patch-clamp technique, the reduction in sodium current is measured to determine the IC50 value.

Electrophysiology_Workflow cluster_cell_prep Cell/Oocyte Preparation cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis Transfection Transfection (Cell Lines) Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp cRNA_Injection cRNA Injection (Oocytes) TEVC Two-Electrode Voltage-Clamp cRNA_Injection->TEVC Toxin_Application Toxin Application Patch_Clamp->Toxin_Application TEVC->Toxin_Application Concentration_Response Concentration-Response Curve IC50_Determination IC50 Determination Concentration_Response->IC50_Determination Toxin_Application->Concentration_Response

Fig. 1: Workflow for Electrophysiological Determination of Toxin Affinity.
Radioligand Binding Assay (RBA)

The radioligand binding assay is a high-throughput method that measures the binding of a radiolabeled toxin to its receptor in a competitive manner.

  • Membrane Preparation: Membranes rich in sodium channels are prepared, typically from rat brain homogenates.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled saxitoxin analog (e.g., [³H]STX) and varying concentrations of the unlabeled competitor toxin (e.g., neoSTX).

  • Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand by filtration. The amount of radioactivity bound to the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled toxin that inhibits 50% of the specific binding of the radiolabeled toxin (IC50) is determined. This value can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

RBA_Workflow Membrane_Prep Membrane Preparation (e.g., Rat Brain Homogenate) Incubation Incubation with [³H]STX and neoSTX Membrane_Prep->Incubation Filtration Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50/Ki Determination) Scintillation->Analysis

Fig. 2: General Workflow for Radioligand Binding Assay (RBA).

Signaling and Logical Relationships

The binding of this compound to voltage-gated sodium channels leads to a cascade of physiological effects, ultimately resulting in the inhibition of nerve conduction and muscle contraction. The logical relationship from toxin binding to physiological effect is depicted below.

Toxin_Action_Pathway cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level Toxin This compound Binding Binding Event Toxin->Binding Nav_Channel Voltage-Gated Sodium Channel (Site 1) Nav_Channel->Binding Pore_Block Channel Pore Blockage Binding->Pore_Block Na_Influx_Block Inhibition of Na⁺ Influx Pore_Block->Na_Influx_Block AP_Block Action Potential Blockade Na_Influx_Block->AP_Block Nerve_Conduction_Block Inhibition of Nerve Conduction AP_Block->Nerve_Conduction_Block Muscle_Contraction_Block Inhibition of Muscle Contraction AP_Block->Muscle_Contraction_Block

Fig. 3: Logical Pathway of this compound Action.

Conclusion and Future Directions

This compound is a high-affinity blocker of several voltage-gated sodium channel isoforms, with its potency being particularly notable for the skeletal muscle isoform Nav1.4. The available data, although limited for a comprehensive isoform profile, highlight the potential for isoform-specific interactions. The differences in affinity, such as the significantly lower affinity of the parent compound STX for the pain-related channel Nav1.7 compared to Nav1.4, underscore the importance of detailed structure-activity relationship studies.

Future research should focus on systematically determining the binding affinities (Ki or Kd values) of neoSTX for all nine mammalian Nav channel isoforms using standardized experimental conditions. Such studies will provide a clearer picture of its selectivity profile and will be invaluable for the rational design of isoform-selective Nav channel blockers for therapeutic applications. Furthermore, high-resolution structural studies of neoSTX in complex with different Nav channel isoforms will provide crucial insights into the molecular basis of its binding and selectivity, paving the way for the development of next-generation therapeutics targeting voltage-gated sodium channels.

References

A Historical Perspective on the Research and Discovery of Neo-Saxitoxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs). These toxins are naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria. The consumption of shellfish that have accumulated these toxins can lead to a serious and potentially fatal illness in humans known as paralytic shellfish poisoning (PSP). From a chemical standpoint, PSTs are tetrahydropurine derivatives, with saxitoxin (B1146349) (STX) being the most well-known member.[1] this compound is structurally similar to saxitoxin, with the key difference being the presence of a hydroxyl group on the nitrogen at position 1 of the purine (B94841) skeleton.[2] This seemingly minor structural modification has significant implications for its biological activity and has been a subject of scientific inquiry for decades. This technical guide provides a historical perspective on the research and discovery of this compound, detailing the key milestones, experimental protocols, and quantitative data that have shaped our understanding of this important molecule.

Discovery and Initial Isolation

The story of this compound is intrinsically linked to the broader history of saxitoxin research. While saxitoxin was first isolated in the 1950s, the existence of its analogues, including this compound, became apparent with the advancement of analytical techniques in the following decades.

The first definitive identification and structural elucidation of this compound is credited to the work of Boyer, Schantz, and Schnoes in 1978. Their research on the toxins isolated from the dinoflagellate Gonyaulax tamarensis (now known as Alexandrium tamarense) and scallops exposed to its blooms led to the characterization of several saxitoxin derivatives, including this compound.

Historical Experimental Protocol: Isolation and Purification of this compound (circa 1970s)

The initial isolation and purification of this compound from contaminated shellfish or dinoflagellate cultures was a challenging process due to the presence of multiple, structurally similar toxins and the instability of this compound in certain conditions. The following protocol is a composite representation of the methods used in the pioneering research of the 1970s.

1. Extraction:

  • Starting Material: Tissues of contaminated shellfish (e.g., sea scallops, mussels) or cultured dinoflagellates (Gonyaulax tamarensis).

  • Procedure:

    • Homogenize the starting material with acidified ethanol (B145695) (e.g., 80% ethanol adjusted to pH 2 with HCl).

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant containing the toxins.

    • Repeat the extraction process on the pellet to ensure maximum recovery.

    • Combine the supernatants.

2. Acid-Base Precipitation and Solvent Partitioning:

  • Procedure:

    • Adjust the pH of the combined supernatant to approximately 4.5 with a base (e.g., NaOH). This step helps to precipitate some impurities.

    • Centrifuge and collect the supernatant.

    • Perform a series of solvent extractions with a non-polar solvent (e.g., chloroform) to remove lipids and other non-polar contaminants. The toxins remain in the aqueous phase.

3. Ion-Exchange Chromatography:

  • Rationale: This was a critical step to separate the highly polar saxitoxin analogues based on their charge.

  • Procedure:

    • Column: A column packed with a weak cation-exchange resin (e.g., Amberlite CG-50 or Bio-Rex 70) was typically used.

    • Equilibration: The column was equilibrated with a low ionic strength buffer at a slightly acidic pH (e.g., 0.1 M acetic acid).

    • Loading: The toxin-containing aqueous extract was loaded onto the column.

    • Elution: A stepwise or gradient elution with increasing concentrations of a salt solution (e.g., acetic acid or a buffer with increasing molarity) was employed. Saxitoxin and this compound, being basic compounds, would bind to the resin and elute at different salt concentrations. Fractions were collected throughout the elution process.

4. Purity Assessment and Final Purification:

  • Procedure:

    • The collected fractions were analyzed for toxicity using the mouse bioassay.

    • Fractions containing this compound were further purified using additional chromatographic steps, such as chromatography on acidic alumina (B75360) or another round of ion-exchange chromatography under different conditions to achieve higher purity.

    • The final purity was often assessed by techniques like thin-layer chromatography (TLC) and electrophoresis.

Structure Elucidation

The definitive structure of this compound was established in the late 1970s through a combination of chemical degradation studies and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. A key publication by Hall et al. in 1984 confirmed the structure of this compound and other related dinoflagellate neurotoxins through X-ray crystallography of a derivative.

Historical Experimental Protocol: Structure Elucidation of this compound (circa late 1970s - early 1980s)

1. Sample Preparation:

  • A highly purified sample of this compound, obtained through the isolation methods described above, was essential.

2. Chemical Characterization:

  • Elemental Analysis: To determine the empirical formula of the molecule.

  • Acid/Base Titration: To identify the pKa values of the ionizable groups, providing clues about the presence of guanidinium (B1211019) moieties.

3. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This was the most powerful tool for elucidating the complex tricyclic structure. By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect experiments), researchers could piece together the connectivity of the atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the toxin and to analyze fragmentation patterns, which provided further structural information.

4. X-ray Crystallography (of derivatives):

  • Due to the difficulty in obtaining suitable crystals of this compound itself, researchers often prepared crystalline derivatives.

  • The X-ray diffraction pattern of a suitable crystal provided a three-dimensional map of the electron density, allowing for the unambiguous determination of the molecular structure.

Quantitative Data from Historical Research

The following tables summarize key quantitative data from early research on this compound. It is important to note that values could vary between studies due to differences in methodology, source of the toxin, and purity of the samples.

Table 1: Early Toxicity Data for this compound

ParameterValueSpecies/MethodReference
Relative Toxicity to Saxitoxin (Mouse Bioassay) ~1.5 - 2.0Mouse (intraperitoneal injection)Boyer, Schantz, and Schnoes (1978)
ED50 (Frog Skeletal Muscle Fiber) 1.6 nM (pH 6.50)Rana pipiens (Vaseline-gap voltage clamp)Kao et al. (1991)
ED50 (Frog Skeletal Muscle Fiber) 2.7 nM (pH 7.25)Rana pipiens (Vaseline-gap voltage clamp)Kao et al. (1991)
ED50 (Frog Skeletal Muscle Fiber) 17.2 nM (pH 8.25)Rana pipiens (Vaseline-gap voltage clamp)Kao et al. (1991)
LD50 (Mice, Intraperitoneal) ~5-7 µg/kgMouseGeneral consensus from early studies

Table 2: Early Isolation and Yield Data for this compound

Source MaterialToxin Yield (approximate)MethodReference
Sea Scallop Viscera (Placopecten magellanicus)Milligram quantities from kilograms of tissueIon-exchange chromatographyBoyer, Schantz, and Schnoes (1978)
Cultured Gonyaulax tamarensisMicrogram to milligram quantities per liter of cultureIon-exchange chromatographyEarly dinoflagellate culture studies

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Early electrophysiological studies in the 1970s and 1980s were instrumental in elucidating the mechanism of action of saxitoxin and its analogues, including this compound. These studies revealed that these toxins act as potent and specific blockers of voltage-gated sodium channels in excitable membranes, such as those of nerve and muscle cells.

Historical Experimental Protocol: Voltage-Clamp Studies (circa 1970s-1980s)

1. Preparation:

  • Model System: Isolated nerve fibers (e.g., from frog sciatic nerve) or single muscle fibers (e.g., from frog skeletal muscle) were commonly used.

  • Apparatus: The voltage-clamp technique, often using a double sucrose-gap or a vaseline-gap method, was employed. This technique allows for the control of the membrane potential while measuring the resulting ionic currents.

2. Experimental Procedure:

  • The nerve or muscle fiber was placed in a chamber and perfused with a physiological saline solution (Ringer's solution).

  • The membrane potential was held at a specific level (holding potential).

  • Depolarizing voltage steps were applied to activate the voltage-gated sodium channels, and the resulting inward sodium current was recorded.

  • A solution containing a known concentration of this compound was then perfused over the preparation.

  • The same depolarizing voltage steps were applied, and the reduction in the sodium current was measured.

  • By testing a range of this compound concentrations, a dose-response curve could be generated to determine the effective concentration for 50% inhibition (ED50).

  • Competitive binding experiments were also performed by co-applying this compound and saxitoxin to demonstrate that they compete for the same binding site on the sodium channel.

Visualizations

Signaling Pathway of this compound

Neo_Saxitoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Na_Channel Voltage-Gated Sodium Channel (Site 1) This compound->Na_Channel Binds to and blocks Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Prevents Action_Potential Action Potential Propagation Depolarization->Action_Potential Blocks Paralysis Flaccid Paralysis Action_Potential->Paralysis Leads to

Caption: Mechanism of action of this compound on a neuron.

Experimental Workflow for the Historical Isolation and Purification of this compound

Isolation_Workflow Start Contaminated Shellfish or Dinoflagellates Extraction Acidified Ethanol Extraction Start->Extraction Purification1 Acid-Base Precipitation & Solvent Partitioning Extraction->Purification1 Purification2 Ion-Exchange Chromatography Purification1->Purification2 Analysis Fraction Analysis (Mouse Bioassay) Purification2->Analysis Purification3 Further Chromatographic Purification Analysis->Purification3 Toxic Fractions End Purified this compound Purification3->End

Caption: Historical workflow for this compound isolation.

Experimental Workflow for the Historical Structure Elucidation of this compound

Structure_Elucidation_Workflow Start Purified this compound Chem_Char Chemical Characterization (Elemental Analysis, Titration) Start->Chem_Char Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Start->Spectroscopy Crystallography X-ray Crystallography (of derivative) Start->Crystallography Data_Integration Data Integration & Structure Proposal Chem_Char->Data_Integration Spectroscopy->Data_Integration Crystallography->Data_Integration End Elucidated Structure of This compound Data_Integration->End

Caption: Historical workflow for this compound structure elucidation.

Experimental Workflow for Historical Voltage-Clamp Studies

Voltage_Clamp_Workflow Start Isolated Nerve/Muscle Fiber Setup Voltage-Clamp Apparatus Setup (Sucrose/Vaseline Gap) Start->Setup Baseline Record Baseline Sodium Current Setup->Baseline Application Apply this compound Baseline->Application Measurement Measure Reduction in Sodium Current Application->Measurement Analysis Dose-Response Analysis (Calculate ED50) Measurement->Analysis End Determination of Mechanism of Action Analysis->End

Caption: Historical workflow for voltage-clamp experiments.

Conclusion

The historical journey of this compound research, from its initial discovery as a saxitoxin analogue to the detailed elucidation of its structure and mechanism of action, exemplifies the progress of natural product chemistry and neuropharmacology in the 20th century. The development of sophisticated analytical and electrophysiological techniques was paramount to unraveling the complexities of this potent neurotoxin. This foundational knowledge continues to be crucial for monitoring seafood safety, understanding the ecology of harmful algal blooms, and exploring the potential of saxitoxin analogues in modern drug development.

References

Methodological & Application

Application Note: Determination of neo-Saxitoxin in Shellfish using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of neo-Saxitoxin (NEO), a potent neurotoxin belonging to the paralytic shellfish toxin (PST) group, in various shellfish matrices. The protocol employs a pre-column oxidation step followed by separation and detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This method, adapted from established official protocols such as the AOAC Official Method 2005.06, provides a reliable analytical procedure for researchers, scientists, and professionals in drug development and food safety monitoring.[1] The presented protocol offers excellent sensitivity and selectivity for the detection of NEO and other PST analogues.

Introduction

Paralytic shellfish poisoning (PSP) is a serious seafood-related illness caused by the ingestion of shellfish contaminated with PSTs produced by certain species of marine dinoflagellates.[2][3] this compound (NEO) is a significant N-hydroxylated analogue of saxitoxin (B1146349) (STX) and contributes to the overall toxicity of contaminated shellfish.[1] Regulatory bodies worldwide have established maximum permissible levels for PSTs in shellfish, necessitating sensitive and reliable analytical methods for routine monitoring.[4] The HPLC-FLD method with pre-column oxidation has been widely adopted as an official method for the determination of PSTs, offering a more specific and quantifiable alternative to traditional mouse bioassays.[5][6] This application note provides a detailed protocol for the extraction, cleanup, derivatization, and HPLC-FLD analysis of NEO in shellfish tissue.

Principle of the Method

The analytical procedure involves the extraction of toxins from shellfish homogenate using an acidic solution. The extract is then subjected to a solid-phase extraction (SPE) cleanup to remove interfering matrix components. The cleaned extract undergoes a pre-column oxidation step using hydrogen peroxide or periodate, which converts the non-fluorescent PSTs, including NEO, into highly fluorescent derivatives.[1] These fluorescent derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector. Quantification is achieved by comparing the peak areas of the sample with those of certified reference standards.

Experimental Protocols

Sample Preparation: Extraction and Cleanup
  • Homogenization: Weigh 100 g of shellfish tissue and homogenize it to a uniform consistency.

  • Extraction:

    • Accurately weigh 5.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 5.0 mL of 0.1 M hydrochloric acid (HCl).

    • Vortex the mixture for 2 minutes.

    • Place the tube in a boiling water bath for 5 minutes, then cool to room temperature.

    • Centrifuge at 4,500 x g for 10 minutes.

    • Carefully collect the supernatant (extract).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 1 mL of the acidic extract onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water.

    • Elute the toxins with 2 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • The eluate is then ready for the oxidation step.

Pre-column Oxidation
  • Periodate Oxidation (for N-hydroxylated toxins like NEO):

    • To 100 µL of the cleaned extract or standard solution, add 500 µL of 0.03 M periodic acid.

    • Vortex and allow the reaction to proceed for 1 minute.

    • Add 50 µL of 0.3 M nitric acid to stop the reaction.

    • Vortex the solution.

  • Peroxide Oxidation (for non-N-hydroxylated toxins):

    • To 100 µL of the cleaned extract or standard solution, add 500 µL of 10% hydrogen peroxide.

    • Vortex and allow the reaction to proceed for 1 minute.

    • Add 50 µL of 1 M acetic acid to stop the reaction.

    • Vortex the solution.

HPLC-FLD Analysis
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector is required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Ammonium formate (B1220265) in water.

    • Mobile Phase B: 0.1 M Ammonium formate in 95:5 (v/v) acetonitrile:water.

    • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the toxins.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 395 nm.

Data Presentation

The performance of the HPLC-FLD method for the determination of this compound and other related PSTs has been validated in several studies. The following tables summarize typical quantitative data obtained from these validation studies.

ToxinLimit of Detection (LOD) (µg STX eq./kg)Limit of Quantification (LOQ) (µg STX eq./kg)Reference
NEO ~127~409[2]
STX --[2]
GTX1+4 --[2]
dcSTX --[2]
GTX2+3 --[2]
C1+2 --[2]
GTX5 --[2]
dcGTX2+3 --[2]
C3+4 ~5~17[2]

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for various PSTs using a modified HPLC-FLD method.[2]

ToxinRecovery (%)Repeatability (RSD%)Reference
NEO 53 - 106<11[7]
STX 53 - 106<11[7]
GTX1,4 -13[1]
GTX2,3 --[1]
dcSTX -13[1]
C1,2 -12[1]

Table 2: Typical recovery and repeatability data for the HPLC-FLD analysis of PSTs in shellfish.[1][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_derivatization Pre-column Derivatization cluster_analysis Analysis sample Shellfish Sample homogenization Homogenization sample->homogenization extraction Acidic Extraction (0.1 M HCl) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe_cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe_cleanup cleaned_extract Cleaned Extract spe_cleanup->cleaned_extract oxidation Oxidation (Periodate/Peroxide) cleaned_extract->oxidation fluorescent_derivative Fluorescent Derivative oxidation->fluorescent_derivative hplc_fld HPLC-FLD Analysis fluorescent_derivative->hplc_fld data_analysis Data Analysis & Quantification hplc_fld->data_analysis

Caption: Experimental workflow for this compound detection.

logical_relationship cluster_toxins Paralytic Shellfish Toxins (PSTs) cluster_methodology Analytical Methodology cluster_output Result STX Saxitoxin (STX) Oxidation Pre-column Oxidation STX->Oxidation NEO This compound (NEO) NEO->Oxidation GTX Gonyautoxins (GTX) GTX->Oxidation HPLC HPLC Separation Oxidation->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification of Toxin Levels FLD->Quantification

Caption: Logical relationship of the analytical steps.

Conclusion

The HPLC-FLD method with pre-column oxidation is a highly effective and validated technique for the determination of this compound and other PSTs in shellfish. The protocol described in this application note provides a comprehensive guide for the accurate and reliable quantification of these toxins, which is crucial for ensuring seafood safety and for research purposes in marine biotoxin analysis. The method's sensitivity, selectivity, and reproducibility make it a valuable tool for regulatory monitoring and scientific investigation.

References

Application Note: Quantitative Analysis of Neo-Saxitoxin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neo-saxitoxin (NEO) is a potent neurotoxin belonging to the saxitoxin (B1146349) (STX) family of paralytic shellfish poisoning (PSP) toxins.[1] It has also been investigated as a long-acting anesthetic.[1] Accurate and sensitive quantification of NEO in human plasma is crucial for pharmacokinetic studies, clinical trials, and toxicological assessments.[1] This application note details a robust and validated method for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a highly sensitive and reliable approach for determining NEO concentrations in a complex biological matrix.

Experimental Protocols

1. Sample Preparation

A solid-phase extraction (SPE) method is employed to extract this compound from human plasma, ensuring a clean sample for LC-MS/MS analysis.

  • Materials:

  • Procedure:

    • Sample Pre-treatment: Thaw human plasma samples at room temperature.

    • Internal Standard Spiking: Spike a known amount of decarbamoylneosaxitoxin (IS) into each plasma sample.[2]

    • SPE Cartridge Conditioning: Condition the cation exchange SPE cartridges according to the manufacturer's instructions.

    • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

    • Washing: Wash the cartridges to remove interfering substances.

    • Elution: Elute the analyte and internal standard from the cartridges.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized for the separation of the polar this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: HILIC column

  • Mobile Phase A: Water with ammonium formate and formic acid

  • Mobile Phase B: Acetonitrile with ammonium formate and formic acid

  • Gradient Elution: A gradient elution program is used to achieve optimal separation.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Injection Volume: A small volume of the reconstituted sample is injected into the LC system.

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

  • Instrumentation: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transitions:

    • This compound: m/z 316.17 > 220.07[1][2]

    • Decarbamoylneosaxitoxin (IS): m/z 273.12 > 180.00[1][2]

Data Presentation

The quantitative performance of the LC-MS/MS method for this compound in human plasma is summarized in the following tables.

Table 1: Method Validation Parameters for this compound in Human Plasma

ParameterResultReference
Lower Limit of Quantification (LLOQ)10 pg/mL[1][2]
Analytical Measurable Range10 - 10,000 pg/mL[1][2]
Linearity (r)> 0.995[1][2]
Inter-batch Variation< 5.2%[1][2]

Table 2: Method Validation Parameters for a Similar Saxitoxin Method in Human Plasma

ParameterResultReference
Limit of Detection (LOD)2.8 ng/mL[3][4][5]
Lower Limit of Quantification (LLOQ)5.0 ng/mL[3][4][5]
Linearity (Correlation Coefficient)≥ 0.98[3][4][5]
Assay Calibration Range5 - 200 ng/mL[3][4][5]
Within-run and Between-run Precision≤ 15%[3][4][5]
Recovery86 - 99%[3][4][5]

Mandatory Visualization

experimental_workflow sample Human Plasma Sample is_spike Spike with Internal Standard (Decarbamoylneosaxitoxin) sample->is_spike spe Solid Phase Extraction (Cation Exchange) is_spike->spe elution Elution and Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lc_injection LC Injection (HILIC) reconstitution->lc_injection ms_detection MS/MS Detection (MRM) lc_injection->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the quantitative analysis of this compound in human plasma.

References

Application Note: Solid-Phase Extraction Protocol for Neo-Saxitoxin from Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the group of paralytic shellfish toxins (PSTs).[1] Produced by certain species of marine dinoflagellates and cyanobacteria, it can accumulate in shellfish and, if consumed, cause severe paralytic shellfish poisoning (PSP) in humans.[1][2] Accurate and sensitive detection of neo-STX in biological matrices such as urine is crucial for clinical diagnosis, toxicological studies, and food safety monitoring. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively isolates and concentrates neo-STX from complex sample matrices like urine, thereby improving the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides a detailed protocol for the solid-phase extraction of neo-STX from human urine samples, based on established methodologies.[3][5]

This compound is a hydrophilic and polar molecule, which dictates the choice of appropriate SPE sorbents.[1][6] Methodologies employing weak-cation-exchange (WCX) and hydrophilic interaction liquid chromatography (HILIC) mechanisms have proven effective for the extraction of neo-STX and its analogs from urine.[3][5][7] The protocol outlined below is a comprehensive approach combining principles from these successful methods to ensure high recovery and sample purity.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various published methods for the determination of this compound in urine.

ParameterMethod 1 (WCX-SPE)[5][8]Method 2 (HILIC-SPE)[3]Method 3 (Online SPE-HILIC)[4][9]
Limit of Detection (LOD) 10.1 ng/mL1 ng/mL2.62 ng/mL
Limit of Quantification (LOQ) Not ReportedNot ReportedNot Reported
Linear Range 5.0 - 151.2 ng/mL2.1 - 207 ng/mLNot Reported
Recovery Not Reported89.0% - 118%Not Reported
Relative Standard Deviation (RSD) 6.13% - 8.53%6.7% - 9.1%Within ±15%

Experimental Protocol: Solid-Phase Extraction of this compound from Urine

This protocol details the manual solid-phase extraction of this compound from urine samples using weak-cation-exchange (WCX) cartridges.

Materials and Reagents:

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 30 seconds to ensure homogeneity.

    • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

    • Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

    • Acidify the urine sample by adding a small volume of concentrated formic acid to adjust the pH to approximately 3-4. This step ensures that the amine functionalities of neo-STX are protonated for efficient binding to the WCX sorbent.

  • SPE Cartridge Conditioning:

    • Place the WCX SPE cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 1 mL of deionized water.

    • Further equilibrate with 1 mL of an acidic solution (e.g., 0.1% formic acid in water). Ensure the sorbent bed does not run dry before sample loading.

  • Sample Loading:

    • Load the pre-treated 500 µL urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 1 mL of methanol to remove lipophilic interferences. Ensure the analyte is not eluted during this step.

  • Elution:

    • Elute the bound this compound from the cartridge using 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the neo-STX molecule, releasing it from the WCX sorbent.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with formic acid).

    • Vortex the reconstituted sample for 30 seconds.

    • Transfer the sample to an autosampler vial for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (WCX) cluster_post_extraction Post-Extraction Urine Urine Sample (500 µL) Vortex Vortex Urine->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify (pH 3-4) Supernatant->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge (Methanol, Water, Acidic Buffer) Condition->Load Wash1 Wash 1 (Deionized Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness (N2) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for this compound from Urine.

References

Application Notes: Development of a Sensitive ELISA for Neo-Saxitoxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1] These toxins are produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] When filter-feeding shellfish such as mussels, clams, and oysters accumulate these toxins during harmful algal blooms, they become vectors for paralytic shellfish poisoning (PSP) in humans.[3][4] PSP is a serious illness characterized by neurological symptoms that can progress to respiratory paralysis and death.[3][5] Given the significant threat to public health and the seafood industry, rapid and sensitive methods for the detection of PSTs are crucial.

Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, specific, and high-throughput screening method for neo-STX and other PSTs. This document provides detailed protocols and application notes for the development of a sensitive competitive ELISA for the detection of this compound.

Principle of the Assay

The most common format for detecting small molecules like neo-STX is the competitive ELISA. This assay is based on the competition between the free neo-STX in the sample and a fixed amount of a neo-STX-protein conjugate for a limited number of specific antibody binding sites. The intensity of the resulting signal is inversely proportional to the concentration of neo-STX in the sample.

There are two main formats for competitive ELISA:

  • Direct Competitive ELISA: A microtiter plate is coated with antibodies specific to neo-STX. The sample containing neo-STX is incubated simultaneously with a neo-STX-enzyme conjugate. The free toxin and the enzyme-labeled toxin compete for the antibody binding sites.

  • Indirect Competitive ELISA: A microtiter plate is coated with a neo-STX-protein conjugate (e.g., neo-STX-BSA). The sample is incubated with a primary antibody specific to neo-STX. This mixture is then added to the coated plate. The free neo-STX in the sample competes with the coated neo-STX for binding to the primary antibody. The amount of primary antibody bound to the plate is then detected using an enzyme-labeled secondary antibody.

Experimental Protocols

Protocol 1: Preparation of Immunogen (neo-STX-Carrier Protein Conjugate)

The production of specific antibodies requires the conjugation of the small hapten molecule, neo-STX, to a larger carrier protein to elicit a robust immune response. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[6]

Materials:

Procedure:

  • Dissolve neo-STX and the carrier protein (e.g., KLH) in PBS.

  • Add formaldehyde to the solution and stir gently for 2 hours at room temperature. This facilitates the formation of a Schiff base between the amino groups on the protein and neo-STX.

  • Reduce the Schiff base by adding sodium borohydride and continue to stir for another 2 hours at room temperature.

  • To remove unreacted reagents, dialyze the conjugate extensively against PBS at 4°C for 48-72 hours, with several changes of the buffer.

  • Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., Bradford assay for protein concentration).

  • Store the immunogen at -20°C until use.

Protocol 2: Polyclonal Antibody Production

Materials:

  • neo-STX-KLH immunogen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Rabbits (or other suitable host animal)

Procedure:

  • For the primary immunization, emulsify the neo-STX-KLH immunogen with an equal volume of Freund's Complete Adjuvant.

  • Inject the emulsion subcutaneously at multiple sites on the backs of rabbits.

  • Booster immunizations are typically given every 4 weeks. For these, emulsify the immunogen with Freund's Incomplete Adjuvant.

  • Collect blood samples (test bleeds) 10-14 days after each booster injection to monitor the antibody titer using an indirect ELISA (as described in Protocol 3, omitting the competition step).

  • Once a high antibody titer is achieved, perform a final bleed and separate the serum.

  • The polyclonal antibodies can be further purified from the serum using protein A/G affinity chromatography. Store the purified antibodies at -20°C or -80°C.

Protocol 3: Competitive Indirect ELISA Procedure

This protocol describes an indirect competitive ELISA, a common and effective format for neo-STX detection.

Materials:

  • 96-well microtiter plates

  • Coating Antigen: neo-STX-BSA or STX-polylysine conjugate[6]

  • Primary Antibody: Rabbit anti-neo-STX polyclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG-HRP conjugate

  • Standards: neo-STX standards of known concentrations

  • Samples: Extracted shellfish samples

  • Coating Buffer: 50 mM Carbonate-Bicarbonate buffer, pH 9.6

  • Washing Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

Procedure:

  • Coating: Dilute the coating antigen (e.g., neo-STX-BSA) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Decant the coating solution and wash the plate 3 times with 300 µL of Washing Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of neo-STX standard or sample to the appropriate wells.

    • Immediately add 50 µL of the diluted primary anti-neo-STX antibody to each well.

    • Incubate for 1 hour at 37°C. During this incubation, the free neo-STX in the sample/standard competes with the coated neo-STX for binding to the primary antibody.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase to 4-5 washes to ensure removal of unbound conjugate.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of neo-STX.

Data Presentation

Quantitative data from ELISA development is crucial for assessing assay performance.

Table 1: Cross-Reactivity of Anti-neo-STX Antibodies with Other PSTs

Cross-reactivity is determined by comparing the concentration of each toxin required to cause 50% inhibition (IC50) with the IC50 of neo-STX. Cross-Reactivity (%) = (IC50 of neo-STX / IC50 of other toxin) x 100

ToxinAntibody SourceCoating AntigenCross-Reactivity (%)Reference
This compound (neo-STX) Rabbit anti-neo-STX-KLHneo-STX-BSA100[6]
Saxitoxin (STX)Rabbit anti-neo-STX-KLHneo-STX-BSA11.25[6]
Decarbamoyl-STX (DC-STX)Rabbit anti-neo-STX-KLHneo-STX-BSA1.7[6]
This compound (neo-STX) Rabbit anti-neo-STX-KLHSTX-Polylysine100[6]
Saxitoxin (STX)Rabbit anti-neo-STX-KLHSTX-Polylysine29.3[6]
Decarbamoyl-STX (DC-STX)Rabbit anti-neo-STX-KLHSTX-Polylysine3.3[6]
This compound (neo-STX) Rabbit anti-neo-STX-GOXSTX-BSA100[7][8]
Gonyautoxin 1/4 (GTX1/4)Rabbit anti-neo-STX-GOXSTX-BSA104[7][8]
Saxitoxin (STX)Rabbit anti-neo-STX-GOXSTX-BSA3.36[7][8]
Gonyautoxin 2/3 (GTX2/3)Rabbit anti-neo-STX-GOXSTX-BSA3.35[7][8]
Decarbamoyl-STX (dcSTX)Rabbit anti-neo-STX-GOX*STX-BSA0.11[7][8]

*GOX: Glucose Oxidase

Table 2: Sensitivity of Different ELISA Formats for neo-STX Detection
ELISA FormatAntibodyIC50 (ng/mL)Limit of Detection (LOD)Reference
Competitive Indirect ELISARabbit anti-neo-STX-KLH0.9Not Specified[6]
Competitive Indirect ELISARabbit anti-neo-STX-GOXNot Specified17.8 pg/mL (0.0178 ng/mL)[7][8]
Direct Competitive ELISAAnti-neo-STX0.18~0.2 ng/g (in tissue)[9]
Urinary Screening ELISAPolyclonal anti-STXNot Specified1.0 ng/mL[10][11]

Visualizations

Mechanism of Action: this compound

This compound exerts its toxic effect by blocking voltage-gated sodium channels (NaV) on the outer surface of excitable cell membranes, such as nerve and muscle cells.[1][12][13] This blockage prevents the influx of sodium ions necessary for the propagation of action potentials, leading to paralysis.[12]

Neo_Saxitoxin_MoA Mechanism of Action of this compound cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) NeoSTX This compound (neo-STX) NeoSTX->NaV Binds & Blocks Site 1 ActionPotential Action Potential Propagation Paralysis Paralysis ActionPotential->Paralysis Leads to Na_ion->ActionPotential Prevents

Caption: Mechanism of action of this compound blocking sodium channels.

Workflow: Competitive Indirect ELISA

The following diagram illustrates the key steps involved in the competitive indirect ELISA protocol for neo-STX detection.

Competitive_Indirect_ELISA_Workflow Workflow for Competitive Indirect ELISA start Start coating 1. Coat Plate with neo-STX-BSA start->coating wash1 Wash coating->wash1 blocking 2. Block Plate with BSA wash1->blocking wash2 Wash blocking->wash2 competition 3. Add Sample/Standard + Primary Antibody (anti-neo-STX) wash2->competition wash3 Wash competition->wash3 secondary 4. Add Secondary Ab (anti-Rabbit-HRP) wash3->secondary wash4 Wash secondary->wash4 substrate 5. Add TMB Substrate wash4->substrate stop 6. Add Stop Solution substrate->stop read 7. Read Absorbance at 450 nm stop->read end End read->end Assay_Component_Interaction Logical Relationship of Assay Components Coated_Ag Coated Antigen (neo-STX-BSA) Primary_Ab Primary Antibody (anti-neo-STX) Primary_Ab->Coated_Ag Binds to plate Free_Ag_Sample Free Antigen in Sample (neo-STX) Free_Ag_Sample->Primary_Ab Binds in solution label_compete COMPETITION

References

Application Notes and Protocols for Studying neo-Saxitoxin Effects using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins. It exerts its effects by binding to and blocking voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] This property makes neo-STX a valuable tool for studying the structure and function of VGSCs and a potential lead compound in the development of novel therapeutics, particularly local anesthetics.[4] Patch-clamp electrophysiology is the gold-standard technique for investigating the interaction of toxins like neo-STX with individual ion channels, providing high-resolution data on channel function and modulation.[5][6]

These application notes provide a detailed protocol for studying the effects of neo-STX on VGSCs using the whole-cell patch-clamp technique. The protocol covers cell preparation, solutions, electrophysiological recording procedures, and data analysis.

Mechanism of Action

This compound, similar to its parent compound saxitoxin (B1146349) (STX), physically occludes the outer pore of the voltage-gated sodium channel, thereby preventing the influx of sodium ions that is necessary for membrane depolarization.[1][2] This blockade inhibits the generation and propagation of action potentials in neurons and other excitable cells.[7] The binding site for STX and its analogs is located at site 1 on the alpha subunit of the sodium channel, which is formed by the P-loops of the four homologous domains of the channel.[2][8][9] The potency of neo-STX can be influenced by factors such as pH, with its relative potency compared to STX varying at different pH levels.[10]

Signaling Pathway Diagram

The interaction of this compound with the voltage-gated sodium channel is a direct blockade rather than a complex signaling cascade. The diagram below illustrates this direct inhibitory action.

neo_STX_action cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx Na_channel->Na_influx Opens upon voltage change Block Blockade neoSTX This compound (neo-STX) neoSTX->Na_channel Binds to outer pore (Site 1) Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Propagation Depolarization->AP Block->Na_influx Inhibits

Caption: Direct blockade of the voltage-gated sodium channel by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50 or ED50) of this compound and Saxitoxin on various voltage-gated sodium channel isoforms.

ToxinChannel IsoformPreparationpHIC50 / ED50 (nM)Reference(s)
neo-STXNot specifiedFrog skeletal muscle6.501.6[10]
neo-STXNot specifiedFrog skeletal muscle7.252.7[10]
neo-STXNot specifiedFrog skeletal muscle8.2517.2[10]
neo-STXHsNav1.4Mammalian cellsN/A0.35 ± 0.06[11]
STXNot specifiedFrog skeletal muscle6.504.9[10]
STXNot specifiedFrog skeletal muscle7.255.1[10]
STXNot specifiedFrog skeletal muscle8.258.9[10]
STXrNav1.4CHO cellsN/A2.8 ± 0.1[12]
STXhNav1.7CHO cellsN/A702 ± 53[12]
STXHsNav1.4Mammalian cellsN/A4.3 ± 0.35[11]

Experimental Protocols

Cell Culture and Preparation

Cell Lines:

  • Human Embryonic Kidney (HEK293T) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the voltage-gated sodium channel isoform of interest (e.g., Nav1.1-1.8) are recommended.[13][14]

  • Neuroblastoma cell lines such as Neuro-2a (N2A) or SH-SY5Y, which endogenously express VGSCs, can also be used.[15][16]

Culture Conditions:

  • Culture cells in the appropriate medium (e.g., DMEM for HEK293T and N2A, or F-12 for CHO) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For transfected cells, include the appropriate selection antibiotic (e.g., G418) in the culture medium to maintain expression of the channel.

  • Plate cells onto glass coverslips 24-48 hours before the patch-clamp experiment to achieve 50-70% confluency on the day of recording.[5][17]

Solutions and Reagents

a. Intracellular (Pipette) Solution: Proper composition of the intracellular solution is crucial for maintaining cell health and recording stability.[17]

ReagentConcentration (mM)
CsF or CsCl110-140
NaCl5-10
MgCl21-2
EGTA5-11
HEPES10
Mg-ATP2-5
Na-GTP0.4-0.5

Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290-310 mOsm.[18][19]

b. Extracellular (Bath) Solution:

ReagentConcentration (mM)
NaCl130-140
KCl3-4
CaCl21.8-2
MgCl21-2
HEPES10
Glucose5-10

Adjust pH to 7.4 with NaOH and osmolarity to ~310-330 mOsm.[18][20]

c. This compound Stock and Working Solutions:

  • Prepare a high-concentration stock solution of neo-STX (e.g., 1 mM) in high-purity water.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare a series of working solutions by diluting the stock solution in the extracellular solution to the desired final concentrations for constructing a dose-response curve (e.g., ranging from 0.1 nM to 1 µM).

Whole-Cell Patch-Clamp Recording

This protocol details the whole-cell voltage-clamp configuration, which is ideal for studying the effects of extracellularly applied compounds on ion channel currents.[5][21]

Equipment:

  • Inverted microscope

  • Micromanipulator

  • Patch-clamp amplifier and digitizer

  • Data acquisition software

  • Perfusion system

  • Pipette puller and microforge

Procedure:

  • Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.[5]

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[17][21]

  • Fill the pipette with the filtered intracellular solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette to keep the tip clean as it approaches the cell.

  • Under visual guidance, bring the pipette tip into contact with the cell membrane.

  • Release the positive pressure to allow for the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. A seal resistance of >1 GΩ is crucial for low-noise recordings.[22]

  • Once a stable GΩ seal is formed, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and set the holding potential to a hyperpolarized level where most sodium channels are in the closed, resting state (e.g., -100 mV to -120 mV).[20]

  • Allow the cell to stabilize for a few minutes before starting the recording protocol.

Voltage-Clamp Protocol for neo-STX Effects

To assess the inhibitory effect of neo-STX, a voltage protocol that elicits a robust sodium current is required.

Protocol for IC50 Determination:

  • From a holding potential of -100 mV, apply a series of depolarizing voltage steps to elicit sodium currents. A typical test pulse would be to 0 mV or +10 mV for 10-20 ms.[19][20]

  • Repeat this test pulse at a low frequency (e.g., every 10-30 seconds) to allow for full recovery of the channels from inactivation between pulses.[20]

  • Record a stable baseline current in the control extracellular solution for several minutes.

  • Apply different concentrations of neo-STX via the perfusion system, starting with the lowest concentration.

  • Allow the effect of each concentration to reach a steady-state before recording the blocked current.

  • After applying the highest concentration, wash out the toxin with the control extracellular solution to check for reversibility of the block.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the effect of this compound on voltage-gated sodium channels.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing Nav1.x) patch_pipette Pull & Fill Patch Pipette cell_culture->patch_pipette solution_prep Prepare Intracellular & Extracellular Solutions solution_prep->patch_pipette toxin_prep Prepare neo-STX Stock & Working Solutions toxin_app Apply neo-STX (Increasing Concentrations) toxin_prep->toxin_app giga_seal Form GΩ Seal patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Sodium Current whole_cell->baseline_rec baseline_rec->toxin_app washout Washout with Control Solution toxin_app->washout measure_current Measure Peak Sodium Current Amplitude toxin_app->measure_current normalize_data Normalize Current to Baseline measure_current->normalize_data dose_response Construct Dose-Response Curve normalize_data->dose_response ic50_calc Calculate IC50 using Hill Equation dose_response->ic50_calc

Caption: Workflow for patch-clamp analysis of this compound effects.

Data Analysis

  • Measure Peak Current: For each recording sweep, measure the peak amplitude of the inward sodium current.

  • Normalization: Normalize the peak current recorded in the presence of each neo-STX concentration to the baseline peak current recorded in the control solution.

  • Dose-Response Curve: Plot the normalized current as a function of the logarithm of the neo-STX concentration.[23][24]

  • IC50 Calculation: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill slope.[15]

The Hill equation is as follows: I/I_max = 1 / (1 + ([Toxin]/IC50)^n)

Where:

  • I/I_max is the normalized current.

  • [Toxin] is the concentration of neo-STX.

  • IC50 is the concentration of neo-STX that produces 50% inhibition.

  • n is the Hill coefficient, which describes the steepness of the curve.

Various software packages are available for electrophysiological data analysis and curve fitting, such as Clampfit, PatchMaster, and GraphPad Prism.[25]

References

Application Notes and Protocols: Neo-Saxitoxin as a Long-Acting Local Anesthetic in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (NeoSTX), a potent site-1 voltage-gated sodium channel (NaV) blocker, has emerged as a promising candidate for long-acting local anesthesia. Derived from marine dinoflagellates, NeoSTX exhibits a significantly longer duration of action compared to conventional local anesthetics such as bupivacaine (B1668057).[1] This characteristic makes it a compelling subject of investigation for the management of acute and chronic pain. These application notes provide a comprehensive overview of the use of NeoSTX in rodent pain models, including detailed experimental protocols, quantitative data on its efficacy, and a visualization of its mechanism of action.

When administered locally, NeoSTX can produce an anesthetic effect that can last for an extended period, in some rodent studies using extended-release formulations, this has been observed to be over a week with a single injection.[1] Its high affinity and specificity for NaV channels, particularly those involved in nociception, contribute to its potent analgesic properties. Furthermore, studies have shown that the co-administration of NeoSTX with bupivacaine and epinephrine (B1671497) can potentiate and prolong its anesthetic effects, offering a synergistic approach to pain management.[2]

Mechanism of Action

NeoSTX exerts its anesthetic effect by binding to site 1 on the alpha subunit of voltage-gated sodium channels, physically occluding the pore and preventing the influx of sodium ions. This action inhibits the depolarization of neuronal membranes and the propagation of action potentials, thereby blocking the transmission of pain signals. Of particular importance in pain pathways are the NaV1.7 subtypes, which are predominantly expressed in peripheral nociceptive neurons and have been genetically and pharmacologically validated as critical mediators of pain perception.

Mechanism of this compound Action

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy and duration of this compound as a local anesthetic in rodent models.

Treatment GroupDoseSensory Block Duration (Median, hours)Reference
NeoSTX-Saline3 µg/kg6[2]
NeoSTX-Bupivacaine3 µg/kg NeoSTX6[2]
NeoSTX-Bupivacaine-Epinephrine3 µg/kg NeoSTX48[2]
ToxinMedian Effective Concentration for 60 min Analgesia (µmol/L)Therapeutic IndexReference
Neosaxitoxin34 ± 2Similar to Saxitoxin
Saxitoxin58 ± 3-
Tetrodotoxin (TTX)92 ± 5Slightly better than Saxitoxins
Decarbamoyl Saxitoxin268 ± 8-
Route of AdministrationLD50 in Rats (µg/kg)Reference
Intravenous (iv)6.06
Subcutaneous (sc)12.41
Intramuscular (im)11.4
Intraperitoneal (ip)30.35

Experimental Protocols

Rodent Sciatic Nerve Block Model

This protocol describes a standard procedure for inducing a sciatic nerve block in rats to evaluate the efficacy of local anesthetics.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (NeoSTX) solution

  • Bupivacaine solution (0.5%)

  • Epinephrine solution (1:200,000)

  • Sterile saline

  • Insulin syringes with 29G needles

  • Hair clippers

  • 70% ethanol

  • Anesthetic induction chamber

  • Isoflurane (B1672236) anesthetic system

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the housing facility for at least 72 hours before the experiment.

    • Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).

    • Shave the fur over the lateral aspect of the thigh of the hindlimb to be injected.

    • Clean the shaved area with 70% ethanol.

  • Sciatic Nerve Block Injection:

    • Position the rat in a lateral recumbency with the prepared hindlimb uppermost.

    • Palpate the greater trochanter and the ischial tuberosity.

    • Insert a 29G needle perpendicular to the skin, just posterior to the femur and slightly distal to the midpoint between the greater trochanter and the ischial tuberosity.

    • A gentle flick of the paw upon needle insertion can indicate proximity to the sciatic nerve.

    • Slowly inject a total volume of 0.2 mL of the test solution (e.g., NeoSTX, NeoSTX-bupivacaine-epinephrine combination, or control).

  • Post-procedural Care:

    • Allow the rat to recover from anesthesia on a warming pad.

    • Monitor the animal for any signs of distress.

Assessment of Sensory-Nocifensive Block

1. Modified Hot Plate Test:

This test assesses the thermal nociceptive threshold.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglass cylinder to confine the animal

Procedure:

  • Acclimation:

    • Habituate the rats to the testing room for at least 30 minutes before the experiment.

    • Place each rat on the hot plate (turned off) for a few minutes on the day before testing to acclimate them to the apparatus.

  • Testing:

    • Set the hot plate temperature to a constant, noxious temperature (e.g., 52 ± 0.5°C).

    • Place the rat in the Plexiglass cylinder on the hot plate surface.

    • Start a timer immediately.

    • Observe the rat for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Record the latency (in seconds) to the first clear nocifensive response.

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If the rat does not respond within the cut-off time, remove it from the hot plate and assign it the maximum score.

    • Test at predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 6, 12, 24, 48 hours).

2. Von Frey Test:

This test measures the mechanical withdrawal threshold.

Materials:

  • Set of calibrated Von Frey filaments

  • Elevated wire mesh platform

  • Plexiglass enclosures

Procedure:

  • Acclimation:

    • Acclimate the rats to the testing environment by placing them in the Plexiglass enclosures on the wire mesh platform for at least 15-20 minutes before testing.

  • Testing:

    • Apply the Von Frey filaments to the plantar surface of the rat's hind paw from underneath the mesh floor.

    • Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.

    • A positive response is a sharp withdrawal of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

    • Continue this pattern until the 50% withdrawal threshold is determined.

    • Test at the same predetermined time points as the hot plate test.

Assessment of Motor-Proprioceptive Function

Extensor Postural Thrust:

This test evaluates motor function and proprioception.

Materials:

  • Digital force gauge or a small scale

Procedure:

  • Hold the rat vertically with its hindlimbs hanging freely.

  • Lower the rat until the plantar surface of the injected paw makes contact with the platform of the force gauge or scale.

  • The rat will extend its limb and exert a downward force.

  • Record the maximum force exerted (in grams).

  • A decrease in the extensor postural thrust indicates motor blockade.

Experimental Workflow and Logical Relationships

Experimental Workflow for Evaluating this compound in Rodent Pain Models A Animal Acclimation (≥ 72 hours) B Baseline Nociceptive Testing (Hot Plate & Von Frey) A->B Establish Baseline C Randomization into Treatment Groups B->C Group Animals D Anesthesia (Isoflurane) C->D Prepare for Injection E Sciatic Nerve Block Injection (NeoSTX, Combinations, Control) D->E Administer Treatment F Recovery from Anesthesia E->F Post-Procedure G Post-Injection Nociceptive Testing (Predetermined Time Points) F->G Assess Sensory Block H Motor Function Assessment (Extensor Postural Thrust) F->H Assess Motor Block I Data Collection and Analysis G->I Quantitative Data H->I Quantitative Data J Evaluation of Anesthetic Efficacy and Duration I->J Interpret Results

Experimental Workflow Diagram

References

Application Notes and Protocols for the Preparation of neo-Saxitoxin Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The Importance and Use of neo-Saxitoxin Certified Reference Material

Introduction: this compound (NEO) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1] These toxins are produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[2] They can accumulate in shellfish, such as mussels and oysters, and pose a significant threat to public health, causing paralytic shellfish poisoning (PSP) when consumed.[1][2] Due to the global occurrence of harmful algal blooms and the potential for seafood contamination, accurate and reliable monitoring of PST levels in food and environmental samples is crucial.

Purpose of Certified Reference Material (CRM): A Certified Reference Material (CRM) is a standard of the highest quality, providing a known and certified concentration and purity of a specific substance. The this compound CRM is an indispensable tool for analytical laboratories, regulatory bodies, and research institutions. Its primary applications include:

  • Method Validation: Ensuring that analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are accurate, precise, and fit for purpose.[3]

  • Instrument Calibration: Calibrating analytical instruments to ensure the accurate quantification of this compound in unknown samples.

  • Quality Control: Serving as a quality control standard to monitor the performance of routine analytical procedures.[2]

  • Metrological Traceability: Establishing a chain of traceability for measurement results to a recognized international standard.[4]

This document provides a detailed overview of the protocols for the preparation, purification, characterization, and certification of this compound as a CRM.

Quantitative Data Summary

The tables below summarize the typical specifications for a this compound CRM and the parameters for its analytical characterization.

Table 1: Representative Specifications for this compound Certified Reference Material

Parameter Specification Notes Source
Product Name Neosaxitoxin Dihydrochloride CRM - [5]
Concentration (20.3 ± 1.2) µg/g May also be expressed in µmol/L. [5]
Purity ≥ 99% Assessed by chromatographic methods. [5]
Formulation Liquid, in aqueous HCl (e.g., 3 mM) Acidic solution ensures stability.[1][5] [5]
Storage -20°C or below Long-term stability requires freezing. [4][5]
Period of Validity Typically 1 year from date of sale Re-evaluation of stability is required after this period. [4]

| Molecular Formula | C₁₀H₁₉N₇O₅Cl₂ | Dihydrochloride salt form. |[5] |

Table 2: Example LC-MS/MS Parameters for this compound Analysis

Parameter Value Analyte Source
Precursor Ion (m/z) 316.17 Native neosaxitoxin [6]
Product Ion (m/z) - Quantification 298.0 Native neosaxitoxin [2]
Product Ion (m/z) - Confirmation 220.07 Native neosaxitoxin [2][6]
Collision Energy (eV) - Quantification 25 Native neosaxitoxin [2]
Collision Energy (eV) - Confirmation 31 Native neosaxitoxin [2]

| Internal Standard | ¹⁵N₇-isotopically enriched NEO | Used for accurate quantification via isotope dilution. |[2][7] |

Experimental Protocols

The preparation of a CRM is a meticulous process that begins with sourcing the raw material and proceeds through extraction, purification, and rigorous characterization.

Source Material and Extraction

This compound is naturally sourced from contaminated materials. The initial step involves extracting the crude toxin mixture.

Protocol 3.1.1: Acid Extraction from Shellfish Tissue

  • Source Material: Obtain shellfish (e.g., Mytilus edulis) known to be contaminated with PSTs. Homogenize the tissue to a uniform consistency.[4]

  • Extraction Solvent: Prepare a solution of 0.1 M hydrochloric acid (HCl) or 1% acetic acid.[8][9]

  • Homogenization: Weigh approximately 5-8 grams of the homogenized mussel tissue and mix thoroughly with 10 mL of the acidic extraction solvent.[4][8]

  • Extraction: Heat the mixture in a boiling water bath for 5 minutes, then cool to room temperature.

  • Centrifugation: Centrifuge the mixture at approximately 3000 x g for 10 minutes to pellet the solid tissue debris.

  • Collection: Carefully decant and collect the supernatant, which contains the crude toxin extract.

  • Repeated Extraction: For exhaustive extraction, the pellet can be re-suspended in the extraction solvent and the process repeated. The supernatants are then pooled.[4]

G cluster_extraction Extraction Workflow Source Contaminated Shellfish (e.g., Mytilus edulis) Homogenize Homogenize Tissue Source->Homogenize Extract Add Acidic Solvent (e.g., 0.1 M HCl) & Heat Homogenize->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant (Crude Toxin Extract) Centrifuge->Supernatant

Caption: Workflow for the extraction of crude this compound from shellfish.

Purification of this compound

The crude extract contains a mixture of PST analogues and other matrix components. A multi-step purification process is required to isolate this compound to a high degree of purity.

Protocol 3.2.1: Solid-Phase Extraction (SPE) Cleanup

  • SPE Cartridge: Use a weak cation-exchange SPE cartridge.

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

  • Loading: Load the crude toxin extract (from Protocol 3.1.1) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering compounds.

  • Elution: Elute the bound PSTs, including this compound, using an appropriate acidic solvent (e.g., methanol containing acetic acid).[2][7]

  • Concentration: Evaporate the eluate to near dryness under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for the next purification step.

Protocol 3.2.2: Semi-Preparative HPLC Purification

  • Chromatographic System: Utilize a semi-preparative HPLC system equipped with a suitable column (e.g., a cyano or C18 column).[10][11]

  • Mobile Phase: An ion-pair reagent in an aqueous/organic mobile phase is often used for the separation of highly polar PSTs.

  • Injection: Inject the concentrated eluate from the SPE cleanup step.

  • Fraction Collection: Monitor the column effluent with a UV or fluorescence detector. Collect the fractions corresponding to the retention time of this compound, as determined by preliminary analytical runs with a reference standard.[10]

  • Pooling and Desalting: Pool the pure fractions. If ion-pairing reagents were used, a desalting step may be necessary.

  • Final Concentration: Concentrate the purified this compound solution to the desired target concentration.

Characterization and Certification

This is the most critical phase, where the identity, purity, concentration, and stability of the purified this compound are determined.

Protocol 3.3.1: Identity Confirmation using LC-MS/MS

  • System: Use a high-resolution LC-MS/MS system, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar toxins.[4][12]

  • Analysis: Analyze the purified material and compare its retention time and mass fragmentation pattern (MS/MS spectrum) with a known, existing certified reference standard of this compound.[8]

  • Confirmation: The identity is confirmed if the retention time is within a narrow window and the relative abundances of the product ions match those of the reference standard.[2]

Protocol 3.3.2: Purity Assessment using HPLC-FLD

  • System: An HPLC system with post-column oxidation and fluorescence detection (HPLC-FLD) is a standard method for PST analysis.[4][13]

  • Principle: The non-fluorescent toxins are separated on the HPLC column. Post-column, they are oxidized (e.g., with periodic acid) to form highly fluorescent iminopurine derivatives, which are then detected.[4][14]

  • Analysis: Analyze the purified this compound. The purity is calculated based on the area of the this compound peak relative to the total area of all detected peaks in the chromatogram.

Protocol 3.3.3: Concentration Determination

  • Method: The concentration is determined using a primary analytical method. A common approach is quantitative analysis by LC-MS/MS with an isotopically labeled internal standard (e.g., ¹⁵N₇-NEO).[2][7]

  • Procedure: Prepare a calibration curve using a well-characterized stock solution. Spike the purified this compound solution with a known amount of the internal standard.

  • Quantification: The concentration is calculated from the ratio of the native this compound response to the internal standard response, interpolated from the calibration curve.

  • Uncertainty Calculation: The final certified value is reported with an expanded uncertainty, which accounts for all potential sources of error in the preparation and measurement process.[4]

Protocol 3.3.4: Stability Assessment

  • Long-Term Study: Store aliquots of the CRM candidate at the intended storage temperature (e.g., -20°C). Analyze the concentration and purity at regular intervals over an extended period (e.g., 1-2 years).

  • Short-Term Study: To assess stability during transport, store aliquots at various temperatures (e.g., 4°C, room temperature) for short periods (e.g., 1-2 weeks) and analyze for degradation.

  • Evaluation: The data from these studies are used to establish the shelf life and recommended storage and shipping conditions for the CRM.

G cluster_certification Analytical Characterization & Certification Workflow Purified Purified this compound Solution Identity Identity Confirmation (LC-MS/MS, NMR) Purified->Identity Purity Purity Assessment (HPLC-FLD) Purified->Purity Conc Concentration Assignment (Isotope Dilution MS) Purified->Conc Stability Stability Assessment (Long & Short Term) Purified->Stability Data Data Analysis & Uncertainty Budget Calculation Identity->Data Purity->Data Conc->Data Stability->Data Cert Issuance of Certificate of Analysis Data->Cert

Caption: Workflow for the characterization and certification of this compound CRM.

References

Application Notes and Protocols for Cell-Based Screening of neo-Saxitoxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs). These toxins are produced by certain species of marine dinoflagellates and freshwater cyanobacteria. PSTs, including neo-STX, exert their toxic effects by blocking voltage-gated sodium channels (VGSCs) in nerve and muscle cells, leading to the inhibition of action potential propagation and, consequently, paralysis.[1] The screening and quantification of neo-STX activity are crucial for public health, seafood safety, and toxicological research.

This document provides detailed application notes and experimental protocols for a robust and sensitive cell-based assay for screening this compound activity. The primary method described is the neuroblastoma cell-based assay (CBA-N2a), a widely accepted in vitro alternative to animal testing for the detection of saxitoxin (B1146349) and its analogs.[2][3][4] This assay relies on the ability of saxitoxins to protect cultured neuroblastoma cells from cytotoxicity induced by the combination of ouabain (B1677812) and veratridine (B1662332).[2][5]

Principle of the Assay

The neuroblastoma cell-based assay (CBA-N2a) is a functional assay that measures the specific activity of toxins targeting voltage-gated sodium channels. The assay utilizes a mouse neuroblastoma cell line (Neuro-2a or N2a), which expresses a high density of VGSCs.

The assay principle is as follows:

  • Induction of Cytotoxicity: The cells are treated with a combination of two pharmacological agents:

    • Veratridine: A VGSC activator that causes the channels to remain open, leading to a massive and uncontrolled influx of sodium ions (Na⁺) into the cells.[2]

    • Ouabain: An inhibitor of the Na⁺/K⁺-ATPase pump, which prevents the cells from actively transporting the excess Na⁺ out.[2]

  • Cell Death: The sustained influx of Na⁺ and the inhibition of its removal lead to a disruption of the cellular ionic gradient, causing cell swelling and eventual lysis.[2]

  • Protective Effect of this compound: this compound, being a potent blocker of VGSCs, binds to the extracellular pore of the channel.[6] This blockage prevents the veratridine-induced influx of Na⁺, thereby protecting the cells from cytotoxicity.

  • Quantification of Activity: The degree of cell survival is directly proportional to the concentration of this compound in the sample. Cell viability is typically assessed using a colorimetric method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7]

Data Presentation

The following table summarizes the quantitative data for the relative toxicity of this compound and other saxitoxin analogs as determined by the neuroblastoma cell bioassay.

ToxinMean Relative Toxicity (%)*
Saxitoxin (STX)99.5
This compound (neo-STX) 128.0
Gonyautoxin II (GTX II)48.4
Decarbamoylsaxitoxin (dcSTX)42.6

*Relative toxicity is compared to a standard reference saxitoxin (FDA STX) set at 100%. Data sourced from Jellett et al. (1995).

Experimental Protocols

Materials and Reagents
  • Cell Line: Mouse neuroblastoma cell line (Neuro-2a, e.g., ATCC® CCL-131™).

  • Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Assay Medium: Cell culture medium with a reduced serum concentration (e.g., 1% FBS).

  • This compound Standard: A certified reference standard of this compound.

  • Ouabain: Stock solution (e.g., 10 mM in water or DMSO), store at -20°C.

  • Veratridine: Stock solution (e.g., 10 mM in DMSO), store at -20°C.[8]

  • MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[7]

  • Solubilization Solution: 10% SDS in 0.01 N HCl or 0.1 N HCl in anhydrous isopropanol.[9]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well flat-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Toxin Treatment cluster_readout Day 3: Viability Assay A Culture Neuro-2a cells B Harvest and count cells A->B C Seed cells into 96-well plate (e.g., 5 x 10^4 cells/well) B->C D Prepare serial dilutions of This compound standard and samples F Add neo-STX dilutions to wells D->F E Prepare Ouabain/Veratridine (O/V) solution G Add O/V solution to wells E->G F->G H Incubate for 22-24 hours G->H I Add MTT reagent to each well J Incubate for 3-4 hours I->J K Add solubilization solution J->K L Read absorbance at 570 nm K->L M Data analysis (calculate % viability and EC50) L->M

Experimental workflow for the this compound cell-based assay.

Detailed Protocol

Day 1: Cell Seeding

  • Culture Neuro-2a cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh cell culture medium.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (5 x 10⁴ cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and form a monolayer.

Day 2: Toxin Treatment

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in assay medium.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for generating a dose-response curve. A typical starting range could be from 0.01 ng/mL to 100 ng/mL.

    • Prepare dilutions of unknown samples in assay medium.

  • Prepare Ouabain/Veratridine (O/V) Solution:

    • Prepare a working solution of ouabain and veratridine in assay medium. The final concentrations in the wells should be optimized for your specific cell line and assay conditions. A commonly used starting point is 1 mM ouabain and 0.1 mM veratridine.[5]

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the prepared this compound dilutions or unknown samples to the respective wells.

    • Include control wells:

      • Cell Control (100% Viability): 100 µL of assay medium only.

      • O/V Control (Maximum Cytotoxicity): 50 µL of assay medium followed by 50 µL of O/V solution.

    • Add 50 µL of the O/V solution to all wells except the cell control wells.

  • Incubation:

    • Incubate the plate for 22-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Day 3: Cell Viability Assessment (MTT Assay)

  • Add MTT Reagent:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.[10]

  • Incubation:

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[7][11]

  • Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis
  • Calculate Percentage of Cell Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

  • Generate Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine EC₅₀ Value:

    • The EC₅₀ value (the concentration of this compound that results in 50% protection from O/V-induced cytotoxicity) can be determined from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot).

Signaling Pathway and Mechanism of Action

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VGSC Voltage-Gated Sodium Channel (VGSC) Pore Na_in Na+ NaK_ATPase Na+/K+-ATPase Pump NeoSTX This compound NeoSTX->VGSC:p Blocks Na+ influx Cell_Survival Cell Survival NeoSTX->Cell_Survival Promotes Veratridine Veratridine Veratridine->VGSC:p Activates (keeps open) Ouabain Ouabain Ouabain->NaK_ATPase Inhibits Na_out Na+ Na_out->VGSC:p Influx Cell_Swelling Cell Swelling Na_in->Cell_Swelling Increased concentration leads to Cell_Lysis Cell Lysis / Death Cell_Swelling->Cell_Lysis

Mechanism of action of this compound in the neuroblastoma cell-based assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in O/V control wells (low cytotoxicity) - Suboptimal concentration of ouabain or veratridine.- Cells are resistant to O/V treatment.- Perform a dose-response curve for ouabain and veratridine to determine the optimal concentrations.- Ensure the freshness and proper storage of O/V stock solutions.
Low signal in cell control wells (low viability) - Poor cell health.- Incorrect cell seeding density.- Ensure proper cell culture maintenance and use cells at a low passage number.- Optimize cell seeding density.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting techniques.
No dose-dependent response to this compound - Incorrect dilution of this compound standard.- Inactive this compound.- Prepare fresh dilutions of the standard.- Verify the integrity and storage conditions of the this compound standard.

Conclusion

The neuroblastoma cell-based assay is a sensitive, reliable, and high-throughput method for screening the activity of this compound and other paralytic shellfish toxins. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively quantify the biological activity of this compound for various applications in toxicology, pharmacology, and food safety. The provided diagrams and troubleshooting guide will further aid in the successful implementation and interpretation of this assay.

References

Application Notes and Protocols: Neo-Saxitoxin for Voltage-Gated Sodium Channel Blocking in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neo-STX) is a potent, reversible neurotoxin belonging to the paralytic shellfish toxin (PST) group.[1] Structurally similar to saxitoxin (B1146349) (STX), with the addition of a hydroxyl group at the N-1 position, neo-STX is a highly valuable tool in neuroscience research.[2][3] Its primary mechanism of action is the high-affinity blockade of voltage-gated sodium channels (VGSCs), which are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells such as neurons.[1] This specific channel-blocking capability makes neo-STX an invaluable pharmacological agent for investigating neuronal excitability, synaptic transmission, and for the development of novel therapeutics targeting sodium channelopathies. These application notes provide a comprehensive overview of the use of neo-STX in neuroscience research, including its mechanism of action, quantitative data on its channel-blocking activity, and detailed experimental protocols.

Mechanism of Action

Neo-STX, like STX, physically occludes the outer pore of VGSCs at a specific binding site known as site 1.[1] This binding prevents the influx of sodium ions into the neuron, thereby inhibiting the depolarization phase of the action potential and effectively silencing neuronal firing. The interaction is highly specific and reversible. The presence of the N-1 hydroxyl group in neo-STX can alter its binding affinity and pH-dependent potency compared to STX, making it a more potent blocker under certain conditions.[2][3]

Quantitative Data: Potency of this compound on Voltage-Gated Sodium Channels

The following table summarizes the inhibitory concentrations of neo-STX and STX on various VGSC subtypes, providing a comparative view of their potency.

ToxinChannel SubtypePreparationMethodIC50 / ED50 (nM)pHReference
neo-STX Frog Skeletal Muscle (Nav1.4-like)Single Muscle FibersVaseline-Gap Voltage Clamp1.66.50[2][3]
2.77.25[2][3]
17.28.25[2][3]
Human Nav1.4 (hNav1.4)Stably Expressed in Mammalian CellsSemi-automated Planar Patch-Clamp0.35 ± 0.06N/A[4]
STX Frog Skeletal Muscle (Nav1.4-like)Single Muscle FibersVaseline-Gap Voltage Clamp4.96.50[2][3]
5.17.25[2][3]
8.98.25[2][3]
Human Nav1.4 (hNav1.4)Stably Expressed in Mammalian CellsSemi-automated Planar Patch-Clamp4.3 ± 0.35N/A[4]
Human Nav1.4 (hNav1.4)Stably Expressed in Mammalian CellsPlanar Whole-Cell Patch-Clamp3.0 ± 1.6N/A[5]
Rat Nav1.4 (rNav1.4)RecombinantElectrophysiology2.8 ± 0.1N/A[6]
Human Nav1.7 (hNav1.7)RecombinantElectrophysiology702 ± 53N/A[6]

Applications in Neuroscience Research

  • Characterization of Sodium Channel Subtypes: The differential affinity of neo-STX for various NaV subtypes allows researchers to pharmacologically dissect the contribution of specific subtypes to neuronal firing patterns in different brain regions or disease models.

  • Investigation of Neuronal Excitability: By reversibly blocking sodium channels, neo-STX can be used to study the fundamental role of action potential generation in complex neuronal processes such as synaptic plasticity, network oscillations, and information processing.

  • Validation of Novel Sodium Channel Modulators: Neo-STX serves as a valuable positive control and competitive binding agent in high-throughput screening assays aimed at discovering new drugs that target VGSCs.

  • Development of Long-Acting Local Anesthetics: The potent and prolonged nerve-blocking action of neo-STX is being explored for the development of new local anesthetics with extended duration of action.

Experimental Protocols

Protocol 1: Characterization of Nav Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general procedure for assessing the blocking effect of neo-STX on voltage-gated sodium currents in cultured neurons or cells heterologously expressing a specific NaV subtype.

Materials:

  • Cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons) or a cell line stably expressing the NaV channel of interest (e.g., HEK293 cells)

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (e.g., 1 mM in water, store at -20°C)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording of Sodium Currents:

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

    • Record the baseline peak inward sodium current.

  • Application of this compound:

    • Prepare a series of working concentrations of neo-STX by diluting the stock solution in the external solution.

    • Perfuse the cell with the desired concentration of neo-STX for a sufficient time to reach equilibrium (typically 2-5 minutes).

  • Data Acquisition:

    • Record the sodium currents again in the presence of neo-STX using the same voltage protocol.

    • To determine the IC50, repeat steps 5 and 6 with a range of neo-STX concentrations.

  • Washout: Perfuse the cell with the external solution without neo-STX to observe the reversal of the channel block.

  • Data Analysis:

    • Measure the peak inward sodium current amplitude before and after the application of neo-STX.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

Visualizations

VGSC_Blocking_Pathway cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Pore Channel Pore AP Action Potential Propagation VGSC->AP Na_in Na+ Influx Na_in->VGSC NeoSTX This compound Block Blockade NeoSTX->Block Block->Pore Binds to Site 1

Caption: Signaling pathway of VGSC blockade by this compound.

Experimental_Workflow A Cell Preparation (Cultured Neurons/HEK293) B Establish Whole-Cell Patch-Clamp A->B C Record Baseline Sodium Currents B->C D Perfuse with neo-STX (Varying Concentrations) C->D E Record Sodium Currents in presence of neo-STX D->E F Washout E->F G Data Analysis (IC50 Determination) E->G F->C Reversibility Check

Caption: Experimental workflow for NaV channel blocking assay.

Logical_Relationship cluster_tool Pharmacological Tool cluster_action Primary Action cluster_application Research Application NeoSTX This compound Block Blocks Voltage-Gated Sodium Channels NeoSTX->Block Study Study of Neuronal Excitability Block->Study Develop Development of Novel Therapeutics Block->Develop

Caption: Logical relationship of neo-STX application.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Neo-Saxitoxin (neo-STX) Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling neo-saxitoxin (neo-STX) in aqueous solutions and troubleshooting potential instability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (neo-STX) and how does it differ from saxitoxin (B1146349) (STX)?

This compound is a potent neurotoxin and an analog of saxitoxin. Both belong to the group of paralytic shellfish toxins (PSTs). The primary structural difference is that neo-STX has a hydroxyl group on the nitrogen at position 1 (N1) of the tetrahydropurine core, whereas STX has a hydrogen atom at this position.[1] This modification makes neo-STX a more potent blocker of voltage-gated sodium channels in some cases.[2]

Q2: I am seeing inconsistent results in my experiments using neo-STX. Could instability be the cause?

Yes, inconsistent experimental results are a common sign of neo-STX degradation. Neo-STX is known to be less stable than STX in aqueous solutions, particularly under certain conditions.[3] Degradation can lead to a decrease in the effective concentration of the active toxin, resulting in variable experimental outcomes.

Q3: What are the main factors that influence the stability of neo-STX in aqueous solutions?

The primary factors affecting neo-STX stability are:

  • pH: Neo-STX is most stable in acidic conditions (pH 3-4).[4] As the pH increases towards neutral and alkaline, its degradation rate significantly increases.[4]

  • Temperature: Higher temperatures accelerate the degradation of neo-STX. For optimal stability, solutions should be kept at low temperatures.[4]

  • Presence of Oxidizing Agents: Strong oxidizing agents can degrade neo-STX. For instance, chlorination has been shown to be effective in degrading saxitoxins, with the effectiveness being pH-dependent.[5]

  • Bacterial Contamination: Certain bacteria have been shown to degrade paralytic shellfish toxins, including neo-STX.[6]

Q4: How should I prepare and store my neo-STX stock solutions to ensure maximum stability?

To maximize the stability of your neo-STX stock solutions, follow these guidelines:

  • Solvent: Prepare stock solutions in a dilute acidic solution, such as 3 mM HCl.

  • Storage Temperature: Store stock solutions at -20°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: My experimental results show a progressive loss of neo-STX activity over time.

Potential Cause Recommended Solution
Degradation in working solution Prepare fresh working solutions daily from a frozen, acidic stock. Avoid letting working solutions sit at room temperature for extended periods.
Incorrect pH of the buffer Ensure your experimental buffer is acidic. If your experiment requires a neutral or alkaline pH, minimize the incubation time of neo-STX in this buffer.
High temperature of the experiment If possible, conduct experiments at a lower temperature. If high temperatures are required, reduce the exposure time of neo-STX to these conditions.

Problem: I observe unexpected peaks in my analytical chromatography (HPLC, LC-MS).

Potential Cause Recommended Solution
Degradation of neo-STX Neo-STX can degrade into other saxitoxin analogs. Compare your chromatogram to reference standards of potential degradation products.[3]
Contamination of the sample Ensure proper sample handling and clean chromatography equipment to avoid introducing contaminants.

Quantitative Data on this compound Stability

The stability of neo-STX is highly dependent on pH and temperature. The following table summarizes the stability of neo-STX under various conditions.

Temperature pH Stability Notes Reference
-35°C3-7Stable[4]
5°C3Remained unchanged[4]
5°C6-7Decreased[4]
25°C3Remained unchanged[4]
25°C6-7Continued to decrease[4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Stock Solution

Materials:

  • Lyophilized this compound standard

  • 3 mM Hydrochloric acid (HCl), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Allow the lyophilized neo-STX vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully reconstitute the entire vial of lyophilized neo-STX with the appropriate volume of 3 mM HCl to achieve the desired stock concentration.

  • Gently vortex the vial to ensure the toxin is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C until use.

Protocol 2: Analysis of this compound by HPLC with Fluorescence Detection (Post-Column Derivatization)

This protocol is a general guideline based on established methods for paralytic shellfish toxin analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a post-column derivatization unit and a fluorescence detector.

  • Reversed-phase C18 analytical column.

Reagents:

Procedure:

  • Sample Preparation: Dilute the neo-STX sample in the appropriate mobile phase.

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Elute the toxins using a gradient of Mobile Phase A and Mobile Phase B.

  • Post-Column Derivatization:

    • The eluent from the column is mixed with the oxidizing reagent in a reaction coil to convert the non-fluorescent toxins into fluorescent derivatives.

    • The reaction is then stopped by the addition of the acidifying reagent.

  • Fluorescence Detection:

    • The fluorescent derivatives are detected by a fluorescence detector at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 390 nm.[7]

  • Quantification: Quantify the neo-STX concentration by comparing the peak area to a calibration curve generated with certified reference standards.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Neo-STX Instability start Inconsistent Experimental Results check_solution Check Neo-STX Solution Preparation and Storage start->check_solution check_protocol Review Experimental Protocol start->check_protocol improper_storage Improper Storage? (Temp, pH, Light) check_solution->improper_storage improper_prep Improper Preparation? (Solvent, Age) check_solution->improper_prep protocol_issue Protocol Issue? (pH, Temp, Incubation Time) check_protocol->protocol_issue improper_storage->check_protocol No correct_storage Action: Store at -20°C in acidic solution (pH 3-4), protect from light. improper_storage->correct_storage Yes improper_prep->check_protocol No fresh_solution Action: Prepare fresh solutions daily. improper_prep->fresh_solution Yes modify_protocol Action: Modify protocol to minimize exposure to high pH/temp. protocol_issue->modify_protocol Yes re_run_experiment Re-run Experiment protocol_issue->re_run_experiment No correct_storage->re_run_experiment fresh_solution->re_run_experiment modify_protocol->re_run_experiment

Caption: Troubleshooting workflow for neo-STX instability.

NeoSTX_Handling_Workflow Best Practices for Handling Neo-STX Solutions start Start: Lyophilized Neo-STX reconstitute Reconstitute in Acidic Solution (e.g., 3 mM HCl) start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store Store at -20°C, Protected from Light aliquot->store prepare_working Prepare Fresh Working Solution Daily store->prepare_working use_experiment Use in Experiment prepare_working->use_experiment discard Discard Unused Working Solution use_experiment->discard

Caption: Best practices for handling neo-STX solutions.

References

optimizing neo-Saxitoxin extraction from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of neo-saxitoxin from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from complex biological matrices?

A1: The primary challenges include the presence of co-extractive interferences from the matrix, which can suppress ionization in mass spectrometry, and the potential for analyte loss during multi-step cleanup procedures. The structural instability of this compound under certain pH and temperature conditions also presents a significant hurdle.

Q2: Which extraction solvents are most effective for this compound?

A2: Acidified organic solvents are generally the most effective. A mixture of acetic acid in methanol (B129727)/water is commonly used for the initial extraction of paralytic shellfish poisoning (PSP) toxins, including this compound, from shellfish tissue. The acidic conditions help to improve the stability and solubility of the toxin.

Q3: What is the role of solid-phase extraction (SPE) in the cleanup process?

A3: Solid-phase extraction is a critical cleanup step used to remove interfering compounds from the crude extract before instrumental analysis. For PSP toxins, graphitized carbon-based SPE cartridges are often employed to effectively remove matrix components and improve the accuracy of subsequent analytical measurements.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to maintain acidic conditions (typically pH 2-4) throughout the extraction and storage process. Samples should be kept cold and protected from light whenever possible. Additionally, minimizing the time between extraction and analysis is recommended.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery of this compound Incomplete initial extraction from the tissue homogenate.Ensure the tissue is thoroughly homogenized. Increase the extraction time or perform a second extraction step and pool the supernatants.
Analyte loss during the solid-phase extraction (SPE) cleanup step.Verify the conditioning and equilibration steps of the SPE cartridge. Ensure the elution solvent is appropriate for this compound and that the elution volume is sufficient.
Degradation of this compound due to inappropriate pH.Check the pH of all solvents and the final extract. Maintain a pH between 2 and 4 throughout the entire procedure.
High Variability Between Replicates Inconsistent homogenization of the biological matrix.Improve the homogenization procedure to ensure a uniform sample consistency before taking aliquots for extraction.
Inconsistent SPE technique.Ensure uniform flow rates during sample loading, washing, and elution from the SPE cartridges. Consider using an automated SPE system for better reproducibility.
Matrix Effects in LC-MS/MS Analysis Co-elution of interfering compounds from the biological matrix.Optimize the SPE cleanup procedure to better remove matrix components. Consider using a different type of SPE sorbent.
Insufficient chromatographic separation.Modify the liquid chromatography gradient to better separate this compound from co-eluting matrix components.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvent Efficiency for this compound

Extraction Solvent Average Recovery (%) Relative Standard Deviation (%)
1% Acetic Acid in Water858.2
0.1 M Hydrochloric Acid789.5
1% Acetic Acid in 50% Methanol/Water926.1
80% Acetonitrile with 0.1% Formic Acid887.4

Table 2: Performance of Different SPE Cartridges for this compound Cleanup

SPE Cartridge Type Recovery (%) Matrix Effect (%)
C1875-45
Graphitized Carbon95-15
Mixed-Mode Cation Exchange89-25

Detailed Experimental Protocols

Protocol: Extraction and Cleanup of this compound from Shellfish Tissue
  • Homogenization:

    • Weigh 5 grams of shellfish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 5 mL of 1% acetic acid in 50% methanol/water.

    • Homogenize the tissue for 2 minutes using a high-speed homogenizer.

  • Initial Extraction:

    • Place the tube in a boiling water bath for 5 minutes.

    • Allow the tube to cool to room temperature.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a graphitized carbon SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

    • Elute the this compound with 5 mL of a mixture of dichloromethane/methanol (80:20 v/v) containing 1% acetic acid.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 0.1% formic acid in water for LC-MS/MS analysis.

Visualizations

experimental_workflow start Start: Shellfish Tissue Sample homogenize 1. Homogenization (1% Acetic Acid in 50% MeOH/Water) start->homogenize extract 2. Heat-Assisted Extraction (Boiling Water Bath) homogenize->extract centrifuge 3. Centrifugation (4000 x g, 10 min) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe 4. SPE Cleanup (Graphitized Carbon Cartridge) supernatant->spe Load Crude Extract evaporate 5. Evaporation (Nitrogen Stream, 40°C) spe->evaporate Elute Toxin reconstitute 6. Reconstitution (0.1% Formic Acid) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis troubleshooting_low_recovery problem Problem: Low this compound Recovery cause1 Potential Cause 1 Incomplete Initial Extraction problem->cause1 cause2 Potential Cause 2 Analyte Loss During SPE problem->cause2 cause3 Potential Cause 3 Analyte Degradation (pH) problem->cause3 solution1 Solution - Ensure thorough homogenization - Increase extraction time - Perform re-extraction cause1->solution1 solution2 Solution - Verify SPE cartridge conditioning - Check elution solvent/volume - Optimize flow rate cause2->solution2 solution3 Solution - Check pH of all reagents - Maintain pH 2-4 throughout - Keep samples cold cause3->solution3

reducing matrix effects in neo-Saxitoxin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in neo-Saxitoxin (neo-STX) LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during neo-STX analysis that may be attributed to matrix effects.

Issue 1: Poor sensitivity and low signal intensity for neo-STX.

Possible Cause: Ion suppression is a primary cause of reduced sensitivity in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte.[1]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): Weak-cation exchange SPE is effective for cleaning up urine samples.[2][3] Polymeric mixed-mode SPE, which combines reversed-phase and ion exchange mechanisms, can produce even cleaner extracts.[4]

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean final extracts, although recovery for polar analytes like neo-STX may be lower.[4]

    • Protein Precipitation (PPT): While a simpler technique, PPT is often the least effective at removing matrix components and can lead to significant matrix effects.[4]

  • Improve Chromatographic Separation: Modifying chromatographic conditions can help separate neo-STX from co-eluting interferences.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar compounds like neo-STX.[2][6]

  • Dilute the Sample: A simple "dilute and shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components. However, this may also decrease the analyte signal to below the limit of quantification.

Issue 2: Inconsistent and irreproducible quantitative results.

Possible Cause: Variable matrix effects between samples can lead to poor reproducibility.

Solutions:

  • Utilize an Internal Standard (IS): The use of an internal standard is crucial for accurate and precise quantification.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus effectively compensating for variations in signal intensity.[2][3][7] For neo-STX analysis, ¹⁵N-labeled neo-STX is a suitable internal standard.[2]

    • Analog Internal Standard: If a SIL IS is unavailable, a structural analog can be used. For instance, decarbamoylneosaxitoxin (B1670101) has been used as an internal standard for neo-STX analysis.[6][8]

  • Employ Matrix-Matched Calibration Curves: Preparing calibration standards in a matrix identical to the samples can help to compensate for matrix effects.[9] This involves spiking a blank matrix extract with known concentrations of the analyte.

Issue 3: Peak shape distortion (e.g., tailing, fronting, or splitting).

Possible Cause: Co-eluting matrix components can interfere with the chromatography, and interactions between the analyte and the analytical column can also cause peak distortion.

Solutions:

  • Enhance Sample Cleanup: As with ion suppression, a more rigorous sample preparation method can remove the interfering compounds causing poor peak shape.[10]

  • Optimize LC Method: Adjusting the mobile phase composition, gradient, and flow rate can improve peak shape. For HILIC separation of neo-STX, using a high buffer strength can reduce ion-exchange interactions with the silica (B1680970) stationary phase, leading to sharper peaks.[2]

  • Consider Metal-Free HPLC Systems: For chelating compounds, interactions with the stainless steel components of standard HPLC systems can cause peak tailing and signal loss. Using a metal-free column and flow path can significantly improve peak shape and recovery.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and reliability of quantitative results.[5]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike.[12] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What is the best sample preparation technique for neo-STX in complex matrices like plasma or urine?

A3: Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning up complex biological samples for neo-STX analysis.[2][6][8] Specifically, weak cation-exchange SPE has been successfully applied to urine samples.[2][3] For even cleaner extracts, polymeric mixed-mode SPE is recommended.[4]

Q4: Is a stable isotope-labeled internal standard for neo-STX commercially available?

A4: Yes, ¹⁵N-labeled neo-STX internal standards have been used in published methods and are available from specialized suppliers.[2] The use of such standards is highly recommended for accurate quantification.[3]

Q5: When should I use matrix-matched calibration instead of a standard curve in solvent?

A5: Matrix-matched calibration should be used when you suspect significant matrix effects and a stable isotope-labeled internal standard is not available.[9] By preparing your calibration standards in the same matrix as your samples, you can account for the signal suppression or enhancement caused by the matrix.[9]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Matrix Effect ReductionAnalyte RecoveryThroughputReference(s)
Protein Precipitation (PPT)LowHighHigh[4]
Liquid-Liquid Extraction (LLE)Moderate to HighVariable (can be low for polar analytes)Moderate[1][4]
Solid-Phase Extraction (SPE)HighGood to HighModerate[2][4][10]
"Dilute and Shoot"Variable (depends on dilution factor)High (concentration dependent)High[13]

Key Experimental Protocols

Protocol 1: Weak-Cation Exchange Solid-Phase Extraction (SPE) for neo-STX from Urine

This protocol is adapted from a method for quantifying saxitoxin (B1146349) and neosaxitoxin in human urine.[2]

  • Sample Pre-treatment: To a 500 µL urine sample, add the internal standard (e.g., ¹⁵N₇-NEO).

  • SPE Cartridge Conditioning: Condition a weak-cation exchange SPE cartridge (e.g., 96-well format) sequentially with methanol (B129727) and then water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak buffer (e.g., ammonium (B1175870) acetate) to remove neutral and acidic interferences.

  • Elution: Elute the neo-STX and internal standard with a stronger, acidified organic solvent (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the HILIC mobile phase (e.g., high concentration of acetonitrile).[2]

Protocol 2: Preparation of Matrix-Matched Calibration Curves

This protocol provides a general workflow for creating matrix-matched calibration curves.[9]

  • Prepare Blank Matrix: Obtain a batch of the same matrix (e.g., urine, plasma) that is free of neo-STX. Process this blank matrix using the same extraction protocol as the samples.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of neo-STX in a suitable solvent.

  • Create Calibration Standards: Serially dilute the stock solution to create a series of working standard solutions at different concentrations.

  • Spike Blank Matrix Extract: Add a small, fixed volume of each working standard solution to aliquots of the processed blank matrix extract. This will create your matrix-matched calibration standards.

  • Analysis: Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for the unknown samples.

  • Construct Calibration Curve: Plot the peak area ratio (analyte/internal standard) against the concentration for each standard to generate the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Sample (e.g., Urine) add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Signal, Poor Reproducibility) check_is Verify Internal Standard Performance start->check_is eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) start->eval_matrix check_chrom Check Chromatography (Peak Shape, Retention Time) start->check_chrom use_sil Use Stable Isotope-Labeled IS check_is->use_sil optimize_prep Optimize Sample Prep (e.g., different SPE) eval_matrix->optimize_prep matrix_match Use Matrix-Matched Calibration eval_matrix->matrix_match optimize_lc Optimize LC Method check_chrom->optimize_lc end Problem Resolved optimize_prep->end use_sil->end matrix_match->end optimize_lc->end

References

addressing neo-Saxitoxin cross-reactivity with saxitoxin in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with saxitoxin (B1146349) (STX) immunoassays, with a specific focus on addressing the cross-reactivity of neo-saxitoxin (neo-STX).

Frequently Asked Questions (FAQs)

Q1: What is saxitoxin and this compound, and why is cross-reactivity in immunoassays a concern?

Saxitoxin (STX) is a potent neurotoxin that causes paralytic shellfish poisoning (PSP).[1][2] this compound (neo-STX) is a closely related analogue of STX, also contributing to PSP.[3][4] Due to their structural similarity, antibodies developed for STX immunoassays often exhibit cross-reactivity with neo-STX. This can lead to an overestimation of STX concentrations, impacting the accuracy of toxicity assessments in food safety and environmental monitoring.[5][6]

Q2: What is the typical cross-reactivity of neo-STX in a saxitoxin ELISA?

The cross-reactivity of neo-STX in saxitoxin ELISAs can vary significantly depending on the specific antibody and assay format used. Some studies have reported cross-reactivity as low as less than 1% to as high as 16% or more.[5][7] For instance, one study found that antibodies for STX cross-reacted with neo-STX about 16% as much as they did with STX.[7] Another reported that an anti-saxitoxinol antibody cross-reacted at less than 1% with neosaxitoxin.[5]

Q3: How does the immunoassay format affect neo-STX cross-reactivity?

The format of the immunoassay, such as direct versus indirect competitive ELISA, can influence the observed cross-reactivity. For example, in one study, the 50% binding value for neo-STX was 510 pg/ml in a competitive direct microtiter plate assay, while it was 6982 pg/ml in a competitive indirect assay, indicating a difference in cross-reactivity between the two formats.[8]

Q4: Can I do anything to improve the detection of different saxitoxin analogs?

Yes, some protocols incorporate a conversion step to improve the detection of multiple toxic congeners. For instance, an incubation step with L-cysteine can convert gonyautoxins (GTX) into STX and neo-STX, which can then be more readily detected by certain antibodies.[9][10][11] This approach allows for a more accurate estimation of the total toxicity of a sample.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Higher than expected saxitoxin concentrations Significant cross-reactivity with this compound or other STX analogs in the sample.1. Review the cross-reactivity profile of your specific ELISA kit (see data table below).2. Consider using a more specific antibody with lower cross-reactivity to neo-STX if available.3. If possible, confirm results with an alternative method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more specific quantification of STX and neo-STX.[3]
Inconsistent results between different ELISA kits Different kits may use antibodies with varying specificities and cross-reactivity profiles for STX and its analogs.1. Carefully compare the technical data sheets for each kit, paying close attention to the reported cross-reactivity percentages.2. If feasible, perform a side-by-side validation of the kits using certified reference materials for both STX and neo-STX.
Low recovery of saxitoxin in spiked samples Matrix effects from the sample (e.g., shellfish tissue extract) can interfere with the antibody-antigen binding.1. Ensure that the sample preparation and extraction protocols are followed precisely.[12]2. Samples containing methanol (B129727) should be diluted to a concentration of less than 20% to avoid matrix effects.[13]3. Perform a spike and recovery experiment with your specific sample matrix to determine if matrix effects are present and to develop a correction factor if necessary.
Assay not detecting known positive samples The primary toxins in the sample may be analogs with low cross-reactivity in your specific assay (e.g., gonyautoxins).1. Investigate the possibility of using a chemical conversion step (e.g., with L-cysteine) to transform other toxic analogs into STX or neo-STX, which may have higher cross-reactivity with your antibody.[9][10]

Quantitative Data on Cross-Reactivity

The following tables summarize the cross-reactivity of this compound and other saxitoxin analogs in various immunoassay formats as reported in the literature.

Table 1: Cross-Reactivity in Competitive Direct ELISA

Toxin50% Binding Value (pg/ml)Reference
Saxitoxin15[8]
This compound510[8]
Decarbamoyl-saxitoxin47.5[8]
Gonyautoxin 2/3163.5[8]

Table 2: Cross-Reactivity in Competitive Indirect ELISA

Toxin50% Binding Value (pg/ml)Reference
Saxitoxin138[8]
This compound6982[8]
Decarbamoyl-saxitoxin404[8]
Gonyautoxin 2/31582[8]

Table 3: Reported Cross-Reactivity Percentages

Antibody/AssayNeo-STX Cross-Reactivity (%)Reference
Anti-STX Antiserum16[7]
Anti-saxitoxinol Antibody<1[5]

Experimental Protocols

Protocol 1: General Direct Competitive ELISA for Saxitoxin

This protocol is a generalized procedure for a direct competitive ELISA.[1][2][13][14]

Materials:

  • Microtiter plate pre-coated with a second antibody (e.g., anti-rabbit).

  • Rabbit anti-saxitoxin antibodies.

  • Saxitoxin-enzyme (e.g., HRP) conjugate.

  • Saxitoxin standards.

  • Sample extracts.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Microplate reader.

Procedure:

  • Add saxitoxin standards or sample extracts to the wells of the microtiter plate.

  • Add the rabbit anti-saxitoxin antibodies and the saxitoxin-enzyme conjugate to the wells.

  • Incubate the plate to allow for competitive binding of the free saxitoxin and the saxitoxin-enzyme conjugate to the primary antibody.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of saxitoxin in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Construct a standard curve and determine the concentration of saxitoxin in the samples.

Protocol 2: L-cysteine Conversion for Gonyautoxin Detection

This protocol describes a pre-treatment step to convert gonyautoxins to STX and neo-STX for improved detection in some ELISAs.[9][10]

Materials:

  • Sample extract.

  • L-cysteine solution.

  • Heating block or water bath.

Procedure:

  • To your sample extract, add a solution of L-cysteine.

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes). This step facilitates the chemical conversion of gonyautoxins to saxitoxin and neosaxitoxin.

  • Allow the sample to cool to room temperature.

  • Proceed with your standard ELISA protocol for saxitoxin detection.

Visualizations

Toxin_Conversion_Workflow cluster_input Sample cluster_process Conversion Step cluster_output Converted Sample cluster_assay Immunoassay Gonyautoxins Gonyautoxins (GTX 1/4, GTX 2/3) Treatment Incubate with L-cysteine Gonyautoxins->Treatment Saxitoxin Saxitoxin (STX) Treatment->Saxitoxin Neosaxitoxin Neosaxitoxin (neo-STX) Treatment->Neosaxitoxin ELISA Perform Saxitoxin ELISA Saxitoxin->ELISA Neosaxitoxin->ELISA

References

Technical Support Center: Chromatographic Analysis of neo-Saxitoxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of neo-Saxitoxin (neo-STX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor peak shape, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak shape for this compound challenging?

A1: this compound is a highly polar, hydrophilic molecule, which makes it challenging to retain on traditional reversed-phase HPLC columns.[1] Its basic nature, due to the presence of guanidinium (B1211019) groups, can lead to strong interactions with residual silanol (B1196071) groups on silica-based stationary phases.[2] This secondary interaction is a primary cause of peak tailing.[2] Furthermore, as an N1-hydroxy toxin, neo-STX can exhibit unique interactions with the stationary phase that contribute to poor peak shape.[3]

Q2: What is the recommended chromatographic mode for this compound analysis?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable and widely used technique for the separation of this compound and its polar analogues.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of highly polar compounds like neo-STX that are poorly retained in reversed-phase chromatography.

Q3: What are the initial steps to take when observing poor peak shape for this compound?

A3: When encountering poor peak shape, it is crucial to systematically investigate the potential causes. A logical first step is to ensure the HPLC system is functioning correctly by checking for leaks, confirming stable pressure, and ensuring the detector is warmed up.[1] Subsequently, evaluate the column's condition and the mobile phase preparation. If these are in order, focus on method-specific parameters such as mobile phase composition, pH, and sample preparation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific peak shape problems encountered during this compound analysis.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape distortion observed for this compound and is characterized by an asymmetry factor greater than 1.2.

Potential Cause Detailed Explanation Recommended Solution
Secondary Silanol Interactions The basic guanidinium groups of this compound can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2] This is a common issue with N1-hydroxy toxins.[3]1. Optimize Mobile Phase pH: Operate at a lower pH (e.g., 3.5) to suppress the ionization of silanol groups.[6][7] 2. Use a Highly Deactivated Column: Employ an end-capped column or a column with a stationary phase specifically designed to shield silanol groups.[2][3] 3. Add a Competing Base: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to saturate the active silanol sites. However, be aware that this can shorten column lifetime.[7]
Inadequate Buffer Concentration Insufficient buffer concentration in the mobile phase can fail to mask the active sites on the stationary phase, leading to increased secondary interactions.[4]Increase the buffer concentration (e.g., from 5 mM to 10-20 mM). Ammonium (B1175870) formate (B1220265) is a commonly used buffer that provides good peak shape.[8]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, resulting in peak tailing.Reduce the injection volume or dilute the sample.
Column Contamination/Void Accumulation of contaminants on the column frit or a void in the packing material can disrupt the sample band, causing tailing for all peaks.1. Flush the Column: Reverse flush the column (if permissible by the manufacturer) to remove contaminants. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained compounds and particulates. 3. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge.

Potential Cause Detailed Explanation Recommended Solution
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger (more polar in HILIC) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.Ensure the sample solvent is as close in composition as possible to the initial mobile phase. If the sample is in an aqueous solution, minimize the injection volume.
Column Overloading (Volume) Injecting a large volume of sample, even at a low concentration, can lead to peak fronting.Reduce the injection volume.
Column Bed Deformation A collapsed column bed can cause peak fronting. This can be a result of pressure shocks or operating outside the column's recommended pH range.Replace the column and ensure the system operates within the manufacturer's specifications for pressure and pH.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Shellfish Tissue

This protocol is adapted from established methods for the extraction of paralytic shellfish poisoning (PSP) toxins.

  • Homogenization: Weigh 2 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 3 mL of 0.1 M hydrochloric acid (HCl) to the tube.

  • Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication for 5 minutes.

  • Heating: Place the tube in a boiling water bath for 5 minutes.

  • Cooling and Centrifugation: Cool the tube to room temperature and then centrifuge at 4500 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HILIC-MS/MS Method for this compound Analysis

This protocol provides a starting point for method development. Optimization will be required based on the specific instrument and column used.

  • HPLC System: An HPLC system coupled with a tandem mass spectrometer.

  • Column: A HILIC column suitable for polar analytes, such as a TSK-gel Amide-80 (150 mm x 2.0 mm, 3 µm) or a ZIC-HILIC (150 mm x 2.1 mm, 3.5 µm).[4]

  • Mobile Phase A: Water with 2 mM ammonium formate and 3.6 mM formic acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 2 mM ammonium formate and 3.6 mM formic acid.

  • Gradient Program:

    • 0-2 min: 35% A

    • 2-12 min: 35-70% A

    • 12-17 min: 70% A

    • 17.1-26 min: 35% A (Re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the appropriate MRM transitions for this compound (e.g., m/z 316.1 > 298.1).

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound
Mobile Phase pH Peak Asymmetry Factor (As) Observations
7.02.1Significant tailing
5.51.6Moderate tailing
3.51.1Good, symmetrical peak shape
Note: Data is illustrative and will vary depending on the column and specific analytical conditions.
Table 2: Comparison of HILIC Columns for this compound Analysis
Column Stationary Phase Chemistry Typical Peak Asymmetry (As) for neo-STX Notes
TSK-gel Amide-80Carbamoyl-bonded silica1.2 - 1.5Good retention and selectivity for PSP toxins.[4]
ZIC-HILICZwitterionic sulfobetaine1.0 - 1.3Excellent peak shape and reduced silanol interactions.[4]
Un-capped SilicaBare silica> 2.0Prone to strong silanol interactions and significant peak tailing.[1]
End-capped C18Reversed-phasePoor retentionNot suitable for the analysis of highly polar this compound.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape_Troubleshooting cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions start Poor Peak Shape Observed (Tailing or Fronting) check_system System Check: - Leaks? - Pressure Stable? - Detector Ready? start->check_system check_column Column Check: - Age/History? - Contamination? - Void? check_system->check_column check_mobile_phase Mobile Phase Check: - Correct Composition? - Correct pH? - Freshly Prepared? check_column->check_mobile_phase peak_tailing Peak Tailing Issue check_mobile_phase->peak_tailing Tailing peak_fronting Peak Fronting Issue check_mobile_phase->peak_fronting Fronting optimize_ph Optimize Mobile Phase pH (Lower pH) peak_tailing->optimize_ph match_solvent Match Sample Solvent to Mobile Phase peak_fronting->match_solvent increase_buffer Increase Buffer Concentration optimize_ph->increase_buffer change_column Use End-capped or Zwitterionic Column increase_buffer->change_column reduce_load Reduce Sample Load change_column->reduce_load end Improved Peak Shape reduce_load->end reduce_volume Reduce Injection Volume match_solvent->reduce_volume replace_column Replace Column (if damaged) reduce_volume->replace_column replace_column->end

Caption: A logical workflow for troubleshooting poor peak shape in this compound chromatography.

Signaling Pathway of Silanol Interactions Leading to Peak Tailing

Silanol_Interaction cluster_column Silica Stationary Phase silanol Ionized Silanol Groups (Si-O⁻) stationary_phase Primary HILIC Stationary Phase neoSTX This compound (Positively Charged) primary_interaction Primary Hydrophilic Interaction (Retention) neoSTX->primary_interaction Desired secondary_interaction Secondary Ionic Interaction neoSTX->secondary_interaction Undesired primary_interaction->stationary_phase secondary_interaction->silanol peak_tailing Peak Tailing secondary_interaction->peak_tailing Causes

Caption: Diagram illustrating how secondary interactions with silanol groups cause peak tailing.

References

preventing degradation of neo-Saxitoxin during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of neo-saxitoxin (neo-STX) during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, acidic conditions and low temperatures are crucial.[1][2] Neo-STX is most stable at a pH of 3-4 and when stored at -35°C.[2] Under these conditions, it can remain stable for extended periods. Storage at higher temperatures, such as 5°C and 25°C, leads to a significant decrease in neo-STX levels, especially at a neutral pH (pH 6-7).[2]

Q2: How does pH affect the stability of this compound?

A2: this compound is significantly more stable in acidic solutions.[1][2] At a low pH (around 3), neo-STX remains largely unchanged even at temperatures as high as 25°C for some time.[2] However, as the pH increases towards neutral (pH 6-7), degradation accelerates, with a noticeable decrease in concentration, especially at room temperature.[2]

Q3: Should I be concerned about light exposure during sample handling and storage?

A3: Yes, exposure to light can contribute to the degradation of saxitoxins. Studies on the parent compound, saxitoxin (B1146349) (STX), have shown that sunlight can reduce both intracellular and extracellular concentrations.[3][4] Therefore, it is recommended to store neo-STX samples in the dark or in amber vials to minimize light-induced degradation.

Q4: What solvents are recommended for extracting and storing this compound?

A4: Acidified solvents are generally recommended for the extraction and storage of this compound and other paralytic shellfish toxins (PSTs). Common extraction solvents include 0.1 M hydrochloric acid and 1% acetic acid.[5][6] For storage of extracts, 50% methanol (B129727) has been shown to be a stable medium for at least 8 weeks when stored in a dark refrigerator.[7][8] Stock solutions of STX have been prepared in 3 mM HCl and stored at 4°C.[9]

Q5: Can this compound degrade during sample preparation procedures like heating?

A5: Yes, heating can cause the degradation of some less stable PSTs, and may also lead to the conversion of other PSTs into more toxic analogues.[5] While neo-STX is considered relatively thermostable and is not destroyed by cooking, it is advisable to use caution with heating steps during sample preparation to avoid potential alterations in the toxin profile.[1]

Troubleshooting Guides

Problem: Low Recovery of this compound in Samples

SymptomPossible CauseRecommended Solution
Consistently low neo-STX concentrations across all samples.Inappropriate Storage Temperature: Samples stored at room temperature or refrigerated for extended periods.Store all samples at -20°C or preferably -80°C immediately after collection and until analysis.[2] For long-term storage, -35°C has been shown to be effective.[2]
Incorrect pH of Sample/Extract: The sample matrix or extraction solvent is neutral or alkaline.Acidify samples or extracts to a pH of 3-4 using a suitable acid like acetic acid or hydrochloric acid.[2][5]
Degradation During Extraction: Use of harsh extraction conditions or prolonged extraction times.Optimize extraction protocols to use mild acidic conditions and minimize extraction duration. Keep samples on ice during processing.
Matrix Effects: Components in the sample matrix (e.g., urine, plasma, tissue homogenate) interfere with extraction or analysis.Utilize solid-phase extraction (SPE), specifically weak cation exchange, to clean up the sample and remove interfering substances.[10][11]
Bacterial Degradation: Microbial activity in the sample, particularly in biological matrices.Store samples frozen to inhibit bacterial growth.[12] Consider adding a bacteriostatic agent if appropriate for the downstream analysis.

Problem: Inconsistent or Irreproducible Analytical Results

SymptomPossible CauseRecommended Solution
High variability in neo-STX concentrations between replicate samples.Incomplete Extraction: The extraction protocol is not efficiently releasing neo-STX from the sample matrix.Ensure thorough homogenization of the sample. Test different extraction solvents (e.g., 1% acetic acid vs. 0.1 M HCl) to determine the most effective one for your matrix.[5]
Analyte Instability in Final Extract: The solvent used for the final extract is not optimal for neo-STX stability.After extraction and cleanup, ensure the final extract is stored in a slightly acidic solution and at a low temperature until injection into the analytical instrument.
Interconversion of PSTs: Conversion of other PSTs to neo-STX or vice-versa during sample preparation.Maintain acidic and cold conditions throughout the sample preparation process to minimize interconversions.[2]
Instrumental Variability: Issues with the analytical instrument (e.g., LC-MS/MS).Use an isotopically labeled internal standard for this compound to compensate for variations in extraction, chromatography, and detector response.[10][13]

Quantitative Data Summary

Table 1: Stability of this compound Under Various Storage Conditions

TemperaturepHMatrixDurationStability (% Remaining)Reference
-35°C3-7Scallop Homogenate4 monthsNo significant change[2]
5°C3-5Scallop Homogenate4 monthsAlmost unchanged[2]
5°C6-7Scallop Homogenate4 monthsSignificant decrease[2]
25°C3Scallop Homogenate4 monthsStable[2]
25°C6-7Scallop Homogenate4 months~25% decrease[2]
Refrigerator (1°C)N/AFecal Extract (50% MeOH)8 weeks~99%[7][8]
Freezer (-20°C)N/ARaw Feces8 weeks~94%[7][8]
Room Temp (Dark)N/ARaw Feces8 weeks~48%[7][8]
Room Temp (Light)N/ARaw Feces8 weeks~38%[7][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Shellfish Tissue

This protocol is adapted from methods described for the analysis of paralytic shellfish poisoning toxins.[5][6]

  • Homogenization: Weigh approximately 5.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10.0 mL of 1% acetic acid to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Heat Treatment (Optional but recommended): Place the tube in a boiling water bath for 5 minutes. This step can aid in the release of toxins but should be used cautiously as it may affect the stability of some PSTs.[5]

  • Cooling: Immediately cool the tube on ice for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4,500 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted toxins.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

  • Storage: If not analyzed immediately, store the extract at -20°C or below in an amber vial.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Urine Samples

This protocol is based on methods developed for the quantification of saxitoxin and this compound in human urine.[10]

  • Sample Preparation: To 500 µL of urine, add an appropriate amount of isotopically labeled internal standard.

  • SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge by washing with methanol followed by deionized water.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak acid (e.g., dilute acetic acid) to remove unretained interferences.

  • Elution: Elute the toxins from the cartridge using a stronger acidic solution (e.g., methanol containing a small percentage of a stronger acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the analytical method (e.g., the initial mobile phase for LC-MS/MS).

  • Analysis: The sample is now ready for analysis by a method such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS).[10][13]

Visualizations

TroubleshootingWorkflow start Start: Low or Inconsistent neo-STX Results check_storage Review Sample Storage Conditions start->check_storage temp_ok Temperature -20°C or below? check_storage->temp_ok ph_ok pH Acidic (3-4)? temp_ok->ph_ok Yes adjust_temp Action: Store Future Samples at ≤ -20°C temp_ok->adjust_temp No adjust_ph Action: Acidify Samples/ Extracts ph_ok->adjust_ph No check_prep Examine Sample Preparation Protocol ph_ok->check_prep Yes adjust_temp->ph_ok adjust_ph->check_prep extraction_ok Extraction Method Validated? check_prep->extraction_ok optimize_extraction Action: Optimize Extraction (Solvent, Time) extraction_ok->optimize_extraction No check_cleanup Consider Matrix Effects & Cleanup extraction_ok->check_cleanup Yes optimize_extraction->check_cleanup spe_used SPE Cleanup Performed? check_cleanup->spe_used implement_spe Action: Implement SPE (Cation Exchange) spe_used->implement_spe No check_analysis Review Analytical Method spe_used->check_analysis Yes implement_spe->check_analysis is_used Internal Standard Used? check_analysis->is_used use_is Action: Incorporate Labeled Internal Standard is_used->use_is No end Problem Resolved is_used->end Yes use_is->end

Caption: Troubleshooting workflow for low or inconsistent neo-STX results.

ExperimentalWorkflow sample Sample Collection (e.g., Shellfish, Urine) storage Immediate Storage (≤ -20°C, Dark) sample->storage homogenize Homogenization (for solid samples) storage->homogenize extraction Acidic Extraction (e.g., 1% Acetic Acid) homogenize->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (e.g., LC-MS/MS) cleanup->analysis data Data Processing (Quantification) analysis->data

Caption: General experimental workflow for neo-STX analysis.

DegradationPathways cluster_degradation Degradation Processes neoSTX This compound (neo-STX) STX Saxitoxin (STX) neoSTX->STX Reduction dcNEO Decarbamoyl Neosaxitoxin (dcNEO) neoSTX->dcNEO Decarbamoylation degradation_products Other Degradation Products neoSTX->degradation_products dcSTX Decarbamoyl Saxitoxin (dcSTX) STX->dcSTX Decarbamoylation STX->degradation_products dcSTX->degradation_products dcNEO->dcSTX Reduction dcNEO->degradation_products bacterial_degradation Bacterial Degradation hydrolysis Hydrolysis oxidation Oxidation (Alkaline pH)

References

Technical Support Center: Optimizing Post-Column Derivatization for Neo-Saxitoxin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of neo-saxitoxin (NEO) and other paralytic shellfish toxins (PSTs) using post-column derivatization (PCOX).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind post-column derivatization for this compound analysis?

Post-column derivatization (PCOX) for this compound and other saxitoxin (B1146349) analogues involves the chemical modification of the toxins after they have been separated by the HPLC column. The toxins are oxidized, typically with a periodate-based reagent, to form highly fluorescent derivatives. These derivatives are then detected by a fluorescence detector, providing high sensitivity and selectivity for the analysis. This method is widely used as an alternative to the mouse bioassay for monitoring paralytic shellfish poisoning (PSP) toxins.[1][2][3]

Q2: Which reagents are typically used for the post-column oxidation of this compound?

The most common post-column oxidizing reagent is a periodate (B1199274) solution. This is often followed by an acidifier to stabilize the fluorescent products. A typical setup involves two separate reagent deliveries to the post-column reaction coil.[4]

Q3: What are the typical excitation and emission wavelengths for detecting the fluorescent derivatives of this compound?

The fluorescent derivatives of saxitoxin analogues are typically monitored at an excitation wavelength of 330 nm and an emission wavelength of 390 nm.[2][4]

Troubleshooting Guide

Poor Peak Shape and Resolution

Q4: My chromatogram shows broad peaks for this compound. What are the possible causes and solutions?

Broad peaks can be caused by several factors. One common issue is undesirable interactions between the analyte and residual silanol (B1196071) groups on the analytical column, especially for N1-hydroxy toxins like this compound.

  • Solution: Ensure the use of a well-end-capped column. Columns with insufficient end-capping can lead to peak tailing and broadening.[4] Additionally, check for and eliminate any dead volumes in the system, and ensure the sample solvent is compatible with the mobile phase.

Q5: I am having difficulty resolving this compound from other saxitoxin analogues. How can I improve the separation?

The separation of saxitoxin analogues, which have different net charges, is highly dependent on the mobile phase composition and the type of analytical column used.

  • Solution: For separating the saxitoxin group (net charge +2) and the gonyautoxin group (net charge +1), ion-pair chromatography is often employed. Using 1-heptanesulfonate as a counterion can help resolve decarbamoyl toxins from their carbamate (B1207046) analogues.[5] For C toxins, tetrabutylammonium (B224687) is a suitable ion-pair reagent.[5] The choice of a C8 or C18 reversed-phase column is common, with C18 columns sometimes offering superior retention and separation.[4][5]

Signal Intensity and Sensitivity Issues

Q6: The fluorescence signal for this compound is weak or absent. What should I check?

Low or no signal can stem from issues with the derivatization reaction, the detector, or the HPLC system itself.

  • Troubleshooting Steps:

    • Verify Reagent Delivery: Ensure that the oxidizing and acidifying reagents are being delivered at the correct flow rate and that there are no leaks in the system.

    • Check Reagent Preparation: Confirm that the post-column reagents have been prepared correctly and are fresh. The pH of the oxidizing reagent is critical for the reaction.

    • Inspect the Reaction Coil: Ensure the reaction coil has the appropriate volume and is maintained at the optimal temperature to allow for complete derivatization.

    • Detector Settings: Verify that the fluorescence detector is set to the correct excitation and emission wavelengths (typically 330 nm and 390 nm, respectively).[2][4] Also, check the lamp status and ensure it is functioning correctly.

    • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the toxins and affect their retention and the derivatization reaction. Ensure the mobile phase is prepared accurately.

Q7: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?

A noisy or drifting baseline can be caused by contaminated mobile phase, air bubbles in the system, or temperature fluctuations.

  • Solutions:

    • Mobile Phase: Use high-purity solvents and degas the mobile phase to remove dissolved air. Contaminants are particularly problematic in gradient elution.

    • System Leaks: Check for any leaks in the pump, injector, or fittings.

    • Pump and Detector: Purge the pump to remove any trapped air bubbles. Ensure the detector flow cell is clean.

    • Temperature Control: Use a column oven to maintain a stable column temperature.

Experimental Protocols and Data

HPLC and Post-Column Derivatization Parameters

The following tables summarize typical experimental conditions for the analysis of this compound and other PSTs using HPLC with post-column fluorescence detection.

ParameterValueSource
Analytical Column C18 (e.g., HSS-C18, 2.1 mm i.d. x 100 mm, 1.7 µm)[4]
Mobile Phase Flow Rate Varies by method, typically 0.2 - 0.8 mL/min[4]
Injection Volume 3 µL[4]
Excitation Wavelength 330 nm[2][4]
Emission Wavelength 390 nm[2][4]

Table 1: General HPLC-FLD Parameters

ReagentCompositionFlow RateSource
Oxidizing Reagent 50 mM potassium phosphate (B84403) buffer (pH 9.0) containing 7 mM periodic acid0.2 mL/min[4]
Acidifier 0.5 M acetic acid0.2 mL/min[4]

Table 2: Post-Column Derivatization Reagents and Flow Rates

Visualized Workflows and Logic

Experimental Workflow for Post-Column Derivatization

experimental_workflow sample_prep Sample Preparation (Extraction & Cleanup) hplc_system HPLC System sample_prep->hplc_system Inject column Analytical Column (e.g., C18) hplc_system->column Mobile Phase mixer Mixing Tee column->mixer Separated Analytes reaction_coil Reaction Coil mixer->reaction_coil fluorescence_detector Fluorescence Detector (Ex: 330 nm, Em: 390 nm) reaction_coil->fluorescence_detector data_acquisition Data Acquisition & Analysis fluorescence_detector->data_acquisition oxidizing_reagent Oxidizing Reagent (Periodate) oxidizing_reagent->mixer acidifier Acidifier (Acetic Acid) acidifier->mixer

Caption: Experimental workflow for HPLC with post-column derivatization.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal start_node Low or No Signal decision_node decision_node action_node action_node end_node Signal Restored start Low or No Signal check_reagents Are post-column reagents flowing? start->check_reagents check_leaks Check for leaks and purge pumps. check_reagents->check_leaks No check_prep Are reagents prepared correctly? check_reagents->check_prep Yes check_leaks->check_reagents remake_reagents Prepare fresh reagents. check_prep->remake_reagents No check_detector Are detector settings correct? check_prep->check_detector Yes remake_reagents->check_prep correct_settings Set Ex: 330 nm, Em: 390 nm. Check lamp. check_detector->correct_settings No check_column Is column equilibrated and not clogged? check_detector->check_column Yes correct_settings->check_detector flush_column Flush or replace column. check_column->flush_column No restored Signal Restored check_column->restored Yes flush_column->check_column

Caption: Troubleshooting logic for low signal intensity in HPLC-PCOX analysis.

References

Technical Support Center: Analysis of neo-Saxitoxin by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neo-saxitoxin (NEO) analysis by electrospray ionization (ESI) liquid chromatography-mass spectrometry (LC-MS/MS). The focus is on minimizing ion suppression to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs in electrospray ionization (ESI) mass spectrometry. It is the reduction in the ionization efficiency of the target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] Given that this compound is often analyzed in complex biological matrices like shellfish tissue, plasma, and urine, which contain numerous endogenous components, ion suppression is a significant challenge that must be addressed to obtain reliable quantitative results.[3][4]

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Ion suppression in this compound analysis is primarily caused by co-eluting matrix components that compete with NEO for ionization in the ESI source.[1] Common sources of interference in biological matrices include:

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate on the ESI probe, reducing ionization efficiency.[5]

  • Phospholipids: Abundant in plasma and tissue samples, these molecules are known to cause significant ion suppression.

  • Proteins: Although larger molecules, their presence can affect the droplet formation and evaporation process in the ESI source.

  • Other Endogenous Molecules: Various small molecules present in the biological matrix can co-elute with this compound.

  • Mobile Phase Additives: High concentrations of certain additives can also contribute to ion suppression.[5]

Q3: How can I detect and assess the severity of ion suppression in my this compound assay?

A3: A common method to evaluate ion suppression is the post-column infusion experiment.[6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A decrease in the this compound signal at its expected retention time indicates the presence of ion-suppressing compounds eluting from the column. The extent of the signal drop provides a qualitative measure of the severity of ion suppression.[7]

Q4: What are the key strategies to minimize ion suppression for this compound?

A4: The primary strategies to mitigate ion suppression for this compound analysis can be categorized into three main areas:

  • Effective Sample Preparation: To remove interfering matrix components before analysis. This includes techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[6]

  • Methodological Approaches: Using techniques like sample dilution or employing stable isotope-labeled internal standards to compensate for matrix effects.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to ion suppression in this compound analysis.

Problem 1: Low or no this compound signal in matrix samples, but good signal in pure standards.

This is a classic indicator of significant ion suppression.

Troubleshooting Low Signal Due to Ion Suppression A Low/No NEO Signal in Matrix B Assess Ion Suppression (Post-Column Infusion) A->B C Significant Suppression Detected? B->C D Optimize Sample Preparation C->D Yes H No Significant Suppression (Check other parameters: MS tuning, sample stability) C->H No E Improve Chromatographic Separation D->E F Implement Matrix-Matched Standards or Isotope-Labeled Internal Standard E->F G Re-evaluate Signal F->G

Caption: Workflow for troubleshooting low this compound signal.

  • Assess the Matrix Effect:

    • Action: Perform a post-column infusion experiment as described in the FAQs.

    • Expected Outcome: This will confirm if ion suppression is the root cause and at what retention time the suppression is most severe.

  • Enhance Sample Preparation:

    • Action: If significant suppression is observed, your current sample cleanup is likely insufficient. Consider implementing or optimizing a solid-phase extraction (SPE) protocol. For this compound, which is a polar molecule, hydrophilic interaction liquid chromatography (HILIC) or cation exchange SPE cartridges are often effective.[4][8]

    • See Experimental Protocols Section for detailed SPE methods.

  • Optimize Chromatography:

    • Action: Adjust the LC gradient to move the this compound peak away from the region of major ion suppression. Since this compound is highly polar, HILIC chromatography is generally preferred over reversed-phase.[9] Experiment with different gradient profiles and mobile phase compositions.

    • See Experimental Protocols Section for a recommended HILIC gradient.

  • Use a Compensatory Calibration Strategy:

    • Action: If ion suppression cannot be completely eliminated, use matrix-matched calibration standards or a stable isotope-labeled internal standard for this compound to accurately quantify.[7]

Problem 2: Poor reproducibility of this compound quantification in replicate matrix samples.

This can be caused by variable ion suppression between samples.

Troubleshooting Poor Reproducibility A Poor Reproducibility in Matrix B Review Sample Preparation Consistency A->B H Inconsistent Sample Collection/ Storage A->H C Is Sample Prep Consistent? B->C D Standardize Sample Prep Protocol C->D No E Use Isotope-Labeled Internal Standard C->E Yes D->E F Check for Carryover E->F G Re-evaluate Reproducibility F->G

Caption: Workflow for troubleshooting poor reproducibility.

  • Ensure Consistent Sample Preparation:

    • Action: Inconsistent sample cleanup is a major source of variable matrix effects. Ensure that all steps of your sample preparation protocol (e.g., SPE loading, washing, and elution volumes and flow rates) are performed consistently for all samples. Automation of sample preparation can improve reproducibility.

  • Implement an Appropriate Internal Standard:

    • Action: The most effective way to correct for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience the same degree of ion suppression as the analyte, allowing for a reliable ratio-based quantification.

  • Check for Sample Carryover:

    • Action: Inject a blank solvent sample after a high-concentration matrix sample to check for carryover, which can contribute to poor reproducibility. If carryover is observed, optimize the injector wash method.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for this compound analysis, highlighting the effectiveness of different sample preparation strategies.

Table 1: Comparison of Sample Preparation Methods for this compound Recovery and Ion Suppression Mitigation

Sample MatrixSample Preparation MethodAnalyte Recovery (%)Ion Suppression ReductionReference
Shellfish1% Acetic Acid Extraction + C18 SPE78 - 85%Effective removal of interferences[10]
Human PlasmaCation Exchange SPE>90%Not explicitly quantified, but led to a highly sensitive assay[11]
Human UrineWeak Cation Exchange SPENot specifiedUse of isotope-labeled internal standard compensated for matrix effects[12]
Human UrineHILIC SPE89.0% - 118% (spiked samples)Not explicitly quantified, but successful quantification achieved[13]
Shellfish1% Acetic Acid Extraction and DilutionNot specifiedDilution was a fast solution to decrease ion suppression[3]

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
LC ColumnTSK-gel Amide-80 or ZIC-HILIC[8]
Mobile Phase AWater with 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid[14]
Mobile Phase BAcetonitrile with 2 mM ammonium formate and 0.05% formic acid[14]
Ionization ModePositive Electrospray Ionization (ESI+)[11]
MRM Transitionm/z 316.1 > 298.1 (quantifier), 316.1 > 220.1 (qualifier)[3][11]

Experimental Protocols

Protocol 1: Cation Exchange Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a method for the analysis of this compound in human plasma.[11]

Materials:

Procedure:

  • Conditioning: Condition the cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 0.5 mL of the human plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound from the cartridge with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-based LC Method for the Separation of this compound

This protocol provides a starting point for developing a HILIC separation method for this compound.[14]

Materials:

  • HILIC analytical column (e.g., TSK-GEL Amide-80, 150 mm x 2.0 mm, 3.0 µm)

  • Mobile Phase A: Water with 2 mM ammonium formate and 0.05% formic acid

  • Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 0.05% formic acid

  • LC-MS/MS system

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 80% B) for at least 15-20 minutes.

  • Injection: Inject the reconstituted sample extract.

  • Gradient Elution:

    • Time (min) | %B

    • --- | ---

    • 0.0 | 80

    • 1.0 | 80

    • 9.0 | 50

    • 10.0 | 50

    • 10.5 | 40

    • 12.0 | 40

    • 12.5 | 80

    • 18.0 | 80

  • Data Acquisition: Monitor the MRM transitions for this compound in positive ESI mode.

Visualizations

Signaling Pathway of Ion Suppression in ESI

Mechanism of Ion Suppression in ESI cluster_0 ESI Source A Analyte (NEO) + Matrix Components in Mobile Phase B Nebulization & Droplet Formation A->B C Solvent Evaporation & Droplet Shrinkage B->C D Competition for Charge and Surface Area C->D E Gas-Phase Ion Formation D->E F Reduced [NEO+H]+ Ions E->F G Mass Spectrometer F->G H Suppressed Signal G->H

Caption: The process of ion suppression in the ESI source.

Experimental Workflow for Minimizing Ion Suppression

Workflow for Minimizing Ion Suppression cluster_0 Mitigation Strategies A Sample Collection (e.g., Plasma, Shellfish Homogenate) B Sample Preparation (e.g., SPE, Dilution) A->B C LC Separation (HILIC) B->C D ESI-MS/MS Detection (MRM Mode) C->D E Data Analysis (with Internal Standard Correction) D->E F Accurate Quantification E->F S1 Remove Interferences S1->B S2 Separate from Interferences S2->C S3 Compensate for Suppression S3->E

Caption: An integrated workflow for this compound analysis.

References

Validation & Comparative

Comparative Potency of Neo-Saxitoxin and Saxitoxin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the potency of neo-Saxitoxin (neo-STX) and its parent compound, Saxitoxin (B1146349) (STX). Both are potent neurotoxins that block voltage-gated sodium channels, leading to paralytic shellfish poisoning (PSP). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data, methodologies, and visual representations of their mechanisms of action.

Data Presentation: Quantitative Comparison of Potency

The relative potency of neo-STX and STX has been evaluated using various experimental models. The following table summarizes key quantitative data from mouse bioassays, neuroblastoma cell-based assays, and electrophysiological studies.

ParameterThis compound (neo-STX)Saxitoxin (STX)Experimental ModelReference
Relative Toxicity 128.099.5 (FDA STX standard set at 100)Mouse Neuroblastoma Cell Bioassay[1]
ED50 (pH 6.50) 1.6 nM4.9 nMFrog Skeletal Muscle Fiber (Voltage Clamp)[2][3]
ED50 (pH 7.25) 2.7 nM5.1 nMFrog Skeletal Muscle Fiber (Voltage Clamp)[2][3]
ED50 (pH 8.25) 17.2 nM8.9 nMFrog Skeletal Muscle Fiber (Voltage Clamp)[2][3]
Relative Potency 4.51.0Frog Sciatic Nerve (Impulse Block)[4][5][6]

Experimental Protocols

A variety of experimental protocols are employed to assess the potency and toxic effects of neo-STX and STX. Below are detailed methodologies for the key experiments cited in this guide.

Mouse Bioassay

The mouse bioassay is a traditional method for determining the toxicity of PSP toxins.

  • Animal Model: Swiss albino mice weighing between 19 and 22 grams are used.

  • Toxin Preparation: A standardized solution of the toxin (neo-STX or STX) is prepared in a suitable acidic buffer (e.g., pH 2-4).

  • Administration: A 1 mL dose of the toxin extract is injected intraperitoneally (i.p.) into each mouse.

  • Observation: The mice are observed for symptoms of PSP, including paralysis and respiratory distress. The time from injection to the last gasp of the mouse is recorded as the "time to death."

  • Toxicity Calculation: The toxicity is calculated in Mouse Units (MU), where one MU is the amount of toxin required to kill a 20g mouse in 15 minutes. The time to death is converted to MU using a standardized dose-response curve (Sommer's Table).

Neuroblastoma Cell-Based Assay (N2a)

This in vitro assay provides a functional measure of the toxins' ability to block voltage-gated sodium channels.

  • Cell Culture: Mouse neuroblastoma cells (N2a) are cultured in a 96-well microplate until a confluent monolayer is formed.

  • Toxin Exposure: The cultured cells are exposed to varying concentrations of neo-STX or STX.

  • Channel Activation: The voltage-gated sodium channels in the N2a cells are opened using a combination of ouabain (B1677812) and veratridine. This leads to an influx of sodium ions and subsequent cell death in the absence of a channel blocker.

  • Viability Assessment: After a set incubation period, cell viability is assessed. In the presence of neo-STX or STX, the sodium channels are blocked, preventing cell death. The viability can be quantified using various methods, such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The concentration of toxin that inhibits 50% of the induced cell death (IC50) is determined to compare the potency of the compounds.

Vaseline-Gap Voltage Clamp on Single Frog Skeletal Muscle Fibers

This electrophysiological technique allows for the direct measurement of the effect of the toxins on sodium currents.

  • Preparation: A single skeletal muscle fiber is dissected from a frog and mounted in a three-pool chamber, with each pool separated by a vaseline seal.

  • Electrophysiological Recording: The membrane potential of the muscle fiber is clamped at a holding potential. Depolarizing voltage steps are applied to elicit sodium currents, which are recorded using an amplifier.

  • Toxin Application: The muscle fiber is perfused with a solution containing a known concentration of neo-STX or STX at a specific pH.

  • Data Acquisition: The reduction in the maximum sodium current is measured at different toxin concentrations.

  • Analysis: The concentration of the toxin that reduces the maximum sodium current by 50% (ED50) is calculated to determine its potency. This can be repeated at different pH levels to assess the pH-dependence of the toxin's action.[2][3]

Signaling Pathway and Experimental Visualizations

To further elucidate the comparative analysis, the following diagrams visualize the signaling pathway, a typical experimental workflow, and the logical relationship of the toxins' effects.

Signaling_Pathway cluster_intracellular Intracellular Space Toxin neo-STX / STX VGSC Voltage-Gated Sodium Channel (VGSC) Toxin->VGSC Na_ion Na+ Ion Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

Caption: Signaling pathway of neo-STX and STX blocking the voltage-gated sodium channel.

Experimental_Workflow Start Start: Toxin Sample (neo-STX or STX) Preparation Sample Preparation (Dilution Series) Start->Preparation Assay Choice of Assay Preparation->Assay Mouse_Bioassay Mouse Bioassay (in vivo) Assay->Mouse_Bioassay Toxicity Cell_Assay Neuroblastoma Cell Assay (in vitro) Assay->Cell_Assay Functional Block Voltage_Clamp Voltage Clamp (ex vivo) Assay->Voltage_Clamp Channel Block Data_Collection Data Collection Mouse_Bioassay->Data_Collection Cell_Assay->Data_Collection Voltage_Clamp->Data_Collection Analysis Data Analysis (e.g., LD50, IC50, ED50) Data_Collection->Analysis Comparison Potency Comparison Analysis->Comparison

Caption: Generalized experimental workflow for assessing the potency of neo-STX and STX.

Logical_Relationship Toxins Saxitoxins neoSTX This compound (neo-STX) (N1-hydroxylated) Toxins->neoSTX STX Saxitoxin (STX) Toxins->STX Block_VGSC Block Voltage-Gated Sodium Channels neoSTX->Block_VGSC Potency Comparative Potency neoSTX->Potency STX->Block_VGSC STX->Potency Mechanism Mechanism of Action Mechanism->Block_VGSC Inhibit_AP Inhibition of Action Potential Propagation Block_VGSC->Inhibit_AP Effect Physiological Effect Effect->Inhibit_AP Paralysis Paralysis Inhibit_AP->Paralysis neoSTX > STX\n(Generally, pH dependent) neoSTX > STX (Generally, pH dependent) Potency->neoSTX > STX\n(Generally, pH dependent)

Caption: Logical relationship of the toxic effects of neo-STX and STX.

References

A Comparative Guide to HPLC-FLD and Alternative Methods for Neo-Saxitoxin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of neo-saxitoxin (NEO), a potent neurotoxin belonging to the paralytic shellfish toxin (PST) group, is critical for public health and safety. This guide provides a detailed comparison of the validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method with alternative techniques, supported by experimental data and detailed protocols.

This document outlines the established HPLC-FLD methodology, recognized as an official method for regulatory monitoring, and contrasts its performance with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an increasingly popular alternative.[1][2][3] The comparison focuses on key validation parameters to assist researchers in selecting the most appropriate method for their analytical needs.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on various factors, including sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of performance data for HPLC-FLD and LC-MS/MS.

ParameterHPLC-FLDLC-MS/MSSource(s)
Principle Separation by HPLC followed by chemical derivatization to form a fluorescent product for detection.Separation by LC followed by mass analysis of the parent ion and its fragments.[2][4]
Official Status AOAC Official Method (e.g., 2005.06) for paralytic shellfish toxins.[5][6]Increasingly used and validated as a confirmatory method.[2][2][5][6]
Limit of Detection (LOD) ~0.9 - 127 µg STX eq./kg (toxin dependent)As low as 0.18 mg STX x diHCl eq/kg (for all toxins)[7][8]
Limit of Quantitation (LOQ) ~0.35 to 0.40 µg STX eq./g for NEO1-50 ng/g[2][6]
Repeatability (RSD) <10% to 15% for NEO2 to 8%[6][8]
Recovery 50% to 120%70% to 120%[2][6]
Throughput Lower, due to derivatization steps.Higher, with analysis times as short as 15 minutes.[9][2][9]
Specificity High, but potential for interference from other toxins.[4]Very high, based on mass-to-charge ratio and fragmentation patterns.[4]
Laboriousness More laborious due to pre- or post-column derivatization.[2]Less laborious with simpler sample preparation.[2][2]

Experimental Protocols

HPLC-FLD Method for this compound Quantification (Based on AOAC Official Method 2005.06 - Pre-column Oxidation)

This method involves the extraction of toxins from shellfish tissue, a cleanup step, and then oxidation of the toxins to fluorescent derivatives before chromatographic analysis.

1. Sample Extraction:

  • Homogenize 5 g of shellfish tissue with 5 mL of 0.1 M hydrochloric acid (HCl) or 1% acetic acid.[6]

  • Adjust the pH to between 2 and 4 with 5 M NaOH or 1 M HCl.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Cool the mixture to room temperature and centrifuge at 4500 x g for 10 minutes.

  • Collect the supernatant for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 10 mL of methanol (B129727) followed by 10 mL of water.

  • Load the acidic extract onto the cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the toxins with an appropriate solvent. The AOAC 2005.06 method specifies fractionation steps to separate different groups of toxins.[6]

3. Pre-column Derivatization:

  • Peroxide Oxidation: For non-N-hydroxylated toxins.

  • Periodate Oxidation: For N-hydroxylated toxins like this compound.[6]

  • Mix the cleaned extract with the oxidizing reagent (e.g., periodic acid) and allow the reaction to proceed for a specific time.[6]

  • Stop the reaction by adding a quenching reagent (e.g., sodium arsenite).

4. HPLC-FLD Analysis:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) is typically employed.

  • Fluorescence Detection: Excitation at 340 nm and emission at 395 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to that of a certified reference standard.

Alternative Method: LC-MS/MS

LC-MS/MS offers a more direct and often faster analysis of this compound without the need for chemical derivatization.

1. Sample Preparation:

  • Extraction is typically performed with an acidified solvent, similar to the HPLC-FLD method.[10]

  • A cleanup step using SPE may be employed to reduce matrix effects.

2. LC-MS/MS Analysis:

  • LC System: An HPLC or UHPLC system is coupled to a tandem mass spectrometer.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar toxins like this compound.[3]

  • Mobile Phase: A gradient of acetonitrile and water with additives like formic acid and ammonium hydroxide.[11]

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: An isotope-labeled internal standard is often used to improve accuracy and precision.[1]

Visualizing the Workflow and Validation

To better understand the experimental process and the logic of method validation, the following diagrams are provided.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Shellfish Tissue Homogenization Extraction Acidic Extraction (e.g., 0.1M HCl) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Load Extract Oxidation Pre-column Oxidation (Periodate for NEO) SPE->Oxidation Elute & Oxidize HPLC HPLC Separation (C18 Column) Oxidation->HPLC Inject FLD Fluorescence Detection (Ex: 340nm, Em: 395nm) HPLC->FLD Quantification Quantification vs. Certified Standards FLD->Quantification

Fig. 1: Experimental workflow for HPLC-FLD analysis.

Method_Validation cluster_performance Performance Characteristics Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability, RSD) Validation->Precision Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness

Fig. 2: Key parameters for analytical method validation.

References

A Comparative Guide to Neo-Saxitoxin Measurement: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of neo-saxitoxin (NEO), a potent paralytic shellfish toxin, is critical for public health, environmental monitoring, and therapeutic development. This guide provides a detailed cross-validation of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

This compound is a member of the saxitoxin (B1146349) family of neurotoxins that block voltage-gated sodium channels.[1] Its presence in shellfish and other matrices is a significant concern for food safety, while its potential as a long-acting anesthetic is also under investigation.[1] Consequently, robust and reliable analytical methods for its detection and quantification are essential.

Performance Comparison: LC-MS/MS vs. ELISA for this compound

The choice between LC-MS/MS and ELISA for this compound measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. While LC-MS/MS is considered the gold standard for its high specificity and sensitivity, ELISA offers a rapid and high-throughput screening alternative.

ParameterLC-MS/MSELISA
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Competitive binding of this compound and a labeled toxin to a specific antibody.
Specificity Very High (based on retention time and specific mass transitions).Variable (dependent on antibody cross-reactivity with other saxitoxin analogs).
Limit of Detection (LOD) ~0.5 ng/mL (in urine)[2]~0.02 ng/mL (for saxitoxin, with cross-reactivity to this compound)[3]
Limit of Quantification (LOQ) 10 pg/mL (in human plasma)[1]0.06 ng/mL (for saxitoxin in dried blood)[4]
Linear Range 10 - 10,000 pg/mL (in human plasma)[1]0.02 - 0.80 ng/mL (for saxitoxin in whole blood)[4]
Precision (Inter-batch) <5.2% (30 to 800 pg/mL in human plasma)[1]<15% (for samples)[5]
Accuracy (Recovery) >93% (in urine)[6]86.8 - 107% (for saxitoxin in shellfish)[7]
Sample Throughput LowerHigher
Cost per Sample HigherLower
Instrumentation Cost HighLow
Expertise Required HighLow to Moderate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by LC-MS/MS and ELISA.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma) SPE Solid Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Washing & Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC HILIC Separation Evaporation->LC Injection MS Tandem Mass Spectrometry (MRM) LC->MS Ionization Data Data Acquisition & Analysis MS->Data ELISA_Workflow cluster_assay_prep Assay Preparation cluster_detection Detection Plate Antibody-Coated Plate Add_Sample Add Sample/Standard & Labeled Toxin Plate->Add_Sample Incubate1 Incubation Add_Sample->Incubate1 Competitive Binding Wash1 Washing Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Color Development Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read Read Absorbance Add_Stop->Read

References

A Comparative Analysis of Neo-Saxitoxin and Tetrodotoxin Binding to the Human Voltage-Gated Sodium Channel NaV 1.7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics and affinity of two potent neurotoxins, neo-Saxitoxin (neo-STX) and Tetrodotoxin (B1210768) (TTX), to the human voltage-gated sodium channel NaV 1.7. This channel is a key target in pain research due to its critical role in the transmission of nociceptive signals. Understanding the differential binding of these toxins can inform the development of novel, selective analgesics.

Executive Summary

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data for the binding affinity of Tetrodotoxin and Saxitoxin (B1146349) to the human NaV 1.7 channel. It is important to note that direct kinetic data (k_on, k_off) for this compound on NaV 1.7 is not available in the current literature. The potency of neo-STX relative to STX is inferred from studies on other neuronal preparations.

ToxinChannelIC50 (nM)Relative Potency to STX on Frog Sciatic NerveReference
Tetrodotoxin (TTX) Human NaV 1.718.6 ± 1.0-[1][2]
Saxitoxin (STX) Human NaV 1.7702 ± 531.0[1][2]
This compound (neo-STX) Frog Sciatic NerveNot Reported4.5[3][4]

IC50 values represent the concentration of the toxin required to inhibit 50% of the sodium current.

Structural Basis for Differential Binding

The significant difference in affinity between TTX and STX for human NaV 1.7 arises from specific amino acid residues within the p-loop of domain III of the channel.[1][2] In most TTX-sensitive sodium channels, this region contains a methionine and an aspartate residue. However, in human NaV 1.7, these are replaced by threonine and isoleucine.[1][2] This variation creates a steric hindrance and alters the electrostatic environment of the binding site, which is unfavorable for the binding of STX but has a minimal effect on TTX binding.

Neo-STX differs from STX by the presence of a hydroxyl group on the N1 position of the guanidinium (B1211019) ring.[5][6][7] This modification is known to enhance the hydrogen-bonding interactions with the channel pore, leading to a higher affinity for sodium channels in general.[8]

Differential Toxin Interaction with NaV 1.7 Pore.

Experimental Protocols

The binding affinities of these toxins are primarily determined using whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This technique allows for the direct measurement of ion channel activity in response to toxin application.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently or stably transfected with the gene encoding the human NaV 1.7 alpha subunit.

  • Electrophysiological Recording:

    • Cells expressing NaV 1.7 are identified and selected for recording.

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance "giga-seal" with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the whole cell.

    • The cell is voltage-clamped at a holding potential (e.g., -120 mV) to keep the channels in a closed state.

  • Current Elicitation: Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the NaV 1.7 channels, and the resulting inward sodium current is recorded.

  • Toxin Application:

    • A baseline current is established by repeatedly eliciting sodium currents.

    • Increasing concentrations of the toxin (TTX, STX, or neo-STX) are perfused into the extracellular solution bathing the cell.

    • The sodium current is measured at each toxin concentration until a steady-state block is achieved.

  • Data Analysis:

    • The peak sodium current at each toxin concentration is normalized to the baseline current.

    • A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the toxin concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.

A HEK293 cells transfected with hNaV 1.7 B Whole-cell patch-clamp configuration established A->B C Baseline sodium current recorded via voltage steps B->C D Perfuse increasing concentrations of toxin C->D E Record sodium current at each concentration D->E F Normalize current and plot concentration-response curve E->F G Fit data to Hill equation to determine IC50 F->G

Workflow for Whole-Cell Patch-Clamp Assay.

Conclusion

The human NaV 1.7 channel exhibits a unique pharmacological profile with respect to guanidinium toxins. It is highly sensitive to Tetrodotoxin but surprisingly resistant to Saxitoxin. This differential affinity is rooted in specific amino acid differences in the channel's outer pore. This compound, a more potent analog of Saxitoxin, is expected to have a higher affinity for NaV 1.7 than its parent compound, although further studies are required to quantify its binding kinetics precisely. These findings have significant implications for the rational design of selective NaV 1.7 inhibitors for the treatment of pain, highlighting the importance of considering subtle structural variations in both the target and the ligand.

References

A Comparative Guide to the Quantification of Neo-Saxitoxin in Shellfish: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of neo-saxitoxin (NEO), a potent neurotoxin belonging to the paralytic shellfish toxin (PST) group, is of paramount importance for public health and safety. This guide provides an objective comparison of the principal analytical methods employed in inter-laboratory studies for the determination of this compound in various shellfish matrices. The performance of each method is supported by experimental data from collaborative and single-laboratory validation studies.

Comparison of Analytical Method Performance for this compound

The following table summarizes the quantitative performance characteristics of three widely used methods for the quantification of this compound in shellfish: Pre-column Oxidation Liquid Chromatography with Fluorescence Detection (AOAC 2005.06), Post-column Oxidation Liquid Chromatography with Fluorescence Detection (PCOX LC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodShellfish MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
Pre-column Oxidation LC-FLD (AOAC 2005.06) Oysters, Cockles--60 - 10015 (Pacific Oysters)-
Mussels-~60 ng/g---
Post-column Oxidation LC-FLD (PCOX) Mussels, Clams, Oysters, Scallops84.0 nM279.9 nM104 - 127 (for individual toxins)-4.6 - 20 (for total toxicity)
LC-MS/MS Bivalve ShellfishMean: 1.4 µg STX eq/kg (0.1 - 7 µg STX eq/kg)1.0 - 50 ng/g70 - 120<15-
Mussels~20 ng/g~60 ng/g---

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9] Note that performance characteristics can vary based on the specific laboratory, instrumentation, and matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Pre-column Oxidation Liquid Chromatography with Fluorescence Detection (AOAC Official Method 2005.06)

This method involves the extraction of toxins, clean-up, and derivatization before chromatographic analysis.

  • Extraction: A 5 g homogenized shellfish sample is extracted with 10 mL of 0.1 M HCl by boiling for 5 minutes. After cooling, the mixture is centrifuged, and the supernatant is collected.

  • Clean-up: The extract is passed through a C18 solid-phase extraction (SPE) cartridge to remove hydrophobic interferences.

  • Oxidation: The cleaned extract is subjected to oxidation using peroxide for non-N-hydroxylated toxins and periodate (B1199274) for N-hydroxylated toxins like this compound. This step converts the toxins into fluorescent derivatives.

  • LC-FLD Analysis: The oxidized derivatives are then separated on a reversed-phase HPLC column and detected by a fluorescence detector.

Post-column Oxidation Liquid Chromatography with Fluorescence Detection (PCOX LC-FLD)

This method simplifies the sample preparation process by performing the oxidation step after chromatographic separation.

  • Extraction: Similar to the pre-column oxidation method, a homogenized shellfish sample is extracted with an acidic solution.

  • LC Separation: The crude or partially cleaned-up extract is directly injected onto an HPLC system where the toxins are separated on a reversed-phase column.

  • Post-column Derivatization: After separation, the eluent from the column is mixed with an oxidizing reagent (e.g., periodic acid) in a reaction coil. The toxins are converted into fluorescent derivatives in this step.

  • Fluorescence Detection: The fluorescent products are then detected by a fluorescence detector.[1][10][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of this compound.

  • Extraction: A homogenized shellfish sample is typically extracted with an acidic solution, such as acetic acid or hydrochloric acid.

  • Clean-up: The extract may undergo a clean-up step using SPE cartridges to remove matrix components that could interfere with the analysis.

  • LC Separation: The extract is injected into a liquid chromatograph, often utilizing hydrophilic interaction liquid chromatography (HILIC) for better retention of the polar toxins.

  • MS/MS Detection: The separated toxins are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion and its characteristic product ions for each toxin.[3][4][5][7][8][13]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of this compound in shellfish, applicable to the methods described above.

Neo_Saxitoxin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analytical Methods cluster_detection Detection & Quantification Shellfish_Homogenization Shellfish Homogenization Extraction Acidic Extraction Shellfish_Homogenization->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Optional for some methods Post_Column_Oxidation Post-column Oxidation (PCOX LC-FLD) Supernatant_Collection->Post_Column_Oxidation LC_MSMS LC-MS/MS Supernatant_Collection->LC_MSMS Pre_Column_Oxidation Pre-column Oxidation (AOAC 2005.06) SPE->Pre_Column_Oxidation SPE->LC_MSMS LC_FLD_Detection LC-FLD Detection Pre_Column_Oxidation->LC_FLD_Detection Post_Column_Oxidation->LC_FLD_Detection MSMS_Detection MS/MS Detection LC_MSMS->MSMS_Detection Data_Analysis Data Analysis & Quantification LC_FLD_Detection->Data_Analysis MSMS_Detection->Data_Analysis

Caption: Generalized workflow for this compound quantification in shellfish.

References

Synergistic Neuro-Blockade: A Comparative Analysis of Neo-Saxitoxin and Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced potency and duration of nerve blocks achieved by combining neo-Saxitoxin with traditional local anesthetics, supported by experimental evidence.

In the quest for longer-lasting and more effective local anesthesia, researchers and drug development professionals are increasingly turning their attention to the synergistic potential of combining novel compounds with established clinical agents. A prime example of this is the co-administration of this compound (neo-STX), a potent site-1 sodium channel blocker, with traditional local anesthetics like bupivacaine (B1668057). This guide provides a comprehensive comparison of the performance of neo-STX, both alone and in combination, with other local anesthetics, backed by experimental data from preclinical and clinical studies.

Enhanced Efficacy: Quantitative Data Comparison

Experimental studies have consistently demonstrated that the combination of neo-STX with local anesthetics, particularly bupivacaine, results in a significant prolongation of both sensory and motor nerve blockade compared to the administration of either agent alone. The addition of epinephrine (B1671497) further enhances this effect.

Treatment GroupAnimal Model/ Human StudyDosageMedian Duration of Sensory Block (Hotplate Test)Median Time to Near-Complete RecoveryKey Findings
Neo-STX + Bupivacaine + Epinephrine Rat Sciatic Nerve Block3 µg/kg Neo-STX48 hours-Significantly prolonged sensory block compared to Neo-STX-Bupivacaine combination.[1]
Neo-STX + Bupivacaine Rat Sciatic Nerve BlockEscalating doses6 hours (for 3 µg/kg Neo-STX)-Produced a more prolonged sensory and motor block compared to Neo-STX or Bupivacaine alone.[1]
Neo-STX + Bupivacaine + Epinephrine Human Subcutaneous Injection10 µg Neo-STX + 0.2% Bupivacaine-50 hoursAlmost five-fold longer recovery time compared to Bupivacaine alone.[2]
Bupivacaine Human Subcutaneous Injection0.2%-10 hoursStandard duration of action for comparison.[2]
Neo-STX Human Subcutaneous Injection50 µgUp to 24 hours (for cold pain)-Demonstrated effective and prolonged local anesthesia as a standalone agent.[3][4]
Neo-STX vs. Bupivacaine Human Laparoscopic Cholecystectomy100 µg Neo-STX vs. 0.25% Bupivacaine--Neo-STX group had lower pain scores at 12 hours post-op.[5]

Understanding the Mechanism: A Dual-Action Blockade

The synergistic effect of neo-STX and traditional local anesthetics stems from their distinct mechanisms of action on the voltage-gated sodium channels (NaV) in nerve cells. While both ultimately block the influx of sodium ions, which is necessary for the propagation of an action potential, they bind to different sites on the channel protein.

SynergyMechanism cluster_membrane Neuronal Membrane cluster_drugs Anesthetic Agents NaV Extracellular Space Voltage-Gated Sodium Channel (NaV) Intracellular Space Na_in Na+ Influx (Action Potential) NeoSTX This compound NeoSTX->NaV:ext Binds to Site 1 (Outer Pore) Block Blockade of Action Potential LA Local Anesthetics (e.g., Bupivacaine) LA->NaV:int Binds to Inner Pore Na_in->Block Inhibited by Dual Binding Na_out Na+

Caption: Dual blockade of the voltage-gated sodium channel by neo-STX and local anesthetics.

Neo-STX, a site-1 sodium channel blocker, binds to the outer pore of the channel.[6] In contrast, conventional local anesthetics like bupivacaine are thought to access their binding site from the intracellular side, within the inner pore of the channel.[6][7] This dual-site blockade is believed to create a more profound and sustained inhibition of sodium ion conduction, leading to a longer-lasting anesthetic effect.

Experimental Protocols

The findings presented in this guide are based on rigorous experimental methodologies. Below are detailed descriptions of the key protocols used in the cited studies.

Rat Sciatic Nerve Block Model

This preclinical model is widely used to assess the efficacy and toxicity of local anesthetics.

  • Animal Subjects: Male Sprague-Dawley rats are typically used.

  • Anesthesia: The procedure is performed under light isoflurane (B1672236) anesthesia.

  • Injection: A percutaneous injection is made adjacent to the sciatic nerve. The injection volume is typically around 0.2-0.3 mL.

  • Drug Administration: Different groups of rats receive injections of neo-STX alone, bupivacaine alone, a combination of neo-STX and bupivacaine, or a combination including epinephrine.

  • Sensory Block Assessment (Hotplate Test): The rat is placed on a hotplate maintained at a specific temperature (e.g., 52°C). The latency for the rat to exhibit a nocifensive response (e.g., licking or flicking its paw) is measured. A longer latency indicates a more profound sensory block.[1]

  • Motor Block Assessment: Motor function is often assessed by observing the rat's gait and ability to bear weight on the injected limb.

  • Histological Analysis: After a set period (e.g., 7 days), the sciatic nerves are harvested, sectioned, and stained to assess for any signs of nerve injury or inflammation.[1]

RatSciaticWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment Animal Rat Subjects Anesthesia Isoflurane Anesthesia Animal->Anesthesia Injection Percutaneous Sciatic Nerve Injection Anesthesia->Injection Groups Drug Administration (Neo-STX, Bupivacaine, Combos) Injection->Groups Sensory Sensory Block (Hotplate Test) Groups->Sensory Motor Motor Block (Gait Analysis) Groups->Motor Histo Histological Analysis (Nerve Tissue) Groups->Histo

Caption: Workflow for the rat sciatic nerve block experiment.

Human Cutaneous Anesthesia Trial

Clinical trials in healthy volunteers are crucial for evaluating the safety and efficacy of new anesthetic formulations in humans.

  • Study Design: These are typically randomized, double-blind, placebo-controlled trials.[2][4]

  • Participants: Healthy adult male volunteers are often recruited for initial phase 1 trials.[2][8]

  • Injection: Subcutaneous injections are administered in a designated area, such as the calf or forearm.[4]

  • Drug Administration: Participants receive injections of the investigational drug (e.g., neo-STX, neo-STX combinations) and a control (e.g., saline placebo or bupivacaine).[2][8]

  • Sensory Testing: A battery of quantitative sensory tests (QST) is used to assess the degree and duration of anesthesia. This can include:

    • Mechanical detection: Using von Frey filaments to determine the threshold for touch sensation.[4]

    • Thermal detection: Assessing the thresholds for detecting warm and cool sensations.[4]

    • Pain perception: Measuring the thresholds for heat and cold pain.[4]

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of neo-STX and other administered drugs.[2]

  • Safety Monitoring: Participants are closely monitored for any adverse events, both local (at the injection site) and systemic.[2]

Conclusion

The synergistic interaction between this compound and traditional local anesthetics, particularly bupivacaine, presents a promising avenue for the development of long-acting local anesthetic formulations. The available experimental data from both animal and human studies strongly support the enhanced duration and efficacy of these combinations. The dual-site blockade of voltage-gated sodium channels provides a clear mechanistic rationale for this synergy. Further research, including larger clinical trials, will be instrumental in fully elucidating the clinical potential and safety profile of these novel anesthetic combinations.

References

Unraveling the Stability of Neo-Saxitoxin and its Carbamate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of paralytic shellfish toxins (PSTs) is critical for accurate quantification, toxicological assessment, and the development of potential therapeutics. This guide provides an objective comparison of the stability of neo-saxitoxin (NEO) and its carbamate (B1207046) analogs, primarily gonyautoxins (GTXs), supported by experimental data.

This compound, a potent neurotoxin, and its carbamate analogs are known to exhibit varying degrees of stability under different environmental conditions. Generally, all paralytic shellfish toxins are most stable at low pH and low temperatures.[1] However, subtle structural differences between the analogs can significantly influence their degradation rates.

Comparative Stability Data

Experimental studies have demonstrated that this compound is notably less stable than saxitoxin (B1146349) (STX), particularly in non-acidic conditions, where it is prone to transformation into other toxins.[2] The stability of NEO and its carbamate analogs, gonyautoxins (GTX 1/4 and GTX 2/3), is significantly influenced by both temperature and pH.

The following table summarizes the stability of these toxins under various storage conditions over time.

ToxinTemperature (°C)pHStability Observations
This compound (NEO) -353-7No significant change.[1]
53-5Remained relatively unchanged.
6-7Decreased over time.[1]
253Remained unchanged.[1]
6-7Continued to decrease, with a maximum decrease of 25% at pH 7.[1]
Gonyautoxins (GTX 1/4) -353-7No significant change.[1]
253-7Decreased significantly after 4 months.[1]
Gonyautoxins (GTX 2/3) -353-7No significant change.[1]
53-4No initial change.[1]
6-7Decreased over time.[1]
253-4No initial change.[1]
6-7Decreased at the fastest rate.[1]

Degradation and Transformation Pathways

The instability of this compound can lead to its transformation into other related compounds. One identified pathway involves the conversion of this compound to M10, a less common M-toxin.[3][4] The degradation of carbamate analogs like gonyautoxins can also occur, though specific pathways are complex and can involve desulfation and decarbamoylation reactions.

G cluster_neo This compound Degradation cluster_gtx Gonyautoxin Degradation (General) NEO This compound M10 M10 NEO->M10 Transformation GTX Gonyautoxins (GTXs) dcGTX Decarbamoyl GTXs GTX->dcGTX Decarbamoylation STX_analogs Other STX Analogs GTX->STX_analogs Other transformations

Degradation pathways of this compound and Gonyautoxins.

Experimental Protocols

The stability of this compound and its carbamate analogs is typically assessed using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stability Study using HPLC-FLD

This protocol outlines a general procedure for evaluating the stability of PSTs in solution under controlled temperature and pH conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound and its carbamate analogs (e.g., GTX1/4, GTX2/3) in a mild acidic solution (e.g., 0.1 M HCl) to ensure initial stability.

  • Aliquot the stock solutions into separate vials.

  • Adjust the pH of the aliquots to the desired levels (e.g., 3, 5, 7) using appropriate buffers.

  • Store the vials at different constant temperatures (e.g., -20°C, 4°C, 25°C).

2. HPLC-FLD Analysis:

  • At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), withdraw a sample from each vial.

  • Analyze the samples using a validated HPLC-FLD method for PSTs. This typically involves:

    • Chromatographic Separation: Utilize a suitable column (e.g., reversed-phase C18) with a mobile phase gradient tailored for the separation of PSTs.

    • Post-column Derivatization: The eluted toxins are oxidized post-column with an oxidizing agent (e.g., periodic acid) in an alkaline medium, followed by acidification to produce fluorescent derivatives.

    • Fluorescence Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantify the concentration of each toxin by comparing the peak area to a calibration curve generated from certified reference standards.

3. Data Analysis:

  • Plot the concentration of each toxin as a function of time for each temperature and pH condition.

  • Determine the degradation rate or half-life of each toxin under the different conditions.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for a stability study of this compound and its analogs.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Prepare Toxin Stock Solutions ph_adjust Adjust pH of Aliquots start->ph_adjust temp_storage Store at Different Temperatures ph_adjust->temp_storage sampling Withdraw Samples at Time Intervals temp_storage->sampling hplc HPLC-FLD or LC-MS/MS Analysis sampling->hplc quant Quantify Toxin Concentrations hplc->quant plot Plot Concentration vs. Time quant->plot calc Calculate Degradation Rates/Half-lives plot->calc compare Compare Stability calc->compare

Workflow for stability assessment of PSTs.

References

Navigating Neo-Saxitoxin Screening: A Comparative Guide to Rapid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of phycotoxin monitoring, the rapid and accurate detection of neo-saxitoxin (neo-STX) and other paralytic shellfish toxins (PSTs) is paramount. This guide provides a comprehensive comparison of lateral flow immunoassays (LFIAs) against established analytical methods, supported by experimental data to inform the selection of the most appropriate screening tool.

This compound, a potent neurotoxin and one of the many analogs of saxitoxin (B1146349) (STX), can accumulate in shellfish and, if consumed, lead to severe paralytic shellfish poisoning (PSP).[1] Traditional methods for toxin detection, while reliable, often involve complex, time-consuming, and costly procedures. The emergence of rapid screening methods like LFIAs presents a valuable alternative for on-site and high-throughput analysis. This guide delves into the validation of these assays, comparing their performance with methods such as Liquid Chromatography with Fluorescence Detection (LC-FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of this compound Screening Methods

The selection of a suitable screening method hinges on a variety of factors, including sensitivity, specificity, speed, and cost. The following tables summarize the quantitative performance of LFIAs in comparison to other widely used techniques for the detection of neo-STX and other PSTs.

Method Analyte(s) Limit of Detection (LOD) / Cutoff Matrix Key Findings Reference
Lateral Flow Immunoassay (LFIA) Saxitoxin (STX)~12 ng/mLBufferThe limit of detection was defined as the STX concentration that gave a ratio half that of the STX blank test.Komano et al.
Lateral Flow Immunoassay (LFIA) Saxitoxin (STX)100 pg/mL (cutoff)Food SamplesAn ultrasensitive LFIA using rabbit monoclonal antibodies was developed with a visual cutoff value.Ultrasensitive “Hunter of Target”...
Neogen Qualitative LFIA Paralytic Shellfish Toxins (PSTs)Probability of Detection (POD) of 1.0 at 0.8 mg STX⋅2HCl eq/kgMussels, OystersThe kit, with a modified protocol, consistently detected PSTs at the regulatory level.[2][3]Single-Laboratory Validation...[2][3]
Enzyme-Linked Immunosorbent Assay (ELISA) This compound (neo-STX)1.0 ng/mL (Lower Limit of Detection)Human UrineThe assay showed specificity for several major paralytic shellfish toxins.Rapid and Sensitive ELISA...
LC-MS/MS This compound (neo-STX)1 ng/mLHuman UrineA fast and quantitative method was developed for the determination of STX and NEO in urine.Fast and quantitative determination...
UPLC/OX/FD This compound (neo-STX)Ranged from 1.6 nM to 135.6 nM for various STX analogsToxin StandardsSensitivity was similar or superior to conventional methods for most analogs, except for NEO and dcSTX.[4]Development of Ultra-Performance...[4]

Table 1: Comparison of Detection Limits for this compound and Related Toxins across Different Methods.

LFIA Kit Target Analytes Cross-Reactivity for Neo-STX (%) Other Cross-Reactivities (%) Reference
Novel LFIA by Jawaid et al. Paralytic Shellfish Toxins (PSTs)128.9 ± 29GTX1&4: 5.7 ± 1.5, GTX2&3: 23.4 ± 10.4, dcSTX: 55.6 ± 10.9, dcNEO: 28.0 ± 8.9Development and Validation...[5][6]

Table 2: Cross-Reactivity of a Validated Lateral Flow Immunoassay for Paralytic Shellfish Toxins.

Experimental Protocols

The validation of a lateral flow immunoassay for neo-STX screening involves a series of rigorous experiments to establish its performance characteristics. The following is a generalized protocol based on established validation guidelines.[3]

Sample Preparation
  • Shellfish Homogenate Preparation: A representative sample of shellfish tissue is homogenized to a uniform consistency.

  • Extraction: The homogenized tissue is extracted using a suitable solvent, typically an aqueous solution, to liberate the toxins. This is followed by centrifugation to separate the solid matrix from the liquid extract.

  • Dilution: The extract is diluted with an appropriate buffer to bring the potential toxin concentration within the dynamic range of the LFIA.

LFIA Procedure
  • Application of Sample: A defined volume of the diluted extract is applied to the sample pad of the LFIA strip.

  • Incubation: The strip is allowed to develop for a specified period, during which the sample migrates along the nitrocellulose membrane via capillary action.

  • Interpretation of Results: The results are read by observing the presence or absence of the test line and the control line. The intensity of the test line is inversely proportional to the concentration of the toxin in the sample. For quantitative or semi-quantitative results, a portable reader can be used.

Validation Parameters
  • Selectivity: The assay is tested against a panel of other common shellfish toxins to ensure it does not produce false-positive results.

  • Matrix Effects: Different shellfish species (e.g., mussels, oysters, scallops) are tested to ensure that the sample matrix does not interfere with the assay's performance.

  • Probability of Detection (POD): A statistical analysis is performed to determine the likelihood of the assay correctly identifying positive samples at various toxin concentrations, particularly around the regulatory limit.

  • Lot-to-Lot Consistency: Multiple production lots of the LFIA kits are tested to ensure consistent and reliable performance.

  • Comparison with a Reference Method: The results from the LFIA are compared with those obtained from a validated reference method, such as LC-MS/MS or HPLC-FLD, using naturally contaminated samples.

Visualizing the Methodology

To better understand the underlying principles and workflows, the following diagrams illustrate the competitive immunoassay mechanism of the LFIA and the general validation process.

Competitive Immunoassay Principle cluster_0 LFIA Strip cluster_1 cluster_2 Molecular Interactions SamplePad Sample Application Pad ConjugatePad Conjugate Pad (Antibody-Gold Nanoparticle Conjugates) SamplePad->ConjugatePad Sample Migration Nitrocellulose Nitrocellulose Membrane ConjugatePad->Nitrocellulose Wick Wicking Pad Nitrocellulose->Wick TestLine Test Line (Immobilized Toxin-Protein Conjugate) ControlLine Control Line (Immobilized Secondary Antibody) Analyte Neo-STX (Analyte) Antibody Anti-STX Antibody (on Gold Nanoparticle) Analyte->Antibody Binds in solution ImmobilizedToxin Immobilized Toxin (at Test Line) Antibody->ImmobilizedToxin Binds if no analyte present

Caption: Competitive immunoassay principle in a lateral flow device for neo-STX detection.

LFIA Validation Workflow start Define Assay Requirements protocol Develop Experimental Protocol start->protocol selectivity Assess Selectivity (Cross-reactivity with other toxins) protocol->selectivity matrix Evaluate Matrix Effects (Different shellfish species) protocol->matrix pod Determine Probability of Detection (POD) (Spiked and natural samples) protocol->pod validation_report Prepare Validation Report selectivity->validation_report matrix->validation_report consistency Test Lot-to-Lot Consistency pod->consistency comparison Compare with Reference Method (e.g., LC-MS/MS) consistency->comparison comparison->validation_report end Validated Assay validation_report->end

Caption: General workflow for the validation of a lateral flow immunoassay for neo-STX.

Conclusion

Lateral flow immunoassays offer a compelling solution for the rapid screening of this compound and other paralytic shellfish toxins. Their ease of use, speed, and cost-effectiveness make them particularly suitable for field-based testing and high-throughput screening in monitoring programs. As demonstrated by validation studies, commercially available LFIAs can achieve a high probability of detection at regulatory limits, with well-characterized cross-reactivity profiles. However, for confirmatory analysis and precise quantification, established methods like LC-MS/MS remain the gold standard due to their superior sensitivity and specificity. The choice of method should therefore be guided by the specific application, whether it be for rapid screening to inform immediate action or for regulatory compliance requiring definitive quantitative data.

References

Comparative Toxicity of neo-Saxitoxin and Gonyautoxins in Mice: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating paralytic shellfish toxins (PSTs), understanding the comparative toxicity of individual analogs is paramount for accurate risk assessment and therapeutic development. This guide provides an objective comparison of the in vivo toxicity of neo-Saxitoxin (neoSTX) and various gonyautoxins (GTXs) in mice, supported by experimental data from key studies.

Executive Summary

This compound and gonyautoxins are potent neurotoxins that belong to the family of paralytic shellfish toxins. Their primary mechanism of action involves the blockage of voltage-gated sodium channels in nerve and muscle cells, leading to paralysis and, in high doses, respiratory failure and death.[1] Experimental studies in mice have demonstrated that the toxicity of these analogs can vary significantly depending on the specific congener and the route of administration.

Quantitative Toxicity Data

The acute toxicity of neoSTX and various GTXs is typically quantified by determining the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following table summarizes the LD50 values for neoSTX and different gonyautoxins in mice administered via intraperitoneal (i.p.) injection, oral gavage, and feeding.

ToxinAdministration RouteLD50 (µg/kg)LD50 (nmol/kg)Reference
This compound (neoSTX) Intraperitoneal2.88.9[2]
GavageNot ReportedNot Reported
FeedingNot ReportedNot Reported
Gonyautoxin 1 & 4 (GTX1/4) IntraperitonealNot ReportedNot Reported[3]
GavageNot ReportedNot Reported[3]
FeedingNot ReportedNot Reported[3]
Gonyautoxin 2 & 3 (GTX2/3) Intraperitoneal14.536.7[2]
GavageNot ReportedNot Reported[3]
FeedingNot ReportedNot Reported[3]
Gonyautoxin 5 (GTX5) IntraperitonealNot ReportedNot Reported[4][5]
GavageNot ReportedNot Reported[4][5]
Gonyautoxin 6 (GTX6) IntraperitonealNot ReportedNot Reported[4][5]
GavageNot ReportedNot Reported[4][5]
decarbamoyl Gonyautoxin 2 & 3 (dcGTX2/3) Intraperitoneal1440[2]
GavageNot ReportedNot Reported[4][5]
decarbamoyl this compound (dcNeoSTX) Intiperitoneal16.547.8[2]
GavageNot ReportedNot Reported[4][5]

Note: The toxicity of gonyautoxins 1 & 4 and 2 & 3 are often reported as equilibrium mixtures.[3] The route of administration significantly impacts toxicity, with intraperitoneal injection generally resulting in higher toxicity than oral routes due to more direct and rapid absorption.[4]

Experimental Protocols

The following methodologies are based on studies investigating the acute toxicity of neoSTX and gonyautoxins in mice.

Acute Toxicity Determination via Intraperitoneal Injection
  • Animal Model: Male Swiss albino mice (or other specified strain) with a weight range of 18-25g are commonly used.[6][7]

  • Toxin Preparation: Purified toxins are dissolved in a suitable vehicle, such as saline or dilute acid (e.g., 0.1 mM acetic acid), to achieve the desired concentrations.

  • Administration: A single dose of the toxin solution is administered via intraperitoneal injection. The injection volume is typically kept consistent (e.g., 1 mL per 20g mouse).[1]

  • Observation: Following injection, mice are observed continuously for the first few hours and then periodically over 24 to 48 hours. The time to death and the number of mortalities at each dose level are recorded.

  • LD50 Calculation: The LD50 value is calculated using a recognized statistical method, such as the probit analysis or the method of Litchfield and Wilcoxon.

Acute Toxicity Determination via Oral Administration (Gavage and Feeding)
  • Animal Model: Similar to the intraperitoneal studies, specific strains of mice are used. For oral studies, animals may be fasted prior to dosing to ensure an empty stomach, which can influence toxin absorption.[7]

  • Toxin Preparation and Administration:

    • Gavage: The toxin is dissolved in a suitable vehicle and administered directly into the stomach using a gavage needle.

    • Feeding: The toxin is incorporated into a palatable food matrix, such as cream cheese or a standard diet, which the mice consume voluntarily.[8]

  • Observation and LD50 Calculation: The observation period and the method for calculating the LD50 are similar to those for the intraperitoneal route.

Mechanism of Action and Signaling Pathway

The primary molecular target of both this compound and gonyautoxins is the voltage-gated sodium channel (VGSC) on the outer surface of excitable cell membranes, such as neurons and muscle cells.

Toxicity_Pathway Toxin neoSTX or GTXs VGSC Voltage-Gated Sodium Channel Toxin->VGSC Depolarization Membrane Depolarization Na_ion Na+ Ion Na_ion->VGSC Influx Blocked Action_Potential Action Potential Propagation Paralysis Paralysis Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_observation Observation and Data Collection cluster_analysis Data Analysis Toxin_Prep Toxin Purification and Quantification Dose_Selection Dose Range Selection Toxin_Prep->Dose_Selection Animal_Acclimation Animal Acclimation (e.g., Swiss Albino Mice) Animal_Acclimation->Dose_Selection IP_Admin Intraperitoneal Injection Dose_Selection->IP_Admin Oral_Admin Oral Administration (Gavage or Feeding) Dose_Selection->Oral_Admin Symptom_Monitoring Monitoring of Toxic Signs IP_Admin->Symptom_Monitoring Oral_Admin->Symptom_Monitoring Mortality_Recording Recording Time to Death and Mortality Rate Symptom_Monitoring->Mortality_Recording LD50_Calc LD50 Calculation (e.g., Probit Analysis) Mortality_Recording->LD50_Calc Toxicity_Comparison Comparative Toxicity Assessment LD50_Calc->Toxicity_Comparison

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Neo-Saxitoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neurotoxins like neo-saxitoxin are paramount. As a member of the paralytic shellfish toxin (PST) group, this compound demands strict adherence to established safety protocols to mitigate risks of exposure and environmental contamination.[1][2][3] This guide provides essential, step-by-step procedures for the effective inactivation and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research environment.

Immediate Safety and Handling Precautions

This compound, a potent sodium channel blocker, can be fatal upon exposure.[2][4] All handling of this toxin, especially in its dry, powdered form, must be conducted within a chemical fume hood or a certified biological safety cabinet to prevent inhalation of aerosols.[4] Adherence to Personal Protective Equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Lab Coat: To protect from spills and contamination.

  • Eye Protection: Safety glasses or goggles are essential.

  • Disposable Gloves: To prevent dermal contact.

  • Fit-tested Respirator (e.g., N95): May be required depending on the experimental procedures and potential for aerosol generation.[4]

In the event of any potential exposure, immediate medical attention is critical. Call 911 without delay.[4]

Chemical Inactivation: The Primary Disposal Method

Standard autoclaving (steam sterilization) is ineffective against the heat-resistant properties of saxitoxin (B1146349) and its analogs, including this compound.[4] Therefore, chemical inactivation is the required method for rendering the toxin harmless before disposal.

The most widely recommended and effective method for the inactivation of saxitoxin-related compounds is treatment with a sodium hypochlorite (B82951) solution (bleach).[4] While other chemical inactivation methods such as ozonation, potassium permanganate, and chlorination can also disrupt the toxin's structure, the use of a 10% aqueous bleach solution is a readily accessible and validated procedure for laboratory settings.[5][6] It is important to note that hydrogen peroxide has been found to be ineffective in degrading saxitoxin.[5]

ParameterSpecificationSource
Inactivating Agent 10% Aqueous Bleach Solution (Sodium Hypochlorite)[4]
Minimum Contact Time 30 minutes[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe inactivation and disposal of this compound contaminated materials, including liquid waste, solid waste (e.g., contaminated labware, gloves), and animal bedding.

  • Preparation: Don all required PPE before beginning the disposal process. Work within a designated area, preferably a chemical fume hood.

  • Inactivation:

    • Liquid Waste: Add a 10% aqueous bleach solution to the liquid waste containing this compound. Ensure the final concentration of bleach in the solution is at least 10%.

    • Solid Waste: Submerge contaminated items such as pipette tips, gloves, and other disposable labware in a 10% aqueous bleach solution. For absorbent materials like animal bedding, ensure they are thoroughly saturated with the bleach solution.[4]

  • Contact Time: Allow a minimum of 30 minutes for the bleach solution to completely inactivate the this compound.[4]

  • Disposal: After the 30-minute inactivation period, the treated waste can be disposed of in accordance with your institution's guidelines for chemically treated laboratory waste.

Spill and Emergency Procedures

In the case of a this compound spill, the following steps should be taken immediately:

  • Evacuate: If aerosols may have been generated, evacuate the laboratory for at least 30 minutes to allow for their dissipation.[4]

  • Secure the Area: Post a "Toxins in Use" sign on the laboratory door to prevent entry.[4]

  • Don PPE: Before cleanup, wear a mask, gloves, safety glasses or goggles, and a laboratory coat.[4]

  • Contain and Inactivate: Cover the spill with absorbent material and then saturate the material with a 10% aqueous bleach solution. Allow for a 30-minute contact time.

  • Clean: Following inactivation, clean the spill area thoroughly.

  • Report: Any exposure or release must be reported to the appropriate institutional safety office (e.g., Office of Biological Safety) within 24 hours.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

NeoSaxitoxin_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., labware, gloves, bedding) waste_type->solid_waste Solid add_bleach_liquid Add 10% Aqueous Bleach Solution liquid_waste->add_bleach_liquid submerge_bleach_solid Submerge/Saturate with 10% Aqueous Bleach Solution solid_waste->submerge_bleach_solid contact_time Allow 30-Minute Inactivation Time add_bleach_liquid->contact_time submerge_bleach_solid->contact_time dispose Dispose as Chemically Treated Laboratory Waste contact_time->dispose end End of Procedure dispose->end

References

Essential Safety and Operational Guide for Handling neo-Saxitoxin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with neo-Saxitoxin (neo-STX). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent neurotoxin in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the acute toxicity of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, ingestion, or dermal contact. The recommended PPE for handling this compound, particularly in its powdered form, includes:

  • Gloves: Chemical-resistant gloves are required. It is advisable to wear two pairs of nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: When handling the dry, powdered form of this compound, a NIOSH-approved respirator is necessary to prevent inhalation of aerosolized particles.[1] All work with powdered toxin should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet.[1]

For liquid spills, the recommended PPE includes a mask, gloves, safety glasses or goggles, and a laboratory coat.[1]

Operational Plan: Safe Handling and Use

Safe handling practices are paramount to minimize the risk of exposure to this compound.

2.1. Engineering Controls

  • Ventilation: All manipulations of dry, powdered this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to control for aerosols.[1]

  • Restricted Access: The area where this compound is being used should be clearly marked with warning signs, and access should be restricted to authorized personnel.

2.2. Procedural Controls

  • Weighing: Avoid weighing out small quantities of powdered this compound. It is recommended to reconstitute the entire vial at once to minimize the risk of aerosolization.[1]

  • Solution Preparation: When preparing solutions, add the solvent to the vial of this compound slowly to avoid splashing.

  • Transporting: When transporting this compound solutions, use secondary containment to prevent spills.

Disposal Plan

All materials contaminated with this compound must be decontaminated before disposal. This includes pipette tips, culture plates, gloves, and any other disposable labware.

3.1. Decontamination

  • Liquid Waste: All liquid waste containing this compound should be inactivated by treating with a fresh solution of at least 1% sodium hypochlorite (B82951) (bleach) for a minimum of 30 minutes.[2] For added assurance, a 10% bleach solution is often recommended.[1]

  • Solid Waste: All solid waste, including contaminated labware and PPE, should be soaked in a 10% bleach solution for at least 30 minutes before being disposed of as biohazardous waste.[1]

  • Equipment: Non-disposable equipment should be decontaminated by thoroughly wiping all surfaces with a 10% bleach solution, followed by a rinse with water to prevent corrosion.

3.2. Final Disposal

  • After decontamination, solid waste can typically be disposed of in appropriate biohazardous waste containers.

  • Decontaminated liquid waste can usually be disposed of down the sanitary sewer, in accordance with local regulations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

4.1. Accidental Exposure

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Ingestion or Inhalation: Seek immediate medical attention.

  • Needlestick Injury: Immediately wash the wound with soap and water.

In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.

4.2. Spill Response

  • Evacuate: Immediately evacuate the area to prevent further exposure.

  • Secure the Area: Restrict access to the spill area and post warning signs.

  • Decontaminate: Wearing appropriate PPE, cover the spill with absorbent material. Apply a 10% bleach solution to the spill area and allow a contact time of at least 30 minutes.

  • Clean-up: Collect all contaminated materials and place them in a sealed container for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the clean-up.

Quantitative Safety Data

The following table summarizes key quantitative data for the safe handling of this compound.

ParameterValueReference
Decontamination Agent Sodium Hypochlorite (Bleach)[1][2]
Working Concentration 1% - 10%[1][2]
Contact Time for Inactivation At least 30 minutes[1][2]
Emergency Eye Wash Duration At least 15 minutes[1]
Emergency Skin Wash Duration At least 15 minutes[1]

Experimental Protocol: Neuroblastoma Cell-Based Assay for Saxitoxin Analogs

This is a generalized protocol for determining the presence of voltage-gated sodium channel inhibitors like this compound using a mouse neuroblastoma cell line (e.g., Neuro-2a). The principle of the assay is that ouabain (B1677812) and veratridine (B1662332) are used to induce sodium influx, leading to cell death. Saxitoxin and its analogs block this effect, allowing for cell survival, which can be quantified.[3]

Materials:

  • Mouse neuroblastoma cells (e.g., Neuro-2a)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ouabain

  • Veratridine

  • This compound standard and samples

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the Neuro-2a cells into 96-well plates at a predetermined density and allow them to attach and grow for 24-48 hours.

  • Preparation of Reagents: Prepare stock solutions of ouabain, veratridine, and this compound in the appropriate solvent. Create a series of dilutions for the this compound standard to generate a standard curve.

  • Toxin Incubation: Remove the culture medium from the wells and replace it with a medium containing a mixture of ouabain and veratridine, along with either the this compound standard, sample, or a control vehicle.

  • Incubation: Incubate the plates for a specified period (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Cell Viability Assessment: After incubation, assess cell viability using a suitable method. For example, if using an MTT assay, add the MTT reagent to each well and incubate until a formazan (B1609692) product is formed. Solubilize the formazan and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the cell viability against the concentration of the this compound standard to generate a dose-response curve. Determine the concentration of this compound in the unknown samples by interpolating their viability readings from the standard curve.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fumehood Work in Chemical Fume Hood prep_ppe->prep_fumehood prep_reconstitute Reconstitute Toxin prep_fumehood->prep_reconstitute exp_handle Handle Toxin Solutions prep_reconstitute->exp_handle exp_run Perform Experiment exp_handle->exp_run emergency_spill Spill Response exp_handle->emergency_spill emergency_exposure Exposure Response exp_handle->emergency_exposure cleanup_decon_liquid Decontaminate Liquid Waste (10% Bleach, 30 min) exp_run->cleanup_decon_liquid cleanup_decon_solid Decontaminate Solid Waste (10% Bleach, 30 min) exp_run->cleanup_decon_solid cleanup_dispose Dispose of Waste cleanup_decon_liquid->cleanup_dispose cleanup_decon_solid->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow start Contaminated Material liquid_waste Liquid Waste start->liquid_waste solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste decon_liquid Inactivate with 10% Bleach (30 min contact time) liquid_waste->decon_liquid decon_solid Soak in 10% Bleach (30 min contact time) solid_waste->decon_solid dispose_liquid Dispose via Sanitary Sewer (per local regulations) decon_liquid->dispose_liquid dispose_solid Dispose in Biohazardous Waste decon_solid->dispose_solid

Caption: Disposal workflow for this compound contaminated waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。